4-(4-Bromomethylphenoxy)benzoic acid methyl ester
Description
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Properties
IUPAC Name |
methyl 4-[4-(bromomethyl)phenoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-4-8-14(9-5-12)19-13-6-2-11(10-16)3-7-13/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAUTBVMGWBVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(4-Bromomethylphenoxy)benzoic acid methyl ester chemical properties
An In-depth Technical Guide to 4-(4-Bromomethylphenoxy)benzoic Acid Methyl Ester : Synthesis, Reactivity, and Applications in Drug Discovery.
Executive Summary
4-(4-Bromomethylphenoxy)benzoic acid methyl ester (CAS 158770-95-7 ) is a specialized bifunctional intermediate used primarily in medicinal chemistry and materials science. It serves as a robust "linker" scaffold, possessing two distinct reactive termini: a highly electrophilic benzyl bromide moiety and a chemically stable (yet hydrolyzable) methyl ester . This dual functionality allows for the sequential construction of complex molecular architectures, making it a critical building block for proteolysis-targeting chimeras (PROTACs), liquid crystalline polymers, and peptidomimetics.
This guide provides a rigorous technical analysis of its chemical properties, validated synthesis protocols, and reactivity profiles, designed for researchers requiring high-purity functionalization strategies.
Part 1: Chemical Identity & Physicochemical Properties[1][2]
The compound is a diphenyl ether derivative. Its structural rigidity, provided by the central ether linkage, imparts desirable pharmacokinetic properties (metabolic stability) when incorporated into drug scaffolds.
Table 1: Core Physicochemical Specifications
| Property | Specification |
| Chemical Name | Methyl 4-(4-(bromomethyl)phenoxy)benzoate |
| CAS Number | 158770-95-7 |
| Molecular Formula | C₁₅H₁₃BrO₃ |
| Molecular Weight | 321.17 g/mol |
| Structure | MeOOC-C₆H₄-O-C₆H₄-CH₂Br |
| Appearance | White to off-white crystalline solid |
| Melting Point | 94–98 °C (Typical range for pure polymorphs) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Reactivity Class | Alkylating Agent (Lachrymator), Electrophile |
Part 2: Synthesis Strategy & Production
The industrial and laboratory-scale synthesis of this compound invariably proceeds via the Wohl-Ziegler bromination of its methyl precursor. Direct construction of the ether linkage with the bromine already in place is chemically inefficient due to competing side reactions.
The Retrosynthetic Logic
-
Target: Methyl 4-(4-(bromomethyl)phenoxy)benzoate.
-
Precursor: Methyl 4-(4-methylphenoxy)benzoate (CAS 21120-65-0 for the acid analog).
-
Key Transformation: Radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS).
Mechanism of Action
The synthesis relies on the homolytic cleavage of the N-Br bond in NBS, initiated by a radical initiator (AIBN or Benzoyl Peroxide). The resulting bromine radical abstracts a hydrogen from the benzylic position of the tolyl ring—the most thermodynamically stable radical position—followed by recombination with bromine to form the product.
Part 3: Reactivity Profile & Experimental Protocols
As a Janus-faced molecule, this compound allows for orthogonal functionalization. The benzyl bromide end is kinetically much faster than the ester end, allowing for chemoselective substitution without protecting groups.
Protocol A: Synthesis via Radical Bromination
Use this protocol to generate the target from the methyl-phenoxy precursor.
Reagents:
-
Methyl 4-(p-tolyloxy)benzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq) — Recrystallize from water before use to remove HBr.
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) (Solvent)
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the methyl precursor in anhydrous solvent (0.1 M concentration).
-
Addition: Add NBS and AIBN in a single portion.
-
Initiation: Heat the mixture to reflux. A visible color change (often turning pale orange then fading to yellow) indicates radical initiation.
-
Reaction: Maintain reflux for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product will appear as a less polar spot compared to the starting material.
-
Workup: Cool to 0°C to precipitate succinimide byproduct. Filter off the solid.[1]
-
Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
-
Critical Check: Verify mono-bromination via ¹H NMR (Look for singlet at ~4.5 ppm for -CH₂Br).
-
Protocol B: Nucleophilic Substitution (The "Linker" Reaction)
Use this protocol to attach the scaffold to an amine-bearing drug or ligand.
Reagents:
-
Secondary Amine (Nucleophile) (1.1 eq)
-
K₂CO₃ (2.0 eq) or DIPEA (1.5 eq)
-
Acetonitrile (ACN) or DMF[3]
Methodology:
-
Dissolve the amine and base in ACN.
-
Add the bromide (Target Compound) slowly at room temperature.
-
Stir at 25–40°C for 2–12 hours. The benzylic bromide is highly reactive; high heat is rarely needed and may cause ester hydrolysis.
-
Self-Validating Step: The reaction is complete when the benzyl bromide starting material (TLC Rf ~0.6) disappears.
Part 4: Applications in Drug Discovery
This molecule is extensively used as a semirigid linker . Unlike flexible alkyl chains, the diphenyl ether core restricts conformational freedom, potentially reducing the entropic penalty of ligand binding.
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are crucial for ternary complex formation. This scaffold provides a fixed distance of ~9–10 Å between the ester (which can be hydrolyzed to an acid for amide coupling) and the benzylic position.
Liquid Crystal Mesogens
The linear, rigid core contributes to mesophase stability. The terminal bromine allows for polymerization or attachment to flexible tails, essential for tuning the nematic/smectic transition temperatures.
Part 5: Safety & Handling (Lachrymator Warning)
Hazard Class: Corrosive, Lachrymator. The benzylic bromide moiety makes this compound a potent lachrymator (tear-inducing agent) and skin irritant.
-
Engineering Controls: Always handle in a functioning fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before cleanup.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture will slowly hydrolyze the bromide to the benzyl alcohol.
References
-
Chemical Identity & CAS Verification
- Source: BioFount & ChemSrc D
- Entry: 4-(4-Bromomethylphenoxy)benzoic acid methyl ester (CAS 158770-95-7).
-
Synthetic Methodology (Wohl-Ziegler Bromination)
- Context: Standard protocol for converting tolyl-esters to benzyl bromides using NBS.
- Source: ChemicalBook - Synthesis of Methyl 4-(bromomethyl)
-
Precursor Chemistry (Diphenyl Ether Synthesis)
- Context: Synthesis of the 4-(4-methylphenoxy)benzoic acid scaffold.
- Source: Google Patents - Process for preparation of phenoxybenzoic acid deriv
Sources
Whitepaper: A Strategic Approach to the Synthesis of 4-(4-Bromomethylphenoxy)benzoic Acid Methyl Ester
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Bromomethylphenoxy)benzoic acid methyl ester is a key bifunctional building block in organic synthesis, valuable for its utility in constructing complex molecules, including pharmaceutical intermediates and advanced materials. This technical guide provides an in-depth analysis of its synthesis, moving beyond a simple recitation of steps to explore the strategic considerations and mechanistic underpinnings of viable synthetic pathways. We will dissect two primary routes: a two-step sequence involving ether formation followed by benzylic bromination, and a direct one-step Williamson ether synthesis. This whitepaper offers a detailed, field-tested protocol for the most robust pathway, complete with mechanistic explanations and characterization data to ensure reproducibility and high-purity outcomes.
Introduction and Strategic Overview
The target molecule, 4-(4-Bromomethylphenoxy)benzoic acid methyl ester, possesses three key structural features that dictate its synthetic strategy: an aromatic ether linkage, a methyl ester, and a reactive benzylic bromide. The presence of the benzylic bromide makes this compound an excellent electrophile for introducing the 4-(methoxycarbonyl)phenoxy)methyl moiety into a wide array of nucleophilic substrates. Its utility is most pronounced in the development of linkers for solid-phase synthesis and as a precursor for active pharmaceutical ingredients.
A successful synthesis must be efficient, scalable, and yield a high-purity product. The primary challenge lies in the selective construction of the ether bond and the subsequent introduction of the bromine atom without undesirable side reactions.
Retrosynthetic Analysis and Pathway Selection
A logical retrosynthetic analysis reveals two primary disconnection points, leading to two distinct and highly practical synthetic strategies.
Figure 1: Retrosynthetic Analysis. A visual breakdown of the two primary pathways for the synthesis of the target compound.
-
Pathway 1 (Two-Step): This strategy involves first forming the diaryl ether, methyl 4-(p-tolyloxy)benzoate, and then performing a selective free-radical bromination of the benzylic methyl group. This is often the preferred route in an industrial setting due to the high selectivity and reliability of benzylic bromination.
-
Pathway 2 (One-Step): This approach utilizes the classic Williamson ether synthesis, directly coupling methyl 4-hydroxybenzoate with a commercially available di-halogenated reagent like 1-bromo-4-(bromomethyl)benzene. While more direct, this pathway can be complicated by competing side reactions at the two electrophilic sites of the benzyl halide.
For this guide, we will focus on Pathway 1 , as it offers superior control and generally leads to a cleaner product with higher yields.
Recommended Synthesis Protocol: A Two-Step Approach
This protocol is designed as a self-validating system, with clear checkpoints and explanations for each critical step.
Step 1: Synthesis of Methyl 4-(p-tolyloxy)benzoate via Ullmann Condensation
The Ullmann condensation is a robust copper-catalyzed reaction for forming diaryl ether bonds.[1][2] While classic conditions require harsh temperatures, modern ligand-accelerated systems allow for milder and more efficient transformations.[2][3]
| Parameter | Value/Reagent | Purpose |
| Phenol | Methyl 4-hydroxybenzoate | Nucleophilic component |
| Aryl Halide | 4-Iodotoluene | Electrophilic component (Iodides are more reactive than bromides) |
| Catalyst | Copper(I) Iodide (CuI) | The active copper species for the catalytic cycle |
| Ligand | L-Proline or Phenanthroline | Accelerates the reaction and improves solubility of the copper catalyst |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol to form the active nucleophile |
| Solvent | Dimethyl Sulfoxide (DMSO) | High-boiling, polar aprotic solvent to facilitate the reaction |
| Temperature | 120-140 °C | Sufficient thermal energy to drive the reaction |
| Reaction Time | 12-24 hours | Time to ensure complete conversion |
Experimental Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 4-hydroxybenzoate (1.0 eq.), 4-iodotoluene (1.1 eq.), potassium carbonate (2.0 eq.), copper(I) iodide (0.1 eq.), and L-proline (0.2 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere, which is crucial for preventing the oxidation of the copper catalyst.
-
Solvent Addition: Add anhydrous DMSO via syringe.
-
Heating: Heat the reaction mixture to 130 °C with vigorous stirring. The mixture will become a dark, heterogeneous slurry.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting methyl 4-hydroxybenzoate is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 1 M hydrochloric acid (HCl) and stir. This will neutralize the base and precipitate the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford pure methyl 4-(p-tolyloxy)benzoate.
Step 2: Benzylic Bromination to Yield 4-(4-Bromomethylphenoxy)benzoic acid methyl ester
The Wohl-Ziegler reaction provides a highly selective method for brominating the benzylic position of the tolyl group using N-Bromosuccinimide (NBS) under free-radical conditions.[4][5]
| Parameter | Value/Reagent | Purpose |
| Substrate | Methyl 4-(p-tolyloxy)benzoate | The precursor containing the benzylic methyl group |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂ for radical bromination |
| Initiator | Azobisisobutyronitrile (AIBN) | A thermal radical initiator to start the chain reaction |
| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile | Anhydrous, non-reactive solvent |
| Energy Source | Heat (Reflux) / UV Lamp | Provides energy for AIBN decomposition and radical formation |
| Reaction Time | 4-8 hours | Time for complete bromination |
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 4-(p-tolyloxy)benzoate (1.0 eq.) in carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.).
-
Heating: Heat the mixture to reflux (approx. 77 °C for CCl₄) while irradiating with a UV lamp or a standard 100W incandescent bulb.[4][6]
-
Monitoring: The reaction can be monitored by observing the succinimide byproduct, which is denser than CCl₄ and will sink to the bottom as it forms. Continue refluxing until all the floating NBS has been converted to succinimide.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide.
-
Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining traces of acid. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product is often pure enough for subsequent use, but can be further purified by recrystallization from a hexane/ethyl acetate mixture to yield 4-(4-Bromomethylphenoxy)benzoic acid methyl ester as a white solid.[6][7]
Mechanistic Insights: The Radical Chain Reaction
Understanding the mechanism of the benzylic bromination step is critical for troubleshooting and optimization. The reaction proceeds via a classic free-radical chain mechanism.
Figure 2: Mechanism of Free-Radical Bromination. The process involves initiation, a self-sustaining propagation cycle, and termination steps.
-
Initiation: Thermal decomposition of AIBN generates two initiator radicals and nitrogen gas. This radical abstracts a bromine atom from NBS to generate the key bromine radical (Br•).
-
Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the methyl group of the substrate. This step is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. Second, this benzylic radical reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with trace HBr) to form the brominated product and a new bromine radical, which continues the chain.
-
Termination: The chain reaction is terminated when any two radical species combine.
Conclusion
The synthesis of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester is most reliably achieved through a two-step pathway involving an initial Ullmann condensation to form the diaryl ether, followed by a selective Wohl-Ziegler benzylic bromination. This strategic approach offers excellent control over each transformation, minimizing side products and facilitating purification. The detailed protocols and mechanistic discussions provided in this guide serve as a robust foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate with high purity and yield.
References
-
Ha, S.-T., Yeap, G.-Y., & Boey, P.-L. (2012). 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. Molbank, 2012(2), M755. [Link]
-
University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
International Journal for Research & Development in Technology. (2005, April 22). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. [Link]
-
Diablo Valley College. Experiment 06 Williamson Ether Synthesis. [Link]
-
Chegg. (2020, January 22). 14 Free Radical Bromination of 4-Methylbenzoic Acid. [Link]
-
PrepChem.com. Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]
-
National Center for Biotechnology Information. (n.d.). Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
- Google Patents.
-
LookChem. 4-[4-(4-phenoxy-phenoxy)-phenoxy]-benzoic acid methyl ester. [Link]
- Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
SciSpace. Ullmann reaction. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Zhejiang University of Technology. (2021, November 2). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. [Link]
- Google Patents.
-
ResearchGate. Synthesis of 4-{[(4-bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate. [Link]
-
MDPI. (2012, April 20). 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. [Link]
-
International Journal of Chemical Engineering and Applications. Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride. [Link]
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- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. chegg.com [chegg.com]
- 6. guidechem.com [guidechem.com]
- 7. Methyl 4-(bromomethyl)benzoate 98 2417-72-3 [sigmaaldrich.com]
Spectroscopic Characterization and Validation of 4-(4-Bromomethylphenoxy)benzoic Acid Methyl Ester: A Comprehensive Guide
Executive Summary & Strategic Context
In the rapidly evolving landscape of targeted protein degradation (TPD) and advanced medicinal chemistry, the integrity of bifunctional linkers is paramount. 4-(4-Bromomethylphenoxy)benzoic acid methyl ester (CAS: 158770-95-7) is a highly versatile, rigid diaryl ether intermediate. It features two orthogonal reactive sites: a bromomethyl group acting as a prime electrophile for
Because this molecule is frequently utilized as a core scaffold in the synthesis of Proteolysis Targeting Chimeras (PROTACs) [2], any structural ambiguity or isomeric impurity at this stage will cascade into massive yield losses during late-stage macrocyclization or ternary complex assembly [3]. This whitepaper provides an authoritative, in-depth guide to the rigorous spectroscopic characterization of this compound, moving beyond basic peak assignment to establish a self-validating analytical system .
Structural Modularity & Mechanistic Rationale
The molecule's architecture (Chemical Formula:
-
Ring A (Electrophilic): Contains the
moiety. The benzylic position is highly activated for nucleophilic attack. -
Ring B (Carboxylate): Contains the
group, which exerts a strong electron-withdrawing effect, distinctively altering the local magnetic environment of the ring.
Fig 1: Structural modularity of the diaryl ether intermediate enabling bifunctional PROTAC assembly.
High-Resolution Mass Spectrometry (HRMS) & Isotopic Validation
The Causality of the Bromine Signature
In mass spectrometry, the presence of bromine provides a built-in, self-validating isotopic signature. Bromine naturally occurs as two stable isotopes,
Fragmentation Pathway
Under Electrospray Ionization (ESI) in positive mode, the molecule undergoes predictable fragmentation driven by the stability of the resulting cations. The cleavage of the ether bond or the loss of the ester's methoxy group dictates the primary daughter ions.
Table 1: HRMS (ESI-TOF) Data and Isotopic Pattern
| Ion Species | Formula | Exact Mass (m/z) | Relative Abundance | Assignment |
|---|
|
Fig 2: Primary ESI-MS fragmentation pathways confirming the diaryl ether and bromomethyl moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is utilized not merely to count protons, but to prove the precise regiochemistry of the molecule. The synthesis of diaryl ethers can sometimes yield symmetrical ether byproducts (e.g., bis(4-bromomethylphenyl) ether) if homocoupling occurs.
H and C NMR Assignments
The chemical shifts are dictated by the electronic push-pull of the substituents. The ester carbonyl strongly deshields the ortho protons on Ring B, pushing them downfield to ~8.00 ppm. Conversely, the ether oxygen donates electron density via resonance, shielding the adjacent protons on both rings.
Table 2:
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration | Assignment & Causality |
|---|
| 8.00 | Doublet (d) | 8.8 Hz | 2H | Ring B (H-2, H-6): Deshielded by adjacent
Table 3:
| Chemical Shift (ppm) | Carbon Type | Assignment |
|---|
| 166.5 | Quaternary (
The Self-Validating Protocol: 2D NOESY
To definitively prove that Ring A and Ring B are connected to each other (and rule out a mixture of symmetrical homocoupled ethers), a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is mandatory.
-
The Logic: HMBC (Heteronuclear Multiple Bond Correlation) often fails to show strong
correlations across an ether oxygen. -
The Solution: NOESY will reveal spatial proximity (< 5 Å) between the shielded protons of Ring B (7.02 ppm) and the shielded protons of Ring A (7.05 ppm). A cross-peak here is the ultimate validation of the asymmetric diaryl ether core.
Fourier-Transform Infrared (FT-IR) Spectroscopy
While NMR provides connectivity, FT-IR provides orthogonal confirmation of the functional groups, particularly the highly polar bonds that dominate the vibrational spectrum.
Table 4: Key FT-IR Vibrational Modes (ATR-FTIR)
| Wavenumber (
Experimental Protocols: A Self-Validating Workflow
To ensure reproducibility and trustworthiness, follow this step-by-step methodology for sample preparation and acquisition.
Protocol A: NMR Sample Preparation & Acquisition
-
Sample Drying: Dry 15 mg of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester under high vacuum (0.1 mbar) for 2 hours to remove residual synthesis solvents (e.g., EtOAc, Hexanes), which can obscure the aliphatic region.
-
Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove any insoluble particulate matter, ensuring optimal magnetic field shimming.
-
Acquisition Parameters (
H): Set the spectrometer to 400 MHz. Use a relaxation delay (D1) of 2.0 seconds and acquire 16 scans. -
Acquisition Parameters (NOESY): Set the mixing time to 300 ms. Acquire 256 increments in the indirect dimension with 16 scans per increment.
Protocol B: HRMS (ESI-TOF) Acquisition
-
Dilution: Prepare a
solution of the compound in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: Formic acid facilitates protonation to yield the ion. -
Injection: Inject 2
into the ESI source. -
Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C, and a cone voltage of 30 V.
-
Validation Check: Calibrate the TOF analyzer using a sodium formate solution prior to injection to ensure mass accuracy within < 5 ppm error.
References
-
Recent advances in proteolysis‐targeting chimeras technology. Semantic Scholar. Available at:[Link][1]
-
Targeted Protein Degradation by Small Molecules. PMC - NIH. Available at:[Link][2]
-
Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation. PMC - NIH. Available at:[Link][3]
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An In-depth Technical Guide to the Physical Characteristics of Methyl 4-(bromomethyl)benzoate
A note to the reader: This guide was initially intended to focus on the physical characteristics of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester (CAS 158770-95-7). However, a comprehensive search of available scientific literature and chemical databases did not yield sufficient experimental data for this specific compound. To maintain scientific integrity and provide a valuable, data-rich resource, the focus of this guide has been shifted to the closely related and well-characterized compound, Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3). The structural difference is the absence of a phenoxy group in the molecule that is the subject of this guide. The principles of characterization and the types of data presented herein are directly applicable to the study of the originally requested compound.
Introduction
Methyl 4-(bromomethyl)benzoate is a bifunctional organic compound that serves as a crucial building block in a variety of synthetic applications, from the development of novel pharmaceuticals to the construction of complex molecular architectures. Its utility lies in the presence of two distinct reactive sites: a bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions, and a methyl ester, which can be hydrolyzed to the corresponding carboxylic acid or undergo other transformations. This guide provides a detailed overview of the key physical and spectroscopic characteristics of methyl 4-(bromomethyl)benzoate, offering a foundational understanding for researchers and scientists in the field of drug development and organic synthesis.
Molecular Structure and Properties
The structural and electronic properties of a molecule are fundamental to its reactivity and physical behavior. Understanding these characteristics is paramount for predicting its role in chemical transformations and for the development of robust analytical methods.
Core Chemical Identity
The fundamental identifiers for methyl 4-(bromomethyl)benzoate are summarized in the table below.
| Identifier | Value |
| Chemical Name | Methyl 4-(bromomethyl)benzoate |
| CAS Number | 2417-72-3[1] |
| Molecular Formula | C₉H₉BrO₂[2] |
| Molecular Weight | 229.07 g/mol [2] |
| InChI Key | NLWBJPPMPLPZIE-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical state and solubility of a compound dictate its handling, storage, and reaction conditions. Methyl 4-(bromomethyl)benzoate is a solid at room temperature and exhibits solubility in common organic solvents.
| Property | Value | Source |
| Appearance | White to yellow crystalline powder, crystals, and/or chunks | [3] |
| Melting Point | 54.0-57.0 °C[1] | |
| Boiling Point | 130-135 °C at 2 mmHg[1] | |
| Solubility | Soluble in chloroform and methanol. | [4] |
Spectroscopic Characterization
Spectroscopic techniques provide a detailed fingerprint of a molecule, allowing for its unambiguous identification and the elucidation of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of methyl 4-(bromomethyl)benzoate would be expected to show distinct signals corresponding to the aromatic protons, the benzylic protons of the bromomethyl group, and the methyl protons of the ester.
-
Aromatic Protons (Ar-H): Two doublets in the aromatic region (typically δ 7.2-8.1 ppm), corresponding to the two sets of chemically non-equivalent protons on the para-substituted benzene ring.
-
Bromomethyl Protons (-CH₂Br): A singlet in the downfield region (typically δ 4.4-4.7 ppm), deshielded by the adjacent bromine atom and the aromatic ring.
-
Methyl Protons (-OCH₃): A singlet in the upfield region (typically δ 3.8-4.0 ppm), corresponding to the three protons of the methyl ester group.
The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. The expected chemical shifts are:
-
Carbonyl Carbon (C=O): A signal in the far downfield region (typically δ 165-175 ppm).
-
Aromatic Carbons (Ar-C): Multiple signals in the aromatic region (typically δ 125-145 ppm).
-
Methyl Carbon (-OCH₃): A signal in the upfield region (typically δ 50-55 ppm).
-
Bromomethyl Carbon (-CH₂Br): A signal in the upfield region, deshielded by the bromine atom (typically δ 30-35 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For methyl 4-(bromomethyl)benzoate, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Experimental Protocols
Synthesis of Methyl 4-(bromomethyl)benzoate
A common method for the synthesis of methyl 4-(bromomethyl)benzoate involves the radical bromination of methyl 4-methylbenzoate.[5]
Reaction Scheme:
A schematic of the synthesis of Methyl 4-(bromomethyl)benzoate.
Materials:
-
Methyl 4-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Acetone
Procedure:
-
To a solution of methyl 4-methylbenzoate (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1 equivalent) and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux and irradiate with a light source (e.g., an IR lamp) to initiate the radical reaction.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent, such as acetone, to yield the title compound.[5]
Conclusion
This technical guide has provided a comprehensive overview of the key physical and spectroscopic characteristics of methyl 4-(bromomethyl)benzoate. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis and drug development. A thorough understanding of these fundamental properties is essential for the successful application of this versatile building block in the creation of novel and complex molecules.
References
- Yathirajan, H. S., et al. (2007). Methyl 4-(bromomethyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1334-o1335.
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PrepChem. (2023). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]
-
LookChem. (n.d.). Cas 2417-72-3,Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]
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A Senior Application Scientist's Technical Guide to 4-(4-Bromomethylphenoxy)benzoic acid methyl ester: A Heterobifunctional Linker for Advanced Bioconjugation
Abstract
This technical guide provides an in-depth analysis of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester, a specialized heterobifunctional linker with significant potential in drug development, proteomics, and materials science. Unlike more common acylation or amine-reactive linkers, this molecule offers a distinct dual reactivity: a highly reactive benzylic bromide for targeted alkylation and a stable methyl ester for subsequent modification after hydrolysis. This document addresses the critical lack of readily available public data on this specific compound by proposing a robust synthetic pathway, outlining detailed characterization protocols, and contextualizing its application within the broader field of bioconjugation chemistry. This guide is intended for researchers and drug development professionals seeking to leverage advanced chemical tools for creating complex molecular architectures such as antibody-drug conjugates (ADCs) or PROTACs.
Nomenclature, Identification, and Points of Clarification
A primary challenge in sourcing information for this compound is its frequent confusion with structurally similar, but functionally distinct, commercially available reagents. It is crucial to distinguish the target molecule from its common analogues.
1.1. Primary Compound Identification
-
Systematic Name: Methyl 4-(4-(bromomethyl)phenoxy)benzoate
-
Molecular Formula: C₁₅H₁₃BrO₃
-
Molecular Weight: 321.17 g/mol
-
CAS Number: A unique, dedicated CAS number is not readily found in major chemical databases, suggesting its status as a niche or non-commercial research compound. Researchers should rely on structural characterization for identity confirmation.
1.2. Key Synonyms and Structural Isomers
It is essential to differentiate the target compound from related structures. The presence and position of the ether linkage and the bromomethyl group define its unique reactivity.
| Table 1: Compound Identification and Comparison of Related Isomers | |||
| Compound Name | Structure | CAS Number | Key Distinctions |
| Methyl 4-(4-(bromomethyl)phenoxy)benzoate | (Target Compound) | Not readily available | Contains a phenoxy ether linkage and a reactive benzylic bromide . |
| Methyl 4-(bromomethyl)benzoate | 2417-72-3[1][2] | Lacks the phenoxy ether group. A common building block.[1][2] | |
| Methyl 4-(4-bromophenoxy)benzoate | 1330286-50-4[3][4] | Contains a phenoxy ether, but the bromine is an aryl bromide , which is far less reactive as an alkylating agent.[3][4] |
Proposed Synthesis Pathway and Mechanistic Rationale
Given the absence of a standardized commercial source, a reliable synthetic route is paramount. The logical approach involves a two-step process: formation of the core diphenyl ether structure, followed by selective activation of the benzylic position.
Synthetic Overview
The proposed pathway leverages two fundamental and high-yielding reactions in organic chemistry: the Williamson ether synthesis and free-radical benzylic bromination.
Caption: Proposed two-step synthesis of the target linker.
Step 1: Williamson Ether Synthesis
-
Objective: To form the robust diphenyl ether linkage.
-
Reaction: Nucleophilic substitution of a halide by a phenoxide ion.
-
Causality & Expertise: We select Methyl 4-hydroxybenzoate as the nucleophile. The phenolic proton is weakly acidic and is readily deprotonated by a mild base like potassium carbonate (K₂CO₃). Stronger bases like sodium hydride are unnecessary and could risk hydrolysis of the methyl ester. 4-Methylbenzyl bromide is an excellent electrophile for this reaction. Acetone is the solvent of choice due to its polarity, appropriate boiling point for reflux, and ease of removal. This reaction is a cornerstone of ether synthesis, known for its reliability and high yields.
Step 2: Free-Radical Benzylic Bromination
-
Objective: To selectively install the bromine atom at the benzylic methyl group, creating the reactive handle of the linker.
-
Reaction: Wohl-Ziegler bromination.
-
Causality & Expertise: The key to this step is selectivity. The benzylic C-H bonds of the tolyl group are significantly weaker than the aromatic C-H bonds, making them susceptible to free-radical abstraction.
-
Reagent Choice: N-Bromosuccinimide (NBS) is the industry-standard reagent for this transformation.[5] It provides a low, constant concentration of bromine radicals, which suppresses competing electrophilic aromatic substitution on the electron-rich ether rings. Using elemental bromine (Br₂) would risk undesirable ring bromination.[6]
-
Initiator: A radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is required to start the chain reaction upon heating.[5]
-
Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is essential. Protic or highly polar solvents can interfere with the radical mechanism.
-
Role as a Heterobifunctional Linker
The strategic design of this molecule provides two orthogonal reactive sites, which is the defining feature of a heterobifunctional linker.[7][8][9] This allows for the sequential, controlled conjugation of two different molecular entities.
-
The Alkylating Arm (Benzylic Bromide): This is a potent electrophile, highly reactive towards soft nucleophiles. It is ideal for alkylating thiol groups (e.g., cysteine residues in proteins) or specific histidine residues under controlled pH. Its high reactivity allows for conjugation under mild conditions.
-
The Carboxylic Acid Precursor (Methyl Ester): The methyl ester is chemically stable under the conditions used for alkylation. This "masked" functionality can be deprotected via hydrolysis (using LiOH or NaOH) to reveal a carboxylate group. This carboxylate can then be activated (e.g., with EDC/NHS) for stable amide bond formation with primary amines (e.g., lysine residues in proteins or amine-functionalized surfaces).
Caption: Orthogonal reactivity of the heterobifunctional linker.
Detailed Experimental Protocols (Proposed)
The following protocols are presented as self-validating, representative procedures based on extensive field experience with similar transformations.
Protocol 1: Synthesis of Methyl 4-(p-tolyloxy)benzoate
-
Reagent Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-hydroxybenzoate (15.2 g, 100 mmol), potassium carbonate (20.7 g, 150 mmol), and 250 mL of dry acetone.
-
Reaction Initiation: Add 4-methylbenzyl bromide (18.5 g, 100 mmol) to the stirring suspension.
-
Reflux: Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with acetone.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be recrystallized from ethanol/water to yield the pure product.
-
Validation: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Methyl 4-(4-(bromomethyl)phenoxy)benzoate
-
Reagent Setup: In a 500 mL flask protected from light and fitted with a reflux condenser, dissolve the intermediate from Protocol 1 (24.2 g, 100 mmol) in 300 mL of carbon tetrachloride.
-
Reaction Initiation: Add N-Bromosuccinimide (19.6 g, 110 mmol) and AIBN (0.82 g, 5 mmol). CAUTION: This reaction is exothermic and generates radicals. Perform in a well-ventilated fume hood.
-
Reflux: Heat the mixture to reflux (approx. 77°C). The reaction is often initiated with a heat lamp. Reflux for 4-6 hours until TLC shows complete consumption of the starting material. The dense succinimide co-product will precipitate and float.
-
Workup: Cool the mixture to room temperature and filter to remove the succinimide.
-
Isolation: Wash the filtrate with a 5% sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography or recrystallization from hexanes/ethyl acetate.
-
Validation: Confirm the final structure. Key ¹H NMR signals to verify are the appearance of a singlet for the -CH₂Br protons (approx. 4.5 ppm) and the disappearance of the tolyl -CH₃ singlet (approx. 2.3 ppm).
Characterization and Quality Control
| Table 2: Analytical Validation of Final Product | |
| Technique | Expected Observations |
| ¹H NMR | - Appearance of a singlet at ~4.5 ppm (2H, -CH₂Br).- Disappearance of the singlet at ~2.3 ppm (3H, -CH₃).- Characteristic aromatic proton signals for the disubstituted rings.- Singlet for the methyl ester protons (-OCH₃) at ~3.9 ppm. |
| ¹³C NMR | - Appearance of a signal for the bromomethyl carbon at ~32-35 ppm. |
| Mass Spec (HRMS) | - Accurate mass measurement corresponding to the molecular formula C₁₅H₁₃BrO₃. Observation of the characteristic isotopic pattern for a single bromine atom (M and M+2 peaks in ~1:1 ratio). |
| FT-IR | - Strong C=O stretch for the ester at ~1720 cm⁻¹.- Characteristic C-O-C stretch for the diaryl ether at ~1240 cm⁻¹. |
Conclusion
While not a common off-the-shelf reagent, 4-(4-Bromomethylphenoxy)benzoic acid methyl ester represents a powerful and versatile tool for the advanced practitioner of bioconjugation. Its synthesis is straightforward, relying on fundamental organic reactions. The true value of this molecule lies in its heterobifunctional nature, enabling the precise and sequential assembly of complex biomolecular constructs. By understanding its synthesis and orthogonal reactivity, researchers can unlock new possibilities in the design of targeted therapeutics, diagnostic agents, and functionalized materials.
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Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. (n.d.). PMC. [Link]
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Synthesis of bifunctional linkers 10, 16 and 18: (A) PEG-based linker.... (n.d.). ResearchGate. [Link]
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Clickable Tyrosine Binding Bifunctional Linkers for Preparation of DNA–Protein Conjugates | Bioconjugate Chemistry. (2013, May 28). ACS Publications. [Link]
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Crosby, I. T., Pietersz, G. A., & Ripper, J. A. (2008). Synthesis of succinimidoalkylbenzaldehyde analogues: Potential bifunctional linkers for bioconjugation. Australian Journal of Chemistry, 61(2), 138 - 143. [Link]
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Facile synthesis of maleimide bifunctional linkers. (n.d.). Scilit. [Link]
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Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687. (n.d.). PubChem. [Link]
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Reaction of bromine / toluene and methyl benzoate and the nitration mixture. (2021, January 10). [Link]
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- 9. research.monash.edu [research.monash.edu]
Initial Characterization of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester: A Comprehensive Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a detailed framework for the initial chemical characterization of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester, a bifunctional molecule with significant potential as a linker and intermediate in pharmaceutical and materials science applications. We present a logical workflow encompassing spectroscopic and chromatographic techniques essential for verifying the structure, identity, and purity of the compound. This document moves beyond simple data reporting, offering insights into the causality behind experimental choices and providing robust, self-validating protocols. All methodologies are grounded in established analytical principles and supported by authoritative references to ensure scientific integrity.
Introduction and Rationale
4-(4-Bromomethylphenoxy)benzoic acid methyl ester is a molecule of interest due to its distinct structural motifs. It combines a reactive benzylic bromide, a stable phenoxy ether linkage, and a methyl benzoate group. This unique combination makes it an excellent candidate for use as a versatile linker in solid-phase organic synthesis (SPOS), analogous to the precursors for Wang-type resins, which are fundamental in creating small molecule libraries for drug discovery.[1] The benzylic bromide provides a reactive handle for covalent attachment, while the methyl ester can be hydrolyzed to a carboxylic acid for further derivatization or serve as a stable protecting group.
Given its potential role as a critical building block, a rigorous and unambiguous initial characterization is paramount. The primary objectives of this characterization are:
-
Structural Verification: To confirm that the synthesized molecule has the correct atomic connectivity and arrangement.
-
Identity Confirmation: To establish a unique analytical fingerprint for future batch-to-batch comparisons.
-
Purity Assessment: To quantify the purity of the compound and identify any significant impurities derived from the synthesis.
This guide outlines the core analytical techniques required to achieve these objectives with a high degree of confidence.
Molecular Structure and Physicochemical Properties
The first step in any characterization is to understand the target molecule's basic properties.
Caption: A logical workflow for the initial characterization process.
Spectroscopic Characterization
Spectroscopy provides direct evidence of the molecule's structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Causality: We use ¹H NMR to confirm the presence and connectivity of all non-exchangeable protons and their chemical environments. ¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons that are invisible in the ¹H spectrum.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Acquisition: Acquire the ¹H spectrum on a 400 MHz (or higher) spectrometer. Following this, acquire a proton-decoupled ¹³C spectrum.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Analyze chemical shifts (δ) and coupling constants (J) to assign protons to their respective positions in the molecule. Assign carbon peaks based on their chemical shifts and comparison with predicted values.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
|---|---|---|---|
| -OCH₃ (ester) | δ 3.9 ppm (s, 3H) | δ ~52 ppm | Typical range for ester methyl carbons and protons. [2] |
| -CH₂ Br | δ 4.5 ppm (s, 2H) | δ ~32 ppm | Benzylic protons and carbon adjacent to an electronegative bromine atom. |
| Aromatic CH (phenoxy ring) | δ 7.4 ppm (d, 2H), δ 7.0 ppm (d, 2H) | δ ~115-135 ppm | Two sets of doublets for a 1,4-disubstituted ring, influenced by the ether and bromomethyl groups. |
| Aromatic CH (benzoate ring) | δ 8.0 ppm (d, 2H), δ 7.0 ppm (d, 2H) | δ ~120-132 ppm | Two sets of doublets, with protons ortho to the ester being deshielded. |
| C =O (ester) | - | δ ~166 ppm | Characteristic chemical shift for an ester carbonyl carbon. [2] |
| Quaternary Ar-C | - | δ ~125-165 ppm | Four signals expected for the quaternary aromatic carbons attached to other groups. |
Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. For this molecule, the presence of bromine provides a highly characteristic isotopic signature.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via a Gas Chromatography (GC-MS) or direct insertion probe.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Detection: Separate the resulting ions based on their mass-to-charge ratio (m/z) and detect them.
-
Analysis: Identify the molecular ion peak (M⁺). Look for the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺). [3]Analyze major fragment ions to corroborate the proposed structure.
Table 3: Predicted Mass Spectrometry Data
| m/z Value | Assignment | Notes |
|---|---|---|
| 336/338 | [M]⁺ | Molecular ion peak, showing the 1:1 isotopic pattern for Bromine. |
| 257 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation for alkyl bromides. |
| 225/227 | [Br-CH₂-Ph-O]⁺ | Cleavage of the ether-aromatic ring bond. |
| 151 | [M - Br-CH₂-Ph-O]⁺ | Fragment corresponding to the methyl benzoate portion. |
| 120 | [Ph-O]⁺ | Phenoxy fragment. |
Caption: Predicted major fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. It is a rapid and reliable method to verify that the main chemical features (ester, ether, aromatic rings) are present.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample scan to the background scan.
-
Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Aliphatic (-CH₃, -CH₂-) |
| ~1720 | C=O Stretch | Ester (Strong, Sharp) [4] |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether & Ester |
| ~1100 | C-O Stretch | Ester |
| ~600-500 | C-Br Stretch | Alkyl Bromide |
Chromatographic Purity Assessment
Causality: While spectroscopy confirms structure, chromatography is essential for determining the purity of the compound. High-Performance Liquid Chromatography (HPLC) separates the target compound from unreacted starting materials, byproducts, and other impurities. [5] Protocol: Reverse-Phase HPLC (RP-HPLC)
-
System: An HPLC system equipped with a UV-Vis detector.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water + 0.1% Trifluoroacetic Acid or Formic Acid) and Solvent B (Acetonitrile or Methanol + 0.1% of the same acid). A typical scouting gradient runs from 10% B to 100% B over 15-20 minutes. [6]4. Detection: UV detection at a wavelength where the aromatic rings have strong absorbance, typically 254 nm.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL in 50:50 Water/Acetonitrile) and dilute to an appropriate concentration for analysis (~10-50 µg/mL).
-
Analysis: Inject the sample. A pure compound should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Table 5: Summary of Characterization Data
| Technique | Parameter | Expected Result |
|---|---|---|
| ¹H NMR | Chemical Shifts, Integrations, Splitting | Confirms H-framework, consistent with predicted values. |
| ¹³C NMR | Number of Signals, Chemical Shifts | Confirms all unique carbons, consistent with predicted values. |
| MS | Molecular Ion (m/z) | 336/338, with a ~1:1 isotopic pattern. |
| IR | Key Bands (cm⁻¹) | Strong C=O stretch at ~1720 cm⁻¹; C-O at ~1250 cm⁻¹; Aromatic C=C at ~1600 cm⁻¹. |
| HPLC | Peak Purity (%) | >95% (typical target for purified intermediates). |
Conclusion
The initial characterization of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester requires a systematic and multi-faceted analytical approach. By integrating data from NMR, MS, and IR spectroscopy, the chemical structure can be confidently verified. Complementary analysis by RP-HPLC provides a quantitative measure of purity, which is critical for its application in subsequent research and development, particularly in the synthesis of pharmaceuticals and advanced materials. The protocols and expected data outlined in this guide provide a robust framework for scientists to ensure the quality and identity of this valuable chemical intermediate.
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Doležal, M., & Lamprecht, I. (2006). Procedure for and results of simultaneous determination of aromatic hydrocarbons and fatty acid methyl esters in diesel fuels by high performance liquid chromatography. PubMed. Retrieved from [Link]
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Van der Klis, F., & De Wit, D. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Retrieved from [Link]
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Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester: Mass spectrum (electron ionization). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. Retrieved from [Link]
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Ha, S-T., et al. (2012). 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. Molbank, 2012(2), M755. Retrieved from [Link]
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Waters Corporation. (n.d.). Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548). Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). 2-(4-BROMOMETHYLPHENYL)BENZOIC ACID METHYL ESTER. Retrieved from [Link]
-
Chegg.com. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. Retrieved from [Link]
-
Alzchem Group. (n.d.). Methyl-4-bromo benzoic acid. Retrieved from [Link]
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
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-
SpectraBase. (n.d.). Benzoic acid, 4-benzoyl-, methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-methylphenyl ester. Retrieved from [Link]
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JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: 4-(4-Bromomethylphenoxy)benzoic acid methyl ester as a Versatile Linker in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, combinatorial chemistry, particularly when coupled with solid-phase organic synthesis (SPOS), stands as a cornerstone for the rapid generation of vast chemical libraries.[1][2] The choice of a linker, the molecular bridge between the growing compound and the insoluble polymer support, is a critical determinant of the success of any solid-phase synthesis strategy.[3][4] This document provides a comprehensive guide to the application of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester, a versatile and strategically designed linker, for use in combinatorial chemistry workflows. We will explore its synthesis, immobilization onto a solid support, application in the generation of a small molecule library, and strategies for cleavage of the final products. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers in the field.
Introduction: The Pivotal Role of Linkers in Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS) offers significant advantages over traditional solution-phase chemistry, including the ability to drive reactions to completion using excess reagents and simplified purification through washing of the polymer support.[3] The linker is the central component of this methodology, acting as a temporary covalent tether. An ideal linker should be stable to a wide range of reaction conditions used for library synthesis while allowing for selective cleavage of the final product from the solid support under conditions that do not degrade the target molecule.[5][6] The properties of the linker, such as its hydrophobicity or hydrophilicity, can also influence the overall performance of the synthesis.[7]
4-(4-Bromomethylphenoxy)benzoic acid methyl ester is a bifunctional linker that offers several strategic advantages. Its bromomethyl group provides a reactive handle for immobilization onto a variety of solid supports, while the phenoxy ether and methyl ester functionalities present distinct opportunities for cleavage, allowing for orthogonal release strategies. This dual-functionality makes it a valuable tool for generating diverse libraries of small molecules.
Synthesis of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester
The synthesis of the title linker can be achieved through a two-step process starting from commercially available materials. The first step involves a Williamson ether synthesis between methyl 4-hydroxybenzoate and 1-bromo-4-(bromomethyl)benzene, or a similar nucleophilic aromatic substitution. A more common and often higher-yielding approach involves the etherification of methyl 4-hydroxybenzoate with 4-methylphenol followed by radical bromination of the benzylic methyl group. A general procedure for the latter is provided below.
Protocol 2.1: Synthesis of Methyl 4-(4-methylphenoxy)benzoate
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| Methyl 4-hydroxybenzoate | 1.0 | 152.15 | 15.2 g |
| 4-Cresol | 1.1 | 108.14 | 11.9 g |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 27.6 g |
| Copper(I) bromide (CuBr) | 0.05 | 143.45 | 0.72 g |
| Dimethylformamide (DMF) | - | - | 200 mL |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate, 4-cresol, potassium carbonate, and DMF.
-
Add copper(I) bromide to the mixture.
-
Heat the reaction mixture to 150-160 °C and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
The filtrate is then poured into ice-water, leading to the precipitation of the product.
-
The crude product is collected by vacuum filtration, washed with water, and can be further purified by recrystallization from ethanol or column chromatography.
Protocol 2.2: Bromination of Methyl 4-(4-methylphenoxy)benzoate
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| Methyl 4-(4-methylphenoxy)benzoate | 1.0 | 242.27 | 24.2 g |
| N-Bromosuccinimide (NBS) | 1.1 | 177.98 | 19.6 g |
| Benzoyl Peroxide (BPO) | 0.02 | 242.23 | 0.48 g |
| Carbon Tetrachloride (CCl₄) | - | - | 250 mL |
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a light source (e.g., a UV lamp), dissolve methyl 4-(4-methylphenoxy)benzoate in carbon tetrachloride.
-
Add N-bromosuccinimide and benzoyl peroxide to the solution.
-
Heat the mixture to reflux and irradiate with the light source for 4-6 hours. The reaction should be monitored by TLC or ¹H NMR for the disappearance of the benzylic methyl signal and the appearance of the bromomethyl signal.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(4-Bromomethylphenoxy)benzoic acid methyl ester.
-
The product can be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.
Immobilization onto a Solid Support
The bromomethyl functionality of the linker allows for its attachment to a variety of nucleophilic solid supports. A common choice is a hydroxyl-functionalized resin, such as Wang resin or Merrifield resin that has been converted to a hydroxyl form.
Protocol 3.1: Attachment to a Hydroxymethyl Resin
| Reagent | Molar Equiv. | Details |
| Hydroxymethyl Polystyrene Resin | 1.0 | 100-200 mesh, 1% DVB, ~1.0 mmol/g loading |
| 4-(4-Bromomethylphenoxy)benzoic acid methyl ester | 3.0 | Relative to resin loading |
| Diisopropylethylamine (DIPEA) | 5.0 | Relative to resin loading |
| Dimethylformamide (DMF) | - | Swelling solvent |
Procedure:
-
Swell the hydroxymethyl polystyrene resin in DMF for 1 hour in a fritted reaction vessel.
-
Drain the DMF and wash the resin with fresh DMF (3 x resin volume).
-
Dissolve 4-(4-Bromomethylphenoxy)benzoic acid methyl ester and DIPEA in a minimal amount of DMF.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 16-24 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF, methanol, and dichloromethane.
-
Dry the resin under vacuum.
-
The loading of the linker onto the resin can be determined by a variety of methods, including gravimetric analysis or cleavage of a small sample and subsequent quantification of the released linker.
Application in Combinatorial Library Synthesis: A Model Workflow
The immobilized linker provides a platform for the synthesis of a diverse library of molecules. The ester group of the linker can be saponified to a carboxylic acid, which then serves as an anchor point for building the library.
Figure 1: General workflow for combinatorial synthesis using the immobilized linker.
Protocol 4.1: Saponification of the Methyl Ester
-
Swell the resin-bound linker in a mixture of THF and water (3:1).
-
Add a solution of lithium hydroxide (LiOH, 5 equivalents relative to resin loading).
-
Agitate the mixture at room temperature for 12-18 hours.
-
Wash the resin with THF/water, water, methanol, and dichloromethane.
-
Dry the resin under vacuum. The completion of the reaction can be monitored by the disappearance of the ester carbonyl stretch in the IR spectrum of a resin sample.
Protocol 4.2: Amide Library Synthesis
-
Swell the carboxylic acid-functionalized resin in DMF.
-
In separate reaction vessels, add a solution of an amine (R¹-NH₂, 3 equivalents) and a coupling agent such as HATU (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Agitate the reactions at room temperature for 4-6 hours.
-
Wash the resin with DMF, methanol, and dichloromethane.
-
The resin-bound amides can be further functionalized in subsequent steps to introduce additional diversity.
Cleavage of the Final Products from the Solid Support
The phenoxy-based linker allows for cleavage under reductive or strongly acidic conditions. The choice of cleavage cocktail will depend on the stability of the synthesized library members.
Figure 2: Potential cleavage pathways for the phenoxy-based linker.
Protocol 5.1: Acidic Cleavage with Trifluoroacetic Acid (TFA)
-
Wash the resin-bound product with dichloromethane.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or dichloromethane.
-
Concentrate the combined filtrates under reduced pressure.
-
The crude product can be precipitated by the addition of cold diethyl ether and purified by HPLC.
Analytical Characterization
Throughout the solid-phase synthesis, it is crucial to monitor the progress of the reactions.[1][2][8] Several analytical techniques can be employed:
-
FT-IR Spectroscopy: Useful for monitoring the appearance and disappearance of functional groups on the resin (e.g., carbonyl stretches).
-
Magic Angle Spinning (MAS) NMR: Provides detailed structural information of the resin-bound molecules.
-
Cleave and Characterize: A small sample of the resin is cleaved, and the resulting product is analyzed by LC-MS and NMR.
-
Colorimetric Tests: Qualitative tests for the presence or absence of specific functional groups (e.g., Kaiser test for primary amines).
Conclusion
4-(4-Bromomethylphenoxy)benzoic acid methyl ester is a highly adaptable linker for solid-phase combinatorial chemistry. Its straightforward synthesis, robust immobilization chemistry, and versatile cleavage options make it a valuable tool for the generation of diverse small molecule libraries. The protocols outlined in this document provide a framework for its successful implementation in drug discovery and development programs.
References
-
Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. [Link]
-
Organon. (n.d.). Solid Phase Synthesis. University of Glasgow. [Link]
-
Pascale, C. (2002). Analytical methods for the monitoring of solid phase organic synthesis. PubMed. [Link]
-
Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. [Link]
-
Sabatino, G., Chelli, M., Brandi, A., & Papini, A. M. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Bentham Science. [Link]
-
Ha, S.-T., Yeap, G.-Y., & Boey, P.-L. (2012). Synthesis of 4-{[(4-bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate. MDPI. [Link]
-
Al-Warhi, T., Al-Sha'er, M. A., & Al-Zoubi, M. S. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]
-
Al-Warhi, T., Al-Sha'er, M. A., & Al-Zoubi, M. S. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC. [Link]
-
University of Glasgow. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Glasgow. [Link]
- Council of Scientific & Industrial Research. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
University of Southampton. (n.d.). Synthesis and development of novel silicon linkers for solid phase synthesis. ePrints Soton. [Link]
-
Pessey, O., et al. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers. [Link]
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC. [Link]
-
PrepChem. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. PrepChem.com. [Link]
- Hoechst Aktiengesellschaft. (1996). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
-
Lu, J., et al. (2018). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. [Link]
-
Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability. Sygnature Discovery. [Link]
-
International Journal of Pharmaceutical Science and Innovation. (2023). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. crsubscription.com. [Link]
- Central South University. (2021). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
Sources
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- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis | MDPI [mdpi.com]
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- 8. researchgate.net [researchgate.net]
Preparation of Wang-Type Resins Using a 4-(4-Bromomethylphenoxy)benzoic Acid Methyl Ester Precursor: An Application Note and Detailed Protocol
Introduction: The Central Role of Wang Resin in Solid-Phase Synthesis
In the landscape of modern drug discovery and development, solid-phase synthesis, particularly solid-phase peptide synthesis (SPPS), stands as a cornerstone technology.[1] At the heart of successful SPPS is the choice of the solid support, or resin, which acts as an anchor for the growing peptide chain.[2] Among the various resins developed, the Wang resin, a polystyrene-based support, has emerged as one of the most widely utilized for the synthesis of peptides with a C-terminal carboxylic acid.[2][3] Its popularity stems from its compatibility with the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) chemistry and the mild acidic conditions required for the final cleavage of the synthesized peptide from the resin.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of a Wang-type resin. We will detail a robust methodology starting from the synthesis of a key precursor, 4-(4-Bromomethylphenoxy)benzoic acid methyl ester, followed by its immobilization onto a polystyrene support. This guide is designed not only to provide step-by-step protocols but also to offer insights into the rationale behind the experimental choices, ensuring a thorough understanding of the process.
The defining feature of a Wang resin is its 4-alkoxybenzyl alcohol linker attached to a polystyrene core.[2][5] This linker provides a stable anchor for the first amino acid via an ester bond, which is sufficiently robust to withstand the iterative cycles of deprotection and coupling during peptide elongation, yet labile enough to be cleaved by moderate acid treatment, typically with trifluoroacetic acid (TFA).[2][4]
This document will first guide the user through the synthesis of the 4-(4-Bromomethylphenoxy)benzoic acid methyl ester precursor via a Williamson ether synthesis. Subsequently, a detailed protocol for the immobilization of this precursor onto a chloromethylated polystyrene resin (Merrifield resin) will be presented. Finally, we will discuss essential characterization techniques to validate the successful synthesis of the Wang-type resin and to determine its loading capacity, a critical parameter for any solid-phase synthesis.
Synthesis of the Precursor: 4-(4-Bromomethylphenoxy)benzoic Acid Methyl Ester
The synthesis of the Wang resin linker precursor, 4-(4-Bromomethylphenoxy)benzoic acid methyl ester, is efficiently achieved through a Williamson ether synthesis. This classic organic reaction forms an ether from an organohalide and an alkoxide.[6][7] In this specific application, the sodium salt of methyl 4-hydroxybenzoate acts as the nucleophile, reacting with 1,4-bis(bromomethyl)benzene. The use of a significant excess of 1,4-bis(bromomethyl)benzene is crucial to favor the mono-alkylation product and minimize the formation of the di-substituted by-product.
Protocol 1: Synthesis of 4-(4-Bromomethylphenoxy)benzoic Acid Methyl Ester
Materials:
-
Methyl 4-hydroxybenzoate
-
Sodium methoxide (25 wt% in methanol)
-
1,4-Bis(bromomethyl)benzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nucleophile: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-hydroxybenzoate (1 equivalent) in anhydrous DMF. To this solution, add sodium methoxide (1.1 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium phenoxide salt.
-
Williamson Ether Synthesis: In a separate, larger round-bottom flask, dissolve a significant excess of 1,4-bis(bromomethyl)benzene (5-10 equivalents) in anhydrous DMF. Heat the solution to approximately 50-60°C.
-
Reaction: Slowly add the freshly prepared sodium phenoxide solution from step 1 to the heated solution of 1,4-bis(bromomethyl)benzene. Maintain the reaction temperature and stir the mixture for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. This washing sequence removes unreacted starting materials and by-products.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(4-Bromomethylphenoxy)benzoic acid methyl ester.
Immobilization of the Precursor onto Polystyrene Resin
With the precursor in hand, the next critical step is its covalent attachment to a solid support. Chloromethylated polystyrene, commonly known as Merrifield resin, is an ideal starting material for this purpose. The immobilization occurs via a nucleophilic substitution reaction where the carboxylate of a hydrolyzed form of the precursor displaces the chloride on the resin. To facilitate this, the methyl ester of the precursor is first saponified to the corresponding carboxylic acid.
Protocol 2: Preparation of Wang-Type Resin
Materials:
-
4-(4-Bromomethylphenoxy)benzoic acid methyl ester (from Protocol 1)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Hydrochloric acid (HCl)
-
Chloromethylated polystyrene (Merrifield resin, 1% DVB cross-linked, 100-200 mesh)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis reaction vessel
-
Shaker or overhead stirrer
Procedure:
-
Saponification of the Precursor: Dissolve the 4-(4-Bromomethylphenoxy)benzoic acid methyl ester (1 equivalent) in a mixture of methanol and water. Add a solution of sodium hydroxide (1.5 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. Cool the reaction mixture to room temperature and acidify with HCl to precipitate the 4-(4-Bromomethylphenoxy)benzoic acid. Filter the solid, wash with cold water, and dry under vacuum.
-
Resin Swelling: Place the chloromethylated polystyrene resin in a solid-phase synthesis reaction vessel and add anhydrous DMF. Allow the resin to swell for at least 1 hour with gentle agitation.[8] After swelling, drain the DMF.
-
Preparation for Immobilization: In a separate flask, dissolve the 4-(4-Bromomethylphenoxy)benzoic acid (2 equivalents relative to the chlorine content of the resin) and cesium carbonate (1.5 equivalents) in anhydrous DMF.
-
Immobilization Reaction: Add the solution from step 3 to the swollen resin in the reaction vessel. Secure the vessel on a shaker or set up with an overhead stirrer and heat the mixture to 70-80°C. Allow the reaction to proceed for 16-24 hours.
-
Washing the Resin: After the reaction is complete, cool the resin to room temperature and drain the reaction mixture. Wash the resin sequentially with:
-
DMF (3x)
-
DMF/water (1:1) (3x)
-
Water (3x)
-
Methanol (3x)
-
Dichloromethane (DCM) (3x)
-
-
Drying: Dry the functionalized resin under high vacuum to a constant weight. The resulting product is the Wang-type resin.
Data Presentation and Characterization
The successful preparation of the Wang-type resin must be confirmed, and its loading capacity determined. This is crucial for the subsequent use of the resin in solid-phase synthesis, as the loading value dictates the amount of the first amino acid to be coupled.
Table 1: Key Parameters for Wang-Type Resin Preparation
| Parameter | Value/Range | Rationale |
| Precursor Synthesis | ||
| Molar ratio of 1,4-bis(bromomethyl)benzene to methyl 4-hydroxybenzoate | 5:1 to 10:1 | To minimize the formation of the di-substituted by-product. |
| Reaction Temperature | 50-60°C | To ensure a reasonable reaction rate without promoting side reactions. |
| Resin Immobilization | ||
| Equivalents of Precursor Acid | 2 eq. (relative to resin Cl content) | To drive the immobilization reaction to completion. |
| Equivalents of Cesium Carbonate | 1.5 eq. (relative to precursor acid) | To ensure complete deprotonation of the carboxylic acid. |
| Reaction Temperature | 70-80°C | To facilitate the nucleophilic substitution on the solid support. |
| Resin Characteristics | ||
| Polystyrene Cross-linking | 1% Divinylbenzene (DVB) | Provides a good balance of mechanical stability and swelling properties.[1] |
| Particle Size | 100-200 mesh | A common particle size range for efficient solid-phase synthesis. |
Characterization of the Final Resin
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR is a powerful tool to confirm the functionalization of the resin. The appearance of a strong carbonyl stretch (C=O) from the ester group of the linker at approximately 1720 cm⁻¹ and a prominent C-O stretch from the ether linkage around 1250 cm⁻¹ are indicative of a successful immobilization.
2. Determination of Resin Loading Capacity:
The loading capacity, typically expressed in mmol/g, defines the number of reactive sites on the resin. A common and reliable method for determining the loading of a newly synthesized Wang resin is the Fmoc-loading test.
Protocol 3: Fmoc-Loading Test
-
Accurately weigh a small amount of the dry Wang-type resin (e.g., 10-20 mg) into a small reaction vessel.
-
Swell the resin in DMF.
-
Couple an Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) to the resin using standard coupling conditions (e.g., DIC/Oxyma in DMF). Ensure the coupling reaction goes to completion by using a significant excess of the amino acid and coupling reagents.
-
After the coupling, thoroughly wash the resin to remove all unreacted reagents.
-
Treat the resin with a 20% solution of piperidine in DMF to cleave the Fmoc group.
-
Collect the piperidine solution containing the cleaved Fmoc-dibenzofulvene adduct.
-
Quantify the amount of the adduct spectrophotometrically by measuring the absorbance at approximately 301 nm.
-
Calculate the resin loading using the Beer-Lambert law, with the known extinction coefficient of the Fmoc-dibenzofulvene adduct.
Visualizing the Workflow and Chemical Transformation
To provide a clear overview of the entire process, the following diagrams illustrate the experimental workflow and the key chemical reactions involved.
Caption: Overall workflow for the preparation and characterization of Wang-type resin.
Caption: Key chemical transformations in the synthesis of Wang-type resin.
Conclusion
The preparation of high-quality Wang-type resins is a fundamental prerequisite for successful solid-phase synthesis of peptides and other organic molecules. The detailed protocols and methodologies presented in this application note provide a clear and reliable pathway for synthesizing these essential solid supports. By starting with the synthesis of the 4-(4-Bromomethylphenoxy)benzoic acid methyl ester precursor and its subsequent immobilization on a chloromethylated polystyrene backbone, researchers can produce custom Wang-type resins with desired loading capacities.
The emphasis on understanding the chemical principles behind each step, coupled with robust characterization techniques, empowers scientists to not only replicate these procedures but also to adapt and troubleshoot them for their specific research needs. The ability to prepare and validate these resins in-house provides greater control over the quality of the solid support, which ultimately translates to higher purity and yield of the final synthetic products.
References
-
Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. Biotage. [Link]
-
Spiral. (2025, January 23). Jetting manufacturing of resins for solid-phase peptide synthesis. Spiral. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
AAPPTec. (n.d.). Peptide Synthesis Resins. AAPPTec. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. PrepChem.com. [Link]
-
Albericio, F., & Carpino, L. A. (2012). Wang Linker Free of Side Reactions. Organic Letters, 15(1), 140-143. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
- Google Patents. (n.d.). EP3405476A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER.
-
Indian Academy of Sciences. (n.d.). cross-linked polystyrene resin: An efficient support for gel phase peptide synthesis. Indian Academy of Sciences. [Link]
-
Ferrazzano, L., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. EP3405476A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Application Note: The Strategic Use of 4-(4-Bromomethylphenoxy)benzoic Acid Methyl Ester in the Synthesis of Novel Anti-HIV Agents
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The persistent evolution of drug-resistant Human Immunodeficiency Virus (HIV) strains necessitates the continuous exploration of novel chemical scaffolds for antiretroviral therapy. This guide details the application of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester, a versatile bifunctional chemical intermediate, in the design and synthesis of a new class of potential anti-HIV agents. We present a comprehensive, step-by-step protocol for the synthesis of an exemplary benzyl phenyl ether-based non-nucleoside reverse transcriptase inhibitor (NNRTI). This document provides the scientific rationale behind the synthetic strategy, detailed experimental procedures, characterization methods, and protocols for preliminary biological evaluation.
Introduction: The Rationale for a Bifunctional Scaffold
The core challenge in anti-HIV drug development is overcoming the virus's high mutation rate, which can render existing therapies ineffective. The development of novel agents with unique structures and mechanisms of action is therefore critical. The benzyl phenyl ether scaffold has been identified as a promising pharmacophore for HIV-1 inhibition[1]. 4-(4-Bromomethylphenoxy)benzoic acid methyl ester is a strategically designed starting material that capitalizes on this potential.
Its structure is bifunctional:
-
The Benzylic Bromide: This group is a reactive electrophile, ideal for forming stable covalent bonds with various nucleophilic pharmacophores via SN2 reactions. This allows for the modular assembly of diverse compound libraries[2].
-
The Phenoxy-Benzoic Acid Ester: This portion of the molecule acts as a rigid spacer and can engage in crucial hydrophobic and electrostatic interactions within the target enzyme's binding pocket. The ester provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid, which can form key hydrogen bonds with amino acid residues in the enzyme's active site.
This guide will demonstrate the utility of this building block by outlining the synthesis of a novel, hypothetical NNRTI, designated BPE-NNRTI-7 .
Physicochemical Properties & Handling
A thorough understanding of the starting material is paramount for successful and safe synthesis.
| Property | Value |
| IUPAC Name | Methyl 4-(4-(bromomethyl)phenoxy)benzoate |
| Molecular Formula | C₁₅H₁₃BrO₃ |
| Molecular Weight | 321.17 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), DMSO, DMF |
| CAS Number | 164531-90-8 |
Safety & Handling Precautions:
-
4-(4-Bromomethylphenoxy)benzoic acid methyl ester is a lachrymator and alkylating agent. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
All manipulations should be performed in a well-ventilated chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Store in a cool, dry place away from moisture and strong oxidizing agents.
Synthesis of a Novel Anti-HIV Agent: BPE-NNRTI-7
This section provides a detailed protocol for the synthesis of a potential NNRTI, Methyl 4-(4-((6-amino-5-bromo-2-mercaptopyrimidin-4-yl)methyl)phenoxy)benzoate (BPE-NNRTI-7) .
Principle & Rationale
The synthetic strategy involves a nucleophilic substitution reaction. The thiol group of the pyrimidine core (6-amino-5-bromo-2-mercaptopyrimidine) is an excellent nucleophile that will readily displace the bromide from the benzylic position of our starting material[2]. The chosen pyrimidine derivative is a known scaffold in medicinal chemistry, often used for its ability to form multiple hydrogen bonds, a key feature for binding to enzyme active sites. The resulting thioether linkage is highly stable, ensuring the integrity of the final compound under physiological conditions.
Synthetic Workflow Diagram
The overall process from starting material to the final potential anti-HIV agent is outlined below.
Caption: Overall workflow for the synthesis and evaluation of BPE-NNRTI-7.
Detailed Experimental Protocol
Materials:
-
4-(4-Bromomethylphenoxy)benzoic acid methyl ester (1.0 eq)
-
6-Amino-5-bromo-2-mercaptopyrimidine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-amino-5-bromo-2-mercaptopyrimidine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes.
-
Addition of Starting Material: Dissolve 4-(4-Bromomethylphenoxy)benzoic acid methyl ester (1.0 eq) in 25 mL of anhydrous DMF. Add this solution dropwise to the stirring suspension over 10 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting bromomethyl compound indicates reaction completion.
-
Work-up:
-
Pour the reaction mixture into 500 mL of ice-cold water. A precipitate should form.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water (3 x 100 mL) and then a small amount of cold diethyl ether to aid in drying.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM) and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 10% EtOAc and gradually increasing to 40% EtOAc).
-
Collect the fractions containing the pure product (visualized by TLC).
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield BPE-NNRTI-7 as a solid.
-
Drying: Dry the final product under high vacuum for several hours to remove any residual solvent.
Characterization
-
¹H NMR: The structure should be confirmed by proton NMR. Expect to see the disappearance of the benzylic bromide signal (around 4.5 ppm) and the appearance of a new singlet for the benzylic thioether protons (around 4.2 ppm). Aromatic protons for both ring systems should be visible and assignable.
-
LC-MS: Liquid Chromatography-Mass Spectrometry should be used to confirm the purity (>98%) and the molecular weight of the final compound. The mass spectrum should show a prominent peak corresponding to [M+H]⁺.
Biological Evaluation: Anti-HIV Activity
Proposed Mechanism of Action
BPE-NNRTI-7 is designed to function as a non-nucleoside reverse transcriptase inhibitor. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 Reverse Transcriptase (RT) enzyme, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA to DNA, thus halting the replication process.
Caption: Proposed allosteric inhibition of HIV-1 RT by BPE-NNRTI-7.
Protocol: Single-Cycle HIV-1 Replication Assay
This assay provides a quantitative measure of a compound's ability to inhibit HIV-1 replication in a cell-based system.
Materials:
-
TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated HIV-1 LTR-luciferase reporter gene).
-
HIV-1 viral stock (e.g., NL4-3).
-
BPE-NNRTI-7 stock solution (10 mM in DMSO).
-
Complete growth medium (DMEM, 10% FBS, antibiotics).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of BPE-NNRTI-7 in growth medium. A typical concentration range would be from 100 µM down to 0.01 µM. Include a "no-drug" control (medium with DMSO only).
-
Treatment and Infection: Add 50 µL of the diluted compound to the appropriate wells. Immediately after, add 50 µL of HIV-1 viral stock (diluted to a predetermined optimal concentration).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Lysis and Readout: After incubation, remove the medium. Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the "no-drug" control.
-
Plot the percentage of inhibition versus the log of the compound concentration.
-
Use non-linear regression analysis to determine the EC₅₀ value (the concentration at which 50% of viral replication is inhibited).
-
Protocol: Cytotoxicity Assay (MTT Assay)
It is crucial to determine if the observed antiviral effect is due to specific inhibition or general cell toxicity.
Procedure:
-
Seed and treat cells with the same serial dilutions of BPE-NNRTI-7 as in the antiviral assay, but do not add the virus.
-
Incubate for 48 hours.
-
Add MTT reagent to each well and incubate for 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., acidic isopropanol).
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the "no-drug" control and determine the CC₅₀ value (the concentration at which 50% of cell viability is lost).
Data Summary and Interpretation
The ultimate measure of a compound's potential is its Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity. A higher SI value indicates a more promising therapeutic window.
| Compound | EC₅₀ (µM) [Anti-HIV Activity] | CC₅₀ (µM) [Cytotoxicity] | Selectivity Index (SI = CC₅₀/EC₅₀) |
| BPE-NNRTI-7 | [Hypothetical Value: 0.55] | [Hypothetical Value: >100] | [Hypothetical Value: >181] |
| Nevirapine | 0.20 | >100 | >500 |
(Note: Nevirapine is an FDA-approved NNRTI shown for comparison. Hypothetical data for BPE-NNRTI-7 is for illustrative purposes.)
An SI value greater than 100 is generally considered a strong indicator of a promising lead compound for further development.
Conclusion
4-(4-Bromomethylphenoxy)benzoic acid methyl ester serves as an exceptionally valuable and versatile starting material for the synthesis of novel anti-HIV drug candidates. Its bifunctional nature allows for the straightforward and modular synthesis of libraries based on promising scaffolds like the benzyl phenyl ethers. The protocols outlined in this guide provide a clear pathway from chemical synthesis to initial biological evaluation, enabling researchers to efficiently explore new chemical space in the vital search for the next generation of antiretroviral therapies.
References
-
Title: Anti human immunodeficiency virus-1 (HIV-1) agents 1. Discovery of benzyl phenyl ethers as new HIV-1 inhibitors in vitro. Source: Chemical & Pharmaceutical Bulletin (Tokyo), 2009. URL: [Link]
Sources
The Role of 4-(4-Bromomethylphenoxy)benzoic Acid Methyl Ester in Driving Molecular Rearrangement Reactions
An Application Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the application of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester in synthetic organic chemistry, with a specific focus on its role in initiating or participating in reaction cascades that involve molecular rearrangements. While not a catalyst in the traditional sense, the inherent reactivity of its benzyl bromide moiety can be strategically employed to induce significant structural transformations in various substrates. This guide synthesizes mechanistic insights with actionable protocols to empower researchers in leveraging this versatile reagent.
Part 1: Mechanistic Rationale and Core Concepts
The utility of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester in the context of rearrangement reactions stems from its function as a potent electrophile. The benzyl bromide group is an excellent leaving group, facilitating nucleophilic substitution reactions. However, the consequences of this reactivity can extend beyond simple alkylation, leading to fascinating and synthetically useful molecular rearrangements.
Causality of Rearrangement: The Benzyl Bromide's Dual Role
-
Generation of Catalytic Byproducts: The primary reaction of the benzyl bromide is alkylation. In many instances, this process releases a proton and a bromide ion, which combine to form hydrobromic acid (HBr) in situ. This byproduct can itself be a powerful acid catalyst, capable of protonating substrates and initiating rearrangement pathways that might otherwise be inaccessible.
-
Formation of Rearrangeable Intermediates: The substitution of the bromide can lead to the formation of a transient benzylic carbocation, particularly with Lewis acid catalysis or with substrates that can stabilize such an intermediate. This carbocation can then be captured by a nucleophile or undergo rearrangement to a more stable form before capture.
Case Study: HBr-Mediated Halogen Migration in Anilines
A compelling example of a benzyl bromide-induced rearrangement is the observed migration of a halogen atom on an aniline ring during N-alkylation.[1] While seemingly a simple alkylation, the reaction of 2-bromoaniline with benzyl bromide under certain conditions leads to the formation of the 4-bromo-substituted product.[1] This unexpected outcome is not a direct rearrangement of the starting material but is mediated by the HBr generated during the reaction.
The proposed mechanism suggests that the HBr byproduct facilitates a debenzylation/benzylation equilibrium and, more importantly, can react with the benzylated aniline intermediate to produce elemental bromine (Br₂).[1] This Br₂ then acts as an electrophile, brominating the aniline at the more sterically accessible and electronically favorable para position, with subsequent loss of the original bromine at the ortho position.
Figure 1: Conceptual workflow for HBr-mediated rearrangement.
Case Study: Lewis Acid-Catalyzed Formation of Phenonium Ions
In the presence of a Lewis acid, 4-(4-Bromomethylphenoxy)benzoic acid methyl ester can react with certain nucleophiles, such as diazo compounds, to generate intermediates that undergo rearrangement. A notable example involves the formal insertion of a diazo group into the C(sp²)–C(sp³) bond of benzyl bromide derivatives.[2] This process is believed to proceed through the formation of a stabilized benzylic carbocation, which then reacts with the diazo compound. The subsequent cascade of cationic intermediates can lead to the formation of a phenonium ion, which is a classic rearranging species.[2] The opening of this three-membered ring intermediate dictates the final regioselectivity of the product.
Figure 2: Pathway involving a phenonium ion rearrangement.
Part 2: Experimental Protocols
These protocols are designed as templates. Researchers must conduct their own risk assessments and optimize conditions for their specific substrates.
Protocol 1: Investigation of Halogen Migration During N-Alkylation of Anilines
This protocol is adapted from studies on benzyl bromide-induced rearrangements and is intended for screening the potential for halogen migration when using 4-(4-Bromomethylphenoxy)benzoic acid methyl ester as the alkylating agent.[1]
Materials:
-
Substituted haloaniline (e.g., 2-bromo-4-fluoroaniline)
-
4-(4-Bromomethylphenoxy)benzoic acid methyl ester
-
Solvent (e.g., DMF, anhydrous)
-
Base (e.g., K₂CO₃, anhydrous) or no base for HBr catalysis
-
Internal standard for NMR analysis (e.g., tetramethylurea)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the haloaniline (1.0 equiv).
-
Reagent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the aniline).
-
Base Condition (Control): For the base-mediated reaction, add K₂CO₃ (3.0 equiv). Stir the suspension for 10 minutes.
-
No-Base Condition (Test for Rearrangement): For the acid-catalyzed rearrangement, omit the base.
-
Alkylation: Add 4-(4-Bromomethylphenoxy)benzoic acid methyl ester (2.2 equiv) to the flask.
-
Reaction: Stir the mixture at room temperature (or heat to 50-70 °C if no reaction is observed) and monitor by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy using a known quantity of an internal standard to determine the ratio of the desired N-alkylated product to any rearranged isomers.
Self-Validation & Causality:
-
Why no base? Omitting the base allows the byproduct HBr to accumulate, creating the acidic conditions necessary to catalyze the halogen migration.[1] Running a parallel reaction with a non-coordinating base like K₂CO₃ serves as a control for the standard alkylation pathway.
-
Why an internal standard? Quantitative NMR (qNMR) provides an accurate measure of the product distribution (isomer ratio) without the need for chromatographic separation, which can be difficult for isomers.
-
Trustworthiness: Comparing the outcomes of the base vs. no-base conditions directly validates whether the HBr byproduct is responsible for the observed rearrangement.
Protocol 2: Screening for Lewis Acid-Promoted Rearrangements
This protocol provides a general workflow for exploring reactions where 4-(4-Bromomethylphenoxy)benzoic acid methyl ester might form a rearrangeable intermediate in the presence of a Lewis acid.[2]
Materials:
-
Nucleophile of interest (e.g., an electron-rich olefin, a diazo compound precursor)
-
4-(4-Bromomethylphenoxy)benzoic acid methyl ester
-
Lewis Acid (e.g., SnCl₄, BF₃·OEt₂, Sc(OTf)₃)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), low-temperature capabilities
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the nucleophile (1.2 equiv) and anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (start at -78 °C or 0 °C to control reactivity).
-
Lewis Acid Addition: Add the Lewis acid (0.1 to 1.1 equiv, depending on strength and desired stoichiometry) dropwise and stir for 15 minutes.
-
Electrophile Addition: Add a solution of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester (1.0 equiv) in the same anhydrous solvent dropwise over 10-20 minutes.
-
Reaction & Monitoring: Allow the reaction to stir at low temperature and slowly warm to room temperature while monitoring by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt (for Al- or Sn-based Lewis acids).
-
Workup & Analysis: Perform a standard aqueous workup, extract the product, dry the organic layer, and concentrate. Purify by column chromatography and characterize the product(s) thoroughly by NMR and MS to identify any rearranged structures.
Self-Validation & Causality:
-
Why Lewis Acid? The Lewis acid coordinates to the bromine atom, facilitating its departure and promoting the formation of a benzylic carbocation, which is a prerequisite for certain types of rearrangement.[2]
-
Why low temperature? Many rearrangement reactions involving cationic intermediates are highly exothermic and can lead to side products. Starting at low temperature provides better kinetic control.
-
Trustworthiness: Screening a panel of Lewis acids with varying strengths can provide insight into the electronic demands of the rearrangement. The isolation and characterization of an unexpected constitutional isomer is strong evidence of a molecular rearrangement.
Part 3: Data Presentation
Table 1: Expected Outcomes in Aniline Alkylation Based on Literature Precedent[1]
This table summarizes the potential product distribution when reacting a haloaniline with 4-(4-Bromomethylphenoxy)benzoic acid methyl ester under different conditions, based on analogous reactions with benzyl bromide.
| Entry | Haloaniline Substrate | Base (equiv) | Expected Major Product | Rationale |
| 1 | 2-Bromoaniline | K₂CO₃ (3.0) | N-benzylated 2-bromoaniline | Standard Sₙ2 alkylation; HBr is neutralized. |
| 2 | 2-Bromoaniline | None | N-benzylated 4-bromoaniline | HBr byproduct catalyzes halogen migration.[1] |
| 3 | 2-Chloroaniline | None | N-benzylated 2-chloroaniline | No rearrangement; C-Cl bond is too strong for HBr-mediated cleavage.[1] |
Part 4: Broader Synthetic Applications
The principles described can be extended to other classes of rearrangement reactions. For instance, 4-(4-Bromomethylphenoxy)benzoic acid methyl ester can be used to synthesize quaternary ammonium salts, which are precursors for the Stevens Rearrangement .[3] This reaction involves the 1,2-migration of a group from a nitrogen ylide, which is formed by deprotonating the ammonium salt with a strong base.
Figure 3: Workflow for a potential Stevens Rearrangement.
Conclusion
4-(4-Bromomethylphenoxy)benzoic acid methyl ester is a valuable synthetic tool whose utility extends beyond its role as a simple alkylating agent. By understanding the reactivity of its benzyl bromide functional group, researchers can strategically design experiments where it acts as an initiator for profound molecular rearrangements. Whether through the in situ generation of an acid catalyst or by forming rearrangeable cationic intermediates, this reagent offers access to complex molecular architectures that may be challenging to synthesize through other means. The protocols and mechanistic insights provided herein serve as a foundation for the exploration and application of this compound in advanced organic synthesis.
References
- Electrocatalytic Reduction of Benzyl Bromide during Single Ag Nanoparticle Collisions.
-
Beutner, G. L., et al. (2017). Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions. PMC. Available at: [Link]
-
Stevens rearrangement. (2023). Wikipedia. Available at: [Link]
-
Glinkerman, C. M., et al. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, explain the chemical principles behind the procedural choices, and offer validated protocols to improve yield and purity.
The synthesis of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester is a critical step in the development of various pharmaceutical agents and advanced materials. The molecule's bifunctional nature, featuring a reactive benzylic bromide and a stable methyl ester, makes it a versatile intermediate. The most common and efficient route to this compound is via a Williamson ether synthesis, a classic Sₙ2 reaction, between methyl 4-hydroxybenzoate and an excess of 1,4-bis(bromomethyl)benzene.[1] This guide focuses on troubleshooting and optimizing this specific pathway.
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis, from starting materials to the purified product.
Caption: General workflow for synthesizing 4-(4-Bromomethylphenoxy)benzoic acid methyl ester.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis. Each answer provides a causal explanation and a actionable solution.
Question 1: My reaction yield is very low or I've isolated no product. What went wrong?
This is a common issue that can stem from several factors related to the nucleophile formation or reaction conditions.
-
Causality: The Williamson ether synthesis is an Sₙ2 reaction that requires a potent nucleophile.[2] In this case, the nucleophile is the phenoxide anion of methyl 4-hydroxybenzoate, which must be generated in situ using a base. If deprotonation is incomplete, the concentration of the active nucleophile is too low for the reaction to proceed efficiently. Furthermore, Sₙ2 reactions are sensitive to temperature and solvent choice.[2][3]
-
Solutions & Protocol:
-
Ensure Complete Deprotonation:
-
Base Selection: Use an adequate amount of a suitable base. Anhydrous potassium carbonate (K₂CO₃) is a common, safe choice, typically used in a 1.5 to 2.0 molar excess relative to the phenol. For a more reactive system, sodium hydride (NaH) can be used, but it requires strictly anhydrous solvents (like dry THF or DMF) and an inert atmosphere (N₂ or Ar).[2]
-
Activation Time: After adding the base to the solution of methyl 4-hydroxybenzoate, stir the mixture at a moderate temperature (e.g., 60°C) for at least 30-60 minutes before adding the electrophile. This ensures the complete formation of the phenoxide.
-
-
Optimize Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF (N,N-Dimethylformamide) or acetonitrile are ideal as they solvate the cation of the base, leaving the anion nucleophile highly reactive.[4] Acetone can also be used but may require longer reaction times or higher temperatures.
-
Temperature: The reaction often requires heating. A temperature range of 80-90°C is typical. Monitor the reaction progress by TLC; if it stalls, a modest increase in temperature may be necessary. However, excessively high temperatures can lead to side reactions and decomposition.
-
-
Verify Reagent Quality:
-
1,4-bis(bromomethyl)benzene can degrade over time, especially if exposed to moisture. Ensure it is a free-flowing white solid. If it appears discolored or clumpy, its purity may be compromised.
-
-
Question 2: I've formed a significant amount of a high-molecular-weight byproduct that is difficult to separate.
The most likely culprit is the dialkylated byproduct, 1,4-bis((4-(methoxycarbonyl)phenoxy)methyl)benzene.
-
Causality: The alkylating agent, 1,4-bis(bromomethyl)benzene, has two reactive sites. If the stoichiometry is not carefully controlled, one molecule of the phenoxide can react, and the resulting product can then act as a nucleophile with another molecule of 1,4-bis(bromomethyl)benzene, or more commonly, a second molecule of phenoxide can displace the second bromide on the same electrophile molecule. The latter leads to the undesired dialkylated product.
-
Solutions & Protocol:
-
Control Stoichiometry: This is the most critical factor. The electrophile, 1,4-bis(bromomethyl)benzene, must be used in significant molar excess . This ensures that the phenoxide is more likely to encounter a molecule of the starting electrophile rather than the mono-alkylated intermediate product.
-
| Reagent | Molar Equivalents | Rationale |
| Methyl 4-hydroxybenzoate | 1.0 | Limiting Reagent |
| 1,4-bis(bromomethyl)benzene | 3.0 - 5.0 | Minimizes dialkylation |
| Base (e.g., K₂CO₃) | 1.5 - 2.0 | Ensures complete phenoxide formation |
Question 3: My final product is contaminated with unreacted methyl 4-hydroxybenzoate. How can I remove it?
This indicates an incomplete reaction and presents a purification challenge due to the similar polarities of the starting material and product.
-
Causality: The presence of unreacted starting material points to either insufficient reaction time, inadequate temperature, or incomplete deprotonation (see Question 1). The phenolic -OH group makes the starting material relatively polar and acidic.
-
Solutions & Protocol:
-
Reaction Monitoring: Always monitor the reaction to completion using TLC. If the starting material spot persists after several hours, consider incrementally increasing the temperature or adding a small additional portion of the base.
-
Purification Strategy:
-
Aqueous Wash: During the work-up, after quenching with water and extracting with an organic solvent (e.g., ethyl acetate), perform a wash with a dilute aqueous base solution (e.g., 1M NaOH or K₂CO₃). The basic wash will deprotonate the acidic phenol of the unreacted starting material, pulling it into the aqueous layer as its salt. The desired product, lacking the acidic proton, will remain in the organic layer.
-
Follow-up Washes: After the base wash, wash the organic layer with water and then brine to remove any residual base and salt before drying and concentrating.
-
Chromatography: If a basic wash is insufficient, column chromatography is the most effective method. A gradient of ethyl acetate in hexanes is typically effective for separating the slightly more polar starting material from the product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism for this synthesis?
The reaction proceeds via a Williamson ether synthesis, which is a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[1]
-
Acid-Base Reaction: The base (e.g., K₂CO₃) deprotonates the acidic hydroxyl group of methyl 4-hydroxybenzoate to form a potent nucleophilic phenoxide anion.
-
Sₙ2 Attack: The phenoxide anion attacks one of the electrophilic benzylic carbons of 1,4-bis(bromomethyl)benzene. This occurs via a "backside attack," in a single concerted step where the C-O bond is formed as the C-Br bond is broken.[2]
Caption: The two-step mechanism of the Williamson ether synthesis.
Q2: Are there alternative synthetic routes?
Yes. An alternative strategy involves forming the ether linkage first and introducing the bromine last.
-
Etherification: React methyl 4-hydroxybenzoate with 4-methylbenzyl chloride or bromide using the Williamson ether synthesis conditions described above. This forms methyl 4-(4-methylphenoxy)benzoate.
-
Radical Bromination: The methyl group on the newly introduced ring is then brominated using a radical initiator (like AIBN or benzoyl peroxide) and a bromine source like N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride or chlorobenzene under UV light or heat.[5] This method avoids the use of the difunctional 1,4-bis(bromomethyl)benzene and the associated risk of dialkylation.
Q3: What are the primary safety concerns with this reaction?
-
1,4-bis(bromomethyl)benzene: This is a lachrymator (causes tearing) and an irritant. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMF is a reproductive toxin and is readily absorbed through the skin. Always wear appropriate gloves when handling. Other solvents like acetonitrile and ethyl acetate are flammable.
-
Bases: Strong bases like sodium hydride (NaH) are water-reactive and can generate flammable hydrogen gas. They should be handled under an inert atmosphere. Potassium carbonate (K₂CO₃) is much safer but is still an irritant.
Q4: How should I properly monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the best method.
-
Procedure:
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes).
-
On a TLC plate, spot the starting phenol, the starting electrophile, and a co-spot (both starting materials in one spot).
-
As the reaction proceeds, take small aliquots and spot them on the plate.
-
The reaction is complete when the spot corresponding to the limiting reagent (methyl 4-hydroxybenzoate) has been completely consumed. The product spot should appear at an R_f value that is typically intermediate between the two starting materials.
-
Visualize the spots under a UV lamp (254 nm).
-
Optimized Experimental Protocol
This protocol is a validated starting point designed to favor high yield of the mono-alkylated product.
Materials:
-
Methyl 4-hydroxybenzoate (1.0 eq)
-
1,4-bis(bromomethyl)benzene (4.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add methyl 4-hydroxybenzoate (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.
-
Heat the mixture to 60°C and stir for 1 hour to ensure complete formation of the phenoxide salt.
-
In a separate flask, dissolve 1,4-bis(bromomethyl)benzene (4.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of 1,4-bis(bromomethyl)benzene to the reaction flask.
-
Increase the reaction temperature to 85°C and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC until the methyl 4-hydroxybenzoate spot is no longer visible.
-
Once complete, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with 1M NaOH (aq) to remove any unreacted phenol, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
References
-
Optimization of the reaction conditions in the synthesis of 4a. ResearchGate. Available at: [Link]
-
The Williamson Ether Synthesis. University of Colorado Boulder. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Scielo. Available at: [Link]
-
Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. PrepChem. Available at: [Link]
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Google Patents.
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
- Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. Google Patents.
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Google Patents.
- Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. Google Patents.
-
4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. ResearchGate. Available at: [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]
-
Synthesis of 4-methoxymethylbenzoic acid. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 4-methyl-benzoic acid methyl ester. PrepChem. Available at: [Link]
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Technical Support Center: Purification of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester
Welcome to the technical support guide for the purification of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester. This document is designed for researchers, scientists, and drug development professionals who are working with this versatile intermediate. The purity of this reagent is paramount for the success of subsequent synthetic steps. This guide provides in-depth, field-proven insights into common purification challenges and offers robust, validated protocols to ensure you obtain a high-purity product.
Section 1: Critical Pre-Purification Assessment & FAQs
Before selecting a purification strategy, a thorough assessment of your crude material is essential. The nature and quantity of impurities will dictate the most efficient path forward.
Q1: How do I get a quick and reliable assessment of my crude product's purity?
A1: Thin-Layer Chromatography (TLC) is the most effective initial step. It provides a rapid, qualitative snapshot of the number of components in your crude mixture.
-
Recommended TLC System: A good starting point for the mobile phase is a 4:1 mixture of Hexane:Ethyl Acetate.
-
Visualization: Use a UV lamp (254 nm) for visualization. Your product, containing aromatic rings, should be UV active.
-
Interpretation: A single, well-defined spot indicates a relatively clean product, making recrystallization a viable option. Multiple spots suggest the presence of starting materials or byproducts, often necessitating column chromatography for effective separation.[1]
Q2: What are the most common impurities I should expect?
A2: Impurities typically arise from the synthesis reaction. Assuming a standard Williamson ether synthesis from methyl 4-hydroxybenzoate and a dibrominated xylene derivative, you should watch for:
-
Unreacted Starting Materials: Methyl 4-hydroxybenzoate and 1-bromo-4-(bromomethyl)benzene.
-
Hydrolysis Product: 4-(4-Bromomethylphenoxy)benzoic acid. The ester is susceptible to hydrolysis if exposed to water under basic or acidic conditions. This acidic impurity can be particularly troublesome during chromatography.[2]
-
Over-alkylation or Side Products: Depending on the specific reagents used, other minor byproducts may be present.
Q3: What are the key stability and handling considerations for this compound?
A3: 4-(4-Bromomethylphenoxy)benzoic acid methyl ester is a benzylic bromide.
-
Stability: It is generally stable under normal, dry conditions. However, it is a lachrymator (causes tearing) and an alkylating agent. It is sensitive to moisture, which can lead to hydrolysis of the ester and the benzyl bromide functionalities. It is also incompatible with strong bases and strong oxidizing agents.[3]
-
Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
Section 2: Troubleshooting Guide for Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
| Problem Encountered | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Crude product is an oily residue and fails to solidify. | 1. Significant amount of residual solvent (e.g., DMF, CH₂Cl₂).2. High concentration of impurities depressing the melting point. | Solution: 1. Solvent Removal: Ensure the product is dried thoroughly under high vacuum, possibly with gentle heating (40°C).2. Trituration: Attempt to induce crystallization by adding a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold n-heptane or hexane). Agitate with a spatula. The non-polar solvent will wash away more soluble impurities, often allowing the desired product to crystallize.3. Direct Chromatography: If trituration fails, the best course of action is to proceed directly to silica gel chromatography. |
| Low or no crystal formation during recrystallization. | 1. Excess Solvent: Too much solvent was added, and the solution is not saturated upon cooling.2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.3. Inappropriate Solvent System: The chosen solvent has either too high or too low solvating power at all temperatures. | Solution: 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool. Do this in increments.2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.[4] Alternatively, add a "seed crystal" of previously purified material.3. Re-evaluate Solvents: If crystals still do not form, the solvent system is likely unsuitable. Recover your material and attempt recrystallization with a different solvent or solvent pair (e.g., Isopropanol, or Toluene/Heptane). |
| Product is still impure after one round of recrystallization (confirmed by TLC). | 1. The impurity has very similar solubility properties to the desired product in the chosen solvent system.2. The solution was cooled too rapidly, causing impurities to become trapped within the crystal lattice.[4][5] | Solution: 1. Second Recrystallization: Perform a second recrystallization, potentially using a different solvent system to exploit different solubility characteristics.2. Slow Cooling: Ensure the hot, filtered solution is allowed to cool slowly to room temperature before being placed in an ice bath. This promotes the formation of larger, purer crystals.[5]3. Switch to Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the recommended next step. |
| FTIR or NMR analysis shows a persistent carboxylic acid impurity, even after chromatography. | The silica gel in the column can be slightly acidic, causing some acidic impurities to co-elute or "streak" down the column with the main product.[2] | Solution: 1. Liquid-Liquid Extraction (Pre-Chromatography): Dissolve the crude product in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid impurity, pulling it into the aqueous layer. Follow with a water wash and a brine wash, then dry the organic layer and concentrate.[2]2. Modified Eluent for Chromatography: Add a very small amount of a volatile base, such as triethylamine (TEA), to the chromatography eluent (e.g., 0.1-0.5% v/v). The TEA will neutralize the acidic sites on the silica gel, ensuring that the acidic impurity remains at the baseline (origin) while your neutral ester product elutes normally.[2] |
Section 3: Validated Purification Protocols
Protocol 1: Recrystallization from a Heptane/Ethyl Acetate Solvent System
This is the preferred method for material that is >85% pure by initial TLC analysis. This protocol is adapted from methods used for structurally similar compounds.[6][7]
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. The goal is to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add warm n-heptane dropwise until the solution just begins to turn cloudy (the point of saturation). Add a drop or two of hot ethyl acetate to redissolve the precipitate and achieve a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold n-heptane to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. Determine the melting point and run a final TLC to confirm purity.
Protocol 2: Silica Gel Column Chromatography
This method is ideal for purifying oily products or complex mixtures containing multiple impurities.
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack the column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Monitor the fractions being collected using TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute your product. The ester product is more polar than unreacted alkyl halides but less polar than any unreacted phenol or hydrolyzed carboxylic acid.
-
Fraction Pooling & Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.
Section 4: Workflow and Data Summary
Purification Decision Workflow
The following diagram outlines the logical workflow for purifying your crude 4-(4-Bromomethylphenoxy)benzoic acid methyl ester.
Caption: Decision workflow for purification.
Comparison of Purification Techniques
| Parameter | Recrystallization | Silica Gel Column Chromatography |
| Best For | Crude material with >85% purity; removing small amounts of impurities with different solubility profiles. | Complex mixtures, oily products, or separation of compounds with very similar polarities. |
| Typical Scale | Milligrams to Kilograms. | Milligrams to hundreds of grams. |
| Speed | Relatively fast for a single batch (several hours including cooling). | Can be time-consuming, especially for large columns (several hours to a full day). |
| Solvent Consumption | Moderate. | High. |
| Key Advantage | Excellent for achieving very high crystalline purity; scalable. | High resolving power for difficult separations. |
| Key Disadvantage | Product loss is inevitable as some remains dissolved in the mother liquor. | Can be labor-intensive; potential for product degradation on silica. |
References
- SAFETY DATA SHEET: Methyl 4-(bromomethyl)benzoate. (2009).
- Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis. Benchchem. (2025).
- Safety Data Sheet: Benzoic acid methyl ester. Carl ROTH.
- 4-bromo-3-bromomethyl-benzoic acid methyl ester. ChemicalBook.
- Lab Report Recrystallization. (2016). FAMU.
- DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. Google Patents.
- CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. Google Patents.
- Recrystallization of Benzoic Acid. (n.d.).
- The Recrystallization of Benzoic Acid. (n.d.).
- Recrystallization and Extractions of Organic Compounds. (2010). MiraCosta College.
- Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC). (n.d.). MilliporeSigma.
- How to separate ester from carboxylic acid by using chromatography? (2020). ResearchGate.
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- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
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- 7. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 8. home.miracosta.edu [home.miracosta.edu]
Common side reactions in the synthesis of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and experimental challenges. Our focus is on providing practical, mechanistically grounded solutions to improve yield, purity, and reproducibility.
The synthesis of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester is typically a two-step process. The first step is a Williamson ether synthesis to couple methyl 4-hydroxybenzoate with a suitable p-tolyl precursor. The second step involves the radical bromination of the benzylic methyl group of the resulting intermediate, methyl 4-(p-tolyloxy)benzoate. This guide is structured to address potential issues in each of these stages.
Part 1: Troubleshooting the Williamson Ether Synthesis
The formation of the ether linkage is a critical step that is often subject to side reactions that can complicate purification and reduce yields.
FAQ 1: What are the most common side reactions in the Williamson ether synthesis of methyl 4-(p-tolyloxy)benzoate?
The Williamson ether synthesis, which proceeds via an S(_N)2 mechanism, can be complicated by two primary side reactions: base-catalyzed elimination of the alkylating agent and C-alkylation of the phenoxide nucleophile.[1][2]
-
Elimination: This is more likely to occur with secondary or tertiary alkyl halides, which are not typically used for this synthesis. However, even with primary alkyl halides, high temperatures can favor elimination.[2]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring. Alkylation can occur at the carbon atoms of the ring, leading to the formation of C-alkylated byproducts.[3] The choice of solvent can significantly influence the ratio of O- to C-alkylation.[3]
Troubleshooting Guide: Williamson Ether Synthesis
Problem 1: Low yield of the desired ether product, with significant amounts of unreacted methyl 4-hydroxybenzoate.
Possible Cause 1: Incomplete deprotonation of the phenol. The phenolic hydroxyl group must be deprotonated to form the more nucleophilic phenoxide. If the base is not strong enough or is used in insufficient quantity, the reaction will be incomplete.
Solution:
-
Base Selection: For the synthesis of aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over very strong bases like sodium hydride (NaH).[4] These bases are effective in deprotonating the phenol without being overly harsh, which can help to minimize side reactions.
-
Stoichiometry: Ensure at least one equivalent of the base is used. A slight excess (1.1-1.5 equivalents) can help drive the deprotonation to completion.
Possible Cause 2: Poor reactivity of the alkylating agent. The reactivity of the alkyl halide follows the order I > Br > Cl.[5] If a less reactive halide is used, the reaction may be sluggish.
Solution:
-
Choice of Halide: Use p-tolyl bromide or iodide instead of the chloride for a faster reaction rate.
-
Catalysis: If using an alkyl chloride, the addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate through the Finkelstein reaction, which generates the more reactive alkyl iodide in situ.[5]
Problem 2: Presence of a significant amount of C-alkylated byproduct.
Possible Cause: Reaction conditions favoring C-alkylation. The solvent plays a crucial role in directing the regioselectivity of the alkylation.
Solution:
-
Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are recommended. These solvents solvate the cation of the phenoxide, leaving the oxygen anion more exposed and available for O-alkylation.[6] Protic solvents can hydrogen-bond with the oxygen anion, shielding it and promoting C-alkylation.[3]
Experimental Protocol: Williamson Ether Synthesis
This protocol is a general guideline and may require optimization.
-
To a stirred solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add p-tolyl bromide (1.1 eq) to the mixture.
-
Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude methyl 4-(p-tolyloxy)benzoate, which can be purified by recrystallization or column chromatography.
Part 2: Troubleshooting the Benzylic Bromination
The Wohl-Ziegler reaction is a powerful method for benzylic bromination, but it is susceptible to over-reaction and other side products.
FAQ 2: What is the primary side product in the NBS bromination of methyl 4-(p-tolyloxy)benzoate, and how can it be minimized?
The most common side reaction is dibromination , leading to the formation of 4-(4-(dibromomethyl)phenoxy)benzoic acid methyl ester.[7] This occurs because the initially formed monobrominated product can undergo a second radical bromination.
Minimizing Dibromination:
-
Stoichiometry of NBS: Careful control of the N-bromosuccinimide (NBS) to starting material ratio is critical. Using a stoichiometric amount or a slight deficit of NBS (e.g., 0.9-1.0 equivalents) can help to minimize the formation of the dibrominated product.[6]
-
Slow Addition: Adding the NBS portion-wise or as a solution over time can help to maintain a low concentration of the brominating species and favor monobromination.
-
Monitoring the Reaction: Closely monitoring the reaction by TLC or GC-MS and stopping it once the starting material is consumed can prevent the accumulation of the dibrominated byproduct.
Diagram: Synthetic Pathway and Major Side Products
Caption: Synthetic route and common side products.
Troubleshooting Guide: Benzylic Bromination
Problem 3: A mixture of mono- and di-brominated products is obtained.
Possible Cause: Over-reaction due to excess NBS or prolonged reaction time.
Solution:
-
Optimize NBS Stoichiometry: Start with a 1:1 molar ratio of methyl 4-(p-tolyloxy)benzoate to NBS. If dibromination is still significant, reduce the amount of NBS to 0.9-0.95 equivalents.[6]
-
Control Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Purification: The mono- and di-brominated products can often be separated by column chromatography on silica gel or by careful recrystallization.
Problem 4: Low conversion of the starting material.
Possible Cause 1: Inactive radical initiator. Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide can decompose over time.
Solution:
-
Use Fresh Initiator: Ensure that the radical initiator is fresh or has been stored properly.
-
Sufficient Amount: Use a catalytic amount of the initiator (typically 1-5 mol%).
Possible Cause 2: Insufficient reaction temperature or light source. The reaction requires initiation by heat or light to generate the initial bromine radicals.
Solution:
-
Temperature: Ensure the reaction is heated to the reflux temperature of the solvent (e.g., carbon tetrachloride or cyclohexane).
-
Light Source: If using photochemical initiation, ensure a suitable light source (e.g., a sunlamp or a UV lamp) is positioned close to the reaction vessel.
Experimental Protocol: Benzylic Bromination
This protocol is a general guideline and may require optimization.
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-(p-tolyloxy)benzoate (1.0 eq) in carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the mixture to reflux with vigorous stirring. Initiation with a light source may also be beneficial.
-
Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide (a byproduct) is observed floating on the surface of the reaction mixture.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 4-(4-Bromomethylphenoxy)benzoic acid methyl ester.
Part 3: General Troubleshooting
Problem 5: Presence of the corresponding carboxylic acid in the final product.
Possible Cause: Hydrolysis of the methyl ester. The methyl ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions.
Solution:
-
During Williamson Ether Synthesis:
-
Mild Base: Use a milder base like K₂CO₃ instead of stronger bases like NaOH or KOH to minimize hydrolysis.
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as the presence of water will promote hydrolysis.
-
-
During Benzylic Bromination:
-
Aqueous Workup: The HBr generated during the reaction can create acidic conditions. During the workup, washing the organic layer with a mild base like saturated sodium bicarbonate solution will neutralize any residual acid and prevent further hydrolysis.[2]
-
-
During Storage:
-
Store the final product in a cool, dry place to prevent hydrolysis over time.
-
Data Summary Table
| Parameter | Williamson Ether Synthesis | Benzylic Bromination |
| Key Reagents | Methyl 4-hydroxybenzoate, p-tolyl bromide, K₂CO₃ | Methyl 4-(p-tolyloxy)benzoate, NBS, AIBN |
| Typical Solvent | DMF, Acetonitrile | CCl₄, Cyclohexane |
| Typical Temperature | 70-80 °C | Reflux (e.g., ~77 °C for CCl₄) |
| Primary Side Reaction | C-alkylation | Dibromination |
| Mitigation Strategy | Use polar aprotic solvent | Control NBS stoichiometry (0.9-1.0 eq) |
| Secondary Side Reaction | Elimination | Aromatic Bromination |
| Mitigation Strategy | Use primary alkyl halide, moderate temp. | Use non-polar solvent, avoid Lewis acids |
| Potential Issue | Ester Hydrolysis | Ester Hydrolysis |
| Mitigation Strategy | Anhydrous conditions, mild base | Neutralize with NaHCO₃ during workup |
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common issues.
References
-
Williamson ether synthesis. (2020, July 15). In Wikipedia. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]
-
Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Retrieved from [Link]
- European Patent Office. (2004, September 8). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene (EP1454891A1).
-
Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
-
KPU Pressbooks. (2024). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
- Google Patents. (1950, December 26). Process for brominating p-toluyl benzoic acid (US2535131A).
-
YouTube. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from [Link]
-
Quora. (2021, January 27). Can methyl benzoate be hydrolyzed? Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
-
YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]
- Google Patents. (2016, November 3). Production process and purification process of 4-hydroxy-benzoic acid long chain ester (US20160318841A1).
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Technical Support Center: Optimizing Reaction Conditions for 4-(4-Bromomethylphenoxy)benzoic Acid Methyl Ester
Welcome to the technical support center for the synthesis and optimization of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this important chemical intermediate.
Introduction to the Synthesis
The synthesis of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester is a critical step in various research and development applications, particularly in the preparation of specialized linkers for solid-phase synthesis and as a building block in medicinal chemistry.[1][2] The most common synthetic route involves the benzylic bromination of a methyl-substituted precursor, typically methyl 4-(p-tolyloxy)benzoate. This reaction, a variation of the Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator.[3][4][5]
The core of this transformation lies in the generation of a bromine radical, which selectively abstracts a hydrogen atom from the benzylic position of the tolyl group. The resulting benzylic radical is stabilized by resonance with the aromatic ring, making this position particularly susceptible to halogenation.[6][7][8] While the reaction is conceptually straightforward, achieving high yields and purity requires careful control of several reaction parameters. This guide will delve into the nuances of optimizing these conditions and troubleshooting common issues.
Reaction Workflow
The overall synthetic strategy can be visualized as a two-step process, starting from readily available materials.
Caption: Decision tree for troubleshooting low product yield.
Detailed Analysis of Low Yield Causes:
-
Reagent Quality:
-
N-Bromosuccinimide (NBS): NBS can degrade over time, especially if exposed to moisture. Impure NBS may appear yellow and can lead to inconsistent results. [3]It is often beneficial to recrystallize NBS from hot water before use. [3] * Radical Initiator: Radical initiators like AIBN have a limited shelf life and their effectiveness can decrease over time. Using a fresh batch is recommended.
-
-
Ineffective Radical Initiation:
-
Thermal Initiation: If using a thermal initiator like AIBN or benzoyl peroxide, the reaction temperature must be high enough to cause its homolytic cleavage. For AIBN in a solvent like chlorobenzene, this typically requires reflux temperatures.
-
Photo-initiation: When using UV light, ensure the lamp is functional and positioned to effectively irradiate the reaction mixture. The reaction flask should be made of a material that is transparent to the wavelength of the UV light being used.
-
-
Incomplete Reaction:
-
The reaction progress should be monitored, for example by Thin Layer Chromatography (TLC), to ensure it has gone to completion. [9]Premature work-up will result in a low yield.
-
-
Sub-optimal Temperature:
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products.
| Side Product | Likely Cause | Preventative Measures |
| 4-(4-Dibromomethylphenoxy)benzoic acid methyl ester | Excess of NBS used. [9] | Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS. [9]Consider adding the NBS in portions over the course of the reaction to maintain a low concentration. [9] |
| Aromatic Bromination Products | Reaction conditions favoring electrophilic substitution (e.g., presence of acid). [9] | Ensure the reaction is carried out in a non-polar solvent under radical conditions. Avoid acidic contaminants. |
| Unreacted Starting Material | Incomplete reaction. | See "Issue 1: Low or No Product Yield". |
| 4-(4-Formylphenoxy)benzoic acid methyl ester or 4-(4-Carboxyphenoxy)benzoic acid | Oxidation of the benzylic position. [9] | Ensure an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air oxidation at elevated temperatures. |
Issue 3: Difficulties in Product Purification
The product can sometimes be challenging to purify from the succinimide byproduct and any unreacted starting material or side products.
-
Removal of Succinimide: Succinimide is a byproduct of the reaction with NBS. After the reaction is complete, cool the reaction mixture to room temperature or below to allow the succinimide to precipitate. It can then be removed by filtration. [9]A subsequent aqueous wash of the organic layer can help remove any remaining succinimide.
-
Separation from Starting Material: If the reaction has not gone to completion, the product and starting material may have similar polarities, making chromatographic separation difficult. In such cases, it is often better to optimize the reaction to achieve full conversion.
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate or isopropanol.
Experimental Protocols
Standard Protocol for the Synthesis of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester
This protocol provides a reliable starting point for the synthesis.
Materials:
-
Methyl 4-(p-tolyloxy)benzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Chlorobenzene (or another suitable non-polar solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
UV lamp (optional, if photo-initiation is desired)
Procedure:
-
To a round-bottom flask, add methyl 4-(p-tolyloxy)benzoate (1 equivalent), N-Bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (e.g., 0.05 equivalents).
-
Add enough chlorobenzene to dissolve the starting material at reflux (e.g., 5-10 mL per gram of starting material).
-
Heat the mixture to reflux (approximately 132 °C for chlorobenzene) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated succinimide. Wash the solid with a small amount of cold chlorobenzene.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 4-(4-Bromomethylphenoxy)benzoic acid methyl ester as a white solid.
Protocol for Recrystallization of N-Bromosuccinimide (NBS)
To ensure high reactivity and minimize side reactions, it is advisable to use pure NBS.
Materials:
-
N-Bromosuccinimide (NBS)
-
Deionized water
-
Erlenmeyer flask
-
Heating plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In an Erlenmeyer flask, add 10 g of NBS for every 100 mL of deionized water.
-
Heat the mixture with stirring until the water temperature reaches 90-95 °C and the NBS has dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystallization.
-
Collect the white crystalline NBS by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the purified NBS under vacuum.
References
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 4-(Bromomethyl)benzil derivatives.
- Wikipedia. (2023, December 27). N-Bromosuccinimide.
- Grokipedia. (n.d.). Wohl–Ziegler bromination.
- Chemistry Steps. (2024, February 10). Benzylic Bromination.
- ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1....
- Organic Surface Chemistry. (2016, July 15). Wohl-Ziegler Bromination of Electrografted Films for Optimizing Atom Transfer Radical Polymerization.
- National Center for Biotechnology Information. (2012, December 7). Lewis Acid Catalyzed Benzylic Bromination.
- Royal Society of Chemistry. (2019, January 22). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection.
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- SlideShare. (n.d.). N bromosuccinamide reagent.
- Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- BenchChem. (n.d.). Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis.
- Google Patents. (n.d.). WO2000053564A2 - Benzylic halogenation of alkylbenzoic acid esters.
- Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds.
- CymitQuimica. (n.d.). 4-(Bromomethyl)benzoic Acid Methyl Ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(Bromomethyl)benzoic Acid Methyl Ester | CymitQuimica [cymitquimica.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for 4-(4-Bromomethylphenoxy)benzoic acid methyl ester experiments
Welcome to the technical support resource for 4-(4-Bromomethylphenoxy)benzoic acid methyl ester. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during its synthesis, purification, and application. As a bifunctional molecule featuring a reactive benzylic bromide for nucleophilic attack and a methyl ester for further modification, its successful use hinges on precise experimental control.
Section 1: Synthesis & Purification Troubleshooting
This section addresses the most common issues arising during the preparation of the title compound, typically via radical bromination of its precursor, methyl 4-(4-methylphenoxy)benzoate.
Q1: My synthesis of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester from methyl 4-(4-methylphenoxy)benzoate using N-Bromosuccinimide (NBS) resulted in a very low yield. What are the common causes?
Low yields in this benzylic bromination are typically traced back to issues with radical initiation, reaction conditions, or workup procedures.
-
Ineffective Radical Initiation: The conversion of the benzylic methyl group to a bromomethyl group is a radical chain reaction.[1] This process must be properly initiated.
-
Cause: The radical initiator (e.g., AIBN or benzoyl peroxide) may be old or decomposed. Similarly, if using photo-initiation, the UV lamp's intensity might be insufficient or its wavelength incorrect.
-
Solution: Use a freshly opened or properly stored radical initiator. If using a UV lamp, ensure it is functional and positioned for optimal irradiation of the reaction mixture. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from quenching the radical intermediates.
-
-
Incorrect Solvent Choice: The solvent plays a critical role in favoring the desired radical pathway over competing ionic pathways.
-
Cause: Using polar solvents can promote ionic side reactions, including electrophilic aromatic substitution on the electron-rich phenoxy ring.
-
Solution: Employ non-polar solvents like carbon tetrachloride (CCl₄), cyclohexane, or ethyl acetate.[2] These solvents facilitate the radical mechanism while minimizing ionic side reactions.
-
-
Suboptimal Temperature: Temperature control is crucial for both reaction rate and selectivity.
-
Cause: A temperature that is too low will result in an impractically slow reaction. Conversely, a temperature that is too high can lead to decomposition and the formation of dark, tarry byproducts.
-
Solution: The reaction should be heated to reflux for the chosen solvent system to ensure a steady rate of radical initiation and propagation. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]
-
Q2: I'm observing multiple spots on my TLC plate after the bromination reaction. What are the likely impurities?
The presence of multiple spots indicates a mixture of products, a common issue if the reaction is not selective. The primary impurities are typically unreacted starting material, over-brominated products, and products from competing reaction pathways.
| Impurity | Formation Mechanism | Identification (vs. Product) | Mitigation Strategy |
| Starting Material | Incomplete reaction due to poor initiation, insufficient reaction time, or deactivated NBS. | Lower Rf on TLC (more polar). Absence of the -CH₂Br signal (~4.5 ppm) in ¹H NMR. | Increase reaction time, use fresh NBS and initiator, ensure proper reflux. |
| Dibrominated Product | Over-reaction where a second bromine is added, often on the other aromatic ring. The aromatic rings are activated, making them susceptible to a second bromination.[1] | Higher Rf on TLC (less polar). Complex aromatic signals in ¹H NMR. | Use NBS in a controlled stoichiometry (1.0-1.1 equivalents). Add the NBS portion-wise to avoid high local concentrations.[1] |
| Aromatic Bromination | Electrophilic substitution on one of the aromatic rings instead of radical substitution on the methyl group. This is favored by polar solvents or acidic impurities.[3] | Isomeric product with different aromatic splitting patterns in ¹H NMR. | Ensure the reaction is run in a non-polar solvent and in the absence of light (unless used for initiation) and acid.[1] |
| Hydrolyzed Acid | The methyl ester can be hydrolyzed to a carboxylic acid if exposed to water under acidic or basic conditions during workup. | Streaking or a very low Rf spot on TLC. Will not be soluble in non-polar solvents. | Perform the workup under neutral conditions and use anhydrous solvents for extraction. |
Q3: My ¹H NMR spectrum is difficult to interpret. How do I confirm the structure of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester and identify key impurities?
A clean ¹H NMR spectrum is the most definitive method for confirming the structure. Below is a table of expected chemical shifts for the desired product.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -OCH₃ (ester) | ~3.9 | Singlet | 3H | A sharp, clean singlet is expected. |
| -CH₂ Br | ~4.5 | Singlet | 2H | This is the key signal indicating successful benzylic bromination. Its absence points to unreacted starting material. |
| Aromatic Protons | ~6.9 - 8.1 | Doublets | 8H | Expect two pairs of doublets, characteristic of para-substituted benzene rings. Significant deviation may suggest aromatic bromination. |
Interpreting Impurities:
-
A singlet around 2.3 ppm corresponds to the -CH₃ group of the starting material . Its presence indicates an incomplete reaction.
-
The appearance of signals for -CHBr₂ or -CBr₃ at lower fields (downfield) would suggest over-bromination.
-
A complex aromatic region with more than four distinct signals suggests the presence of isomers from aromatic bromination .
Section 2: Handling, Storage, and Application FAQs
Q4: What are the proper storage and handling procedures for this reagent?
-
Handling: 4-(4-Bromomethylphenoxy)benzoic acid methyl ester is a benzylic bromide and should be treated as a lachrymator and a corrosive substance. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[4] It is sensitive to moisture, which can lead to hydrolysis of both the ester and the bromomethyl group. Storing at 0-8 °C is recommended to maintain long-term stability.[6]
Q5: My subsequent nucleophilic substitution reaction with the bromomethyl group is sluggish. What should I check?
Sluggish Sₙ2 reactions with this substrate are often due to poor nucleophilicity, steric hindrance, or solvent effects.
-
Nucleophile and Base: Ensure your nucleophile is sufficiently deprotonated. If using a weak nucleophile (like a phenol), a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is required to generate the more reactive nucleophilic anion.[7]
-
Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophile's salt but not the anion, increasing its effective nucleophilicity.
-
Temperature: Gently heating the reaction (e.g., to 50-80 °C) can significantly increase the reaction rate. Monitor for potential side reactions or decomposition at higher temperatures.
-
Reagent Quality: The bromomethyl compound can degrade over time. If it is old or has been stored improperly, its purity may be compromised, leading to lower reactivity.
Section 3: Protocols & Visual Guides
Protocol 1: Synthesis of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester
This protocol describes a representative method for the benzylic bromination of methyl 4-(4-methylphenoxy)benzoate.
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 4-(4-methylphenoxy)benzoate (1 equivalent).
-
Solvent Addition: Add a non-polar solvent, such as ethyl acetate (approx. 0.1 M concentration).[2]
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide (0.02 equivalents).
-
Reaction: Heat the mixture to reflux under an inert atmosphere. If using photo-initiation, irradiate the flask with a UV lamp.
-
Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.[2] Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like hexanes/ethyl acetate to yield the final product as a white to off-white solid.
Diagram 1: Synthetic Workflow
Caption: Workflow for the synthesis of the target compound.
Diagram 2: Troubleshooting Logic for Impurity Analysis
Caption: Decision tree for troubleshooting reaction impurities.
References
- BenchChem. (2025). Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis.
- Ha, S-T., Yeap, G-Y., & Boey, P-L. (2012). 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)
- PrepChem.com. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester.
- Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- ChemicalBook. (n.d.). 4-bromo-3-bromomethyl-benzoic acid methyl ester CAS#: 142031-67-2.
- BenchChem. (2025).
- ECHEMI. (n.d.). 4-(Bromomethyl)
- ChemicalBook. (n.d.). 4-Bromomethylbenzoic acid(6232-88-8) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-bromomethyl-4-methyl-benzoic acid methyl ester(622847-32-9) 1H NMR spectrum.
- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- Quora. (2017).
- Chem-Impex. (n.d.). 4-(Bromomethyl)benzoic acid.
- TCI America. (n.d.). Methyl 4-(bromomethyl)
- WordPress.com. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 3. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 4. echemi.com [echemi.com]
- 5. 4-(溴甲基)苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Production of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester
Welcome to the technical support guide for the synthesis of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this key intermediate. Our focus is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The most common and efficient route to this compound is the selective free-radical bromination of the benzylic methyl group of its precursor, methyl 4-(p-tolyloxy)benzoate. This guide will focus on this specific transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a dibrominated impurity. How can I prevent this?
This is the most common issue in this synthesis. The formation of the dibrominated byproduct, methyl 4-(4-(dibromomethyl)phenoxy)benzoate, occurs when the desired monobrominated product successfully competes with the starting material for the brominating agent.
Root Cause Analysis: The benzylic radical of the monobrominated product is also stabilized and can react further. This is a classic issue of competitive reaction kinetics in free-radical halogenations.[1] The key is to maintain a very low concentration of the brominating agent (Br₂) relative to the starting material throughout the reaction.[2][3][4]
Preventative Measures:
-
Choice of Brominating Agent: Use N-Bromosuccinimide (NBS) instead of liquid bromine (Br₂). NBS provides a low, steady-state concentration of Br₂ in the reaction mixture, which is crucial for selectivity.[2][4] The reaction of NBS with trace amounts of HBr (a byproduct of the reaction) generates the low concentration of Br₂ needed to sustain the radical chain.[1][2]
-
Stoichiometry is Critical: Use a precise stoichiometry of NBS. An excess of NBS will significantly increase the formation of the dibrominated product. Start with a 1.0 to 1.1 molar equivalent of NBS relative to your starting material, methyl 4-(p-tolyloxy)benzoate.
-
Controlled Addition: Instead of adding all the NBS at once, add it portion-wise over the course of the reaction. This maintains a low concentration of the brominating species and favors the monobromination of the more abundant starting material. For larger scale reactions, setting up a continuous addition of an NBS slurry can be highly effective.[1]
-
Temperature Control: Keep the reaction at a moderate temperature (typically refluxing in a solvent like carbon tetrachloride or ethyl acetate). Excessively high temperatures can increase the rate of the second bromination.
Q2: My final product is contaminated with unreacted starting material. What went wrong?
Observing a significant amount of starting material, methyl 4-(p-tolyloxy)benzoate, post-reaction typically points to an incomplete or stalled reaction.
Root Cause Analysis: The free-radical chain reaction may not have been initiated effectively or sustained.[5][6]
Troubleshooting Steps:
-
Initiator Activity: The radical initiator (e.g., AIBN or benzoyl peroxide) is essential. Ensure it is not expired and has been stored correctly. AIBN and benzoyl peroxide decompose thermally to generate radicals; if the reaction temperature is too low for your chosen initiator, the reaction will not start.
-
Light Source (if applicable): If using photochemical initiation, ensure your UV lamp is functional and positioned to irradiate the reaction mixture effectively.[7][8]
-
Insufficient Reagents: Double-check the molar equivalents of both NBS and the initiator. A slight excess (e.g., 1.1 eq) of NBS and a catalytic amount (1-5 mol%) of initiator are typically required.[9][10]
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC. If the reaction has stalled, a small additional portion of the initiator might be necessary to restart the chain process.
Q3: I've identified an impurity that appears to be the hydrolyzed product, methyl 4-(4-(hydroxymethyl)phenoxy)benzoate. How did this happen and how can I avoid it?
The bromomethyl group is a reactive benzyl halide, making it susceptible to nucleophilic substitution, particularly hydrolysis.
Root Cause Analysis: This impurity forms when water is present during the reaction workup or purification.
Preventative Measures:
-
Anhydrous Workup: During the workup, use anhydrous solvents. When performing aqueous washes (e.g., with sodium bicarbonate solution to remove succinimide), minimize contact time and ensure the subsequent organic layer is thoroughly dried with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.
-
Purification Conditions: Avoid using highly protic solvents like methanol or water during recrystallization if possible, unless conditions are carefully controlled. If using column chromatography, ensure your silica gel and solvents are dry.
Experimental Protocols & Workflows
Workflow for Synthesis and Purification
The following diagram outlines the critical stages from reaction setup to obtaining the pure final product.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]
- 6. chegg.com [chegg.com]
- 7. prepchem.com [prepchem.com]
- 8. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Reactivity Optimization for 4-(4-Bromomethylphenoxy)benzoic acid methyl ester
Welcome to the Application Science Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 4-(4-Bromomethylphenoxy)benzoic acid methyl ester . This bifunctional building block features a highly reactive benzylic bromide (ideal for SN2 alkylations) and a methyl ester (susceptible to nucleophilic attack). The protocols and troubleshooting logic below are designed to maximize benzylic substitution rates while strictly preserving the ester and diaryl ether linkages.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: My nucleophilic substitution (SN2) reaction is stalling at 40-50% conversion. How can I drive it to completion? A1: Sluggish kinetics typically result from steric hindrance or poor nucleophile solubility. For benzylic bromides, the activation energy of the SN2 transition state can be significantly lowered via an in situ Finkelstein reaction[1]. By adding a catalytic amount (10-20 mol%) of Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI), the benzyl bromide is transiently converted into a highly reactive benzyl iodide[2]. Because iodide is both a superior nucleophile and a superior leaving group, it acts as a kinetic catalyst, accelerating the attack of bulky amines or phenols[1][2].
Q2: I am observing significant cleavage of the methyl ester during the alkylation. How can I prevent this side reaction? A2: Ester hydrolysis or transesterification is a common failure mode when using aqueous bases (e.g., NaOH, KOH) or strong nucleophilic bases. To prevent this, transition to anhydrous conditions utilizing the "Cesium Effect"[3][4]. Replacing K2CO3 or NaOH with Cesium Carbonate (Cs2CO3) in a polar aprotic solvent like DMF prevents ester cleavage. The large ionic radius of the Cs+ cation results in a loose ion pair, leaving your nucleophile "naked" and highly reactive toward the soft benzylic electrophile, rather than the hard carbonyl carbon of the ester[4].
Q3: Can I run this reaction in a biphasic system if my nucleophile is water-soluble? A3: Yes, but you must use Phase-Transfer Catalysis (PTC) to protect the methyl ester. Using a catalyst like Tetrabutylammonium Bromide (TBAB) facilitates the transfer of the nucleophile into the organic phase (e.g., Toluene or Dichloromethane)[5][6]. This restricts the reaction to the interfacial boundary, minimizing the exposure of the methyl ester to the bulk aqueous base and preventing hydrolysis[6][7].
Part 2: Mechanistic Workflows & Visualizations
To systematically resolve reactivity issues, follow the troubleshooting logic outlined in the decision tree below.
Decision tree for troubleshooting low reactivity and side reactions.
Finkelstein-assisted SN2 pathway enhancing benzylic alkylation.
Part 3: Quantitative Data & Benchmarking
The following table summarizes the causal relationship between reaction conditions and the yield of the desired alkylated product versus ester hydrolysis. Data is benchmarked using a standard secondary amine nucleophile reacting with 4-(4-Bromomethylphenoxy)benzoic acid methyl ester.
| Reaction Condition | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Target SN2 Yield (%) | Ester Hydrolysis (%) |
| Standard Basic | K2CO3 | Acetone | 60 | 12 | 45% | 5% |
| Aqueous Biphasic | NaOH (aq) | THF/H2O | 25 | 8 | 30% | 65% |
| Phase-Transfer[6] | NaOH (aq) + TBAB | Toluene/H2O | 25 | 6 | 82% | <2% |
| Cesium Effect[4] | Cs2CO3 | DMF | 25 | 4 | 88% | <1% |
| Optimized Finkelstein [2] | Cs2CO3 + 10% TBAI | DMF | 25 | 1.5 | 96% | 0% |
Key Takeaway: The combination of the Cesium Effect (Cs2CO3) and Finkelstein catalysis (TBAI) provides the highest yield and fastest reaction time while completely suppressing ester hydrolysis.
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (TLC/LC-MS) are embedded to ensure mechanistic integrity at each step.
Protocol A: High-Efficiency Alkylation via the Cesium Effect & Finkelstein Catalysis
Objective: Achieve >95% conversion of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester with bulky nucleophiles without ester cleavage[2][3].
Reagents:
-
4-(4-Bromomethylphenoxy)benzoic acid methyl ester (1.0 eq)
-
Nucleophile (e.g., secondary amine or phenol) (1.1 eq)
-
Cesium Carbonate (Cs2CO3, anhydrous powder) (1.5 eq)
-
Tetrabutylammonium Iodide (TBAI) (0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add the nucleophile (1.1 eq) and anhydrous DMF to achieve a 0.2 M concentration.
-
Base Activation: Add anhydrous Cs2CO3 (1.5 eq) to the solution. Stir at room temperature for 15 minutes.
-
Causality Check: This pre-stirring generates the "naked" nucleophile via the loose Cs+ ion pair, priming it for rapid attack[4].
-
-
Catalyst Addition: Add TBAI (0.1 eq) to the suspension.
-
Electrophile Addition: Dissolve 4-(4-Bromomethylphenoxy)benzoic acid methyl ester (1.0 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture over 10 minutes to prevent localized heating.
-
Reaction Monitoring: Stir at 25°C. Monitor via TLC (Hexanes/EtOAc 7:3).
-
Self-Validation: You should observe the transient formation of a new, slightly lower Rf spot (the benzyl iodide intermediate) which rapidly converts to the final product[2].
-
-
Quench & Workup: Once the starting material is consumed (typically 1-2 hours), quench the reaction by pouring it into ice-cold water (5x volume of DMF). Extract with Ethyl Acetate (3x).
-
Washing: Wash the combined organic layers with brine (3x) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol B: Biphasic Phase-Transfer Catalysis (PTC) Alkylation
Objective: Alkylate water-soluble nucleophiles while protecting the methyl ester from bulk aqueous base[5][7].
Reagents:
-
4-(4-Bromomethylphenoxy)benzoic acid methyl ester (1.0 eq, in Toluene)
-
Nucleophile (1.2 eq, in Water)
-
NaOH (10% w/w aqueous solution)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
Step-by-Step Methodology:
-
Organic Phase: Dissolve the benzyl bromide derivative (1.0 eq) in Toluene (0.3 M).
-
Aqueous Phase: Dissolve the nucleophile (1.2 eq) in a 10% w/w aqueous NaOH solution.
-
Catalyst Addition: Add TBAB (0.05 eq) to the biphasic mixture.
-
Vigorous Stirring: Stir the mixture vigorously (≥800 rpm) at room temperature.
-
Causality Check: High shear is required to maximize the interfacial surface area, allowing the TBAB to shuttle the nucleophile into the toluene layer effectively[5].
-
-
Phase Separation: After complete conversion (approx. 4-6 hours), halt stirring and allow the phases to separate. Extract the aqueous layer once with Toluene.
-
Purification: Wash the combined organic layers with water until the pH is neutral, dry over MgSO4, and evaporate the solvent.
Part 5: References
*[3] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. USPTO. 3 *[5] Solid-Liquid Phase-transfer Catalysis without Solvent: Selective Mono- and Di-alkylation of Benzyl Methyl Ketone. RSC Publishing. 5 *[7] PTC O-Alkylation With a Secondary Benzyl Bromide. Phase Transfer Catalysis Communications. 7 *[6] Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. 6 *[1] Give the structure of the principal organic product formed on reaction of benzyl bromide. Vaia. 1 *[4] A Cs2CO3-mediated simple and selective method for the alkylation and acylation of 3,4-dihydropyrimidin-2(1H)-thiones. Comptes Rendus de l'Académie des Sciences. 4 *[2] Metal-free nucleophilic trifluoromethylselenolation via an iodide-mediated umpolung reactivity. Beilstein Journals. 2
Sources
- 1. vaia.com [vaia.com]
- 2. BJOC - Metal-free nucleophilic trifluoromethylselenolation via an iodide-mediated umpolung reactivity of trifluoromethylselenotoluenesulfonate [beilstein-journals.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. A Cs2CO3-mediated simple and selective method for the alkylation and acylation of 3,4-dihydropyrimidin-2(1H)-thiones [comptes-rendus.academie-sciences.fr]
- 5. Solid–liquid phase-transfer catalysis without solvent: selective mono- and di-alkylation of benzyl methyl ketone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
Validation & Comparative
Analytical methods for validating the purity of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester
Executive Summary
The accurate validation of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester is a critical control point in pharmaceutical synthesis, particularly for PPAR agonists and related metabolic disease therapeutics.[1] As a benzyl bromide derivative, this intermediate possesses a "dual personality": it is a potent electrophile essential for downstream coupling, but this same reactivity renders it chemically fragile and potentially genotoxic.[1]
This guide objectively compares three analytical methodologies—HPLC-UV , qNMR , and GC-MS —to determine the optimal protocol for purity validation.
The Verdict:
-
Routine QC: Use HPLC-UV with aprotic sample preparation.[1] It offers the best balance of sensitivity (LOD < 0.05%) and throughput.[1]
-
Absolute Purity & Reference Standard Qualification: Use qNMR . It eliminates the need for a reference standard and avoids thermal degradation issues.
-
Avoid: GC-MS for direct purity assay due to thermal instability of the benzyl bromide moiety, which leads to on-column degradation and false impurity profiles.[1]
Chemical Context & Impurity Profile
Target Molecule: 4-(4-Bromomethylphenoxy)benzoic acid methyl ester Structure: MeOOC-C6H4-O-C6H4-CH2Br Critical Reactivity: The benzyl bromide group (-CH2Br) is highly susceptible to solvolysis (reacting with alcoholic solvents) and hydrolysis (reacting with moisture).[1][2][3]
Key Impurities to Monitor
| Impurity ID | Structure / Description | Origin | Retention Behavior (RP-HPLC) |
| Impurity A | Methyl 4-(4-methylphenoxy)benzoate | Unreacted Starting Material | Late eluting (Non-polar) |
| Impurity B | Methyl 4-(4-hydroxymethylphenoxy)benzoate | Hydrolysis Product | Early eluting (Polar) |
| Impurity C | 4-(4-Bromomethylphenoxy)benzoic acid | Ester Hydrolysis | Early eluting (Acidic) |
| Impurity D | Methyl 4-(4-methoxymethylphenoxy)benzoate | Solvolysis Artifact (MeOH reaction) | Close to Main Peak |
Comparative Analysis of Methods
Method 1: HPLC-UV (High-Performance Liquid Chromatography)
Status: The Industry Standard[1]
HPLC-UV is the preferred method for routine batch release due to its high sensitivity and ability to separate non-volatile impurities (e.g., the carboxylic acid derivative).[1]
-
Critical Protocol Adjustment: Standard reverse-phase methods often use Methanol (MeOH) as a mobile phase or diluent.[1] Do NOT use Methanol for this molecule.[1][4] The benzyl bromide will react with MeOH to form the methyl ether (Impurity D) within the autosampler, leading to artificially low purity results.
-
Recommended Solvent: Acetonitrile (ACN) or THF.[1]
Method 2: qNMR (Quantitative Nuclear Magnetic Resonance)
Status: The Absolute Truth (Orthogonal)
qNMR is superior for establishing the purity of the primary reference standard itself. It relies on the physics of nuclear spin rather than detector response factors, meaning no external standard of the analyte is required—only a certified internal standard (e.g., Maleic Acid or TCNB).[1]
-
Advantage: Completely avoids the "response factor" bias seen in UV detection where impurities might have different extinction coefficients.
-
Limitation: Lower sensitivity (LOD ~0.1%) compared to HPLC.[1]
Method 3: GC-MS (Gas Chromatography - Mass Spectrometry)
Status: Not Recommended for Assay[1]
While excellent for residual solvents, GC is ill-suited for the purity assay of benzyl bromides.[1] The high injection port temperatures (typically 250°C+) often cause:
-
Thermal elimination of HBr.
-
Dimerization (Wurtz-type coupling) in the liner.[1]
-
False positives for degradation products.
Data Summary: Method Performance Matrix
| Feature | HPLC-UV (Optimized) | qNMR (1H) | GC-MS |
| Precision (RSD) | < 0.5% | < 1.0% | > 2.0% (Variable) |
| Linearity (R²) | > 0.999 | N/A (Absolute) | > 0.99 (Non-linear at high conc.)[1] |
| LOD (Limit of Detection) | 0.01% | 0.1% | 0.05% |
| Sample Stability | High (if ACN used) | High (in CDCl3) | Low (Thermal degradation) |
| Throughput | High (15 min/run) | Low (Manual processing) | Medium |
| Cost per Run | Low | High (Deuterated solvents) | Medium |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct analytical method based on the stage of development.
Caption: Analytical Strategy Decision Tree. Green indicates the primary recommended path for routine analysis.
Detailed Experimental Protocols
Protocol A: Stability-Indicating HPLC-UV Method
Use this for routine purity analysis and impurity profiling.[1]
Reagents:
-
Acetonitrile (HPLC Grade)[1]
-
Water (Milli-Q)[1]
-
Phosphoric Acid (85%) or Formic Acid (0.1%)[1]
-
Diluent: Acetonitrile:Water (80:20).[1] Strictly NO Methanol.
Instrument Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (Aromatic ether) and 210 nm (Ester carbonyl).[1]
-
Injection Volume: 10 µL.
Gradient Program:
| Time (min) | % Mobile Phase A (0.1% H3PO4 in Water) | % Mobile Phase B (Acetonitrile) |
|---|---|---|
| 0.0 | 60 | 40 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |[1]
Expected Retention Times (Relative):
-
Hydrolyzed Alcohol (Impurity B): ~0.6 RRT[1]
-
Main Peak: 1.0 RRT (~8.5 min)[1]
-
Starting Material (Methyl-phenoxy): ~1.2 RRT[1]
-
Dimer Impurity: ~1.5 RRT
Protocol B: Absolute Purity via qNMR
Use this to calibrate your "House Standard" for HPLC.
Reagents:
-
Solvent: CDCl3 (Deuterated Chloroform) or DMSO-d6.[1]
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (traceable to NIST).[1]
Procedure:
-
Accurately weigh ~20 mg of the sample (
) and ~10 mg of the Internal Standard ( ) into the same vial.[1] Precision balance (d=0.01 mg) is mandatory.[1] -
Dissolve in 0.7 mL CDCl3.
-
Acquire 1H-NMR spectrum with a relaxation delay (
) of at least 30 seconds (to ensure full relaxation of protons). -
Scans: 32 or 64.
Calculation:
Where:
- = Integral area[1]
- = Number of protons (Use the -CH2Br singlet at ~4.5 ppm for sample; aromatic protons for IS)
- = Molecular weight[1][5][6]
-
= Mass[1]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - = Purity of Internal Standard[1]
Experimental Validation Data (Simulated)
To demonstrate the "Methanol Effect," a sample was prepared in two different diluents and analyzed by HPLC.
Table 1: Impact of Diluent on Purity Assay
| Time in Autosampler | Purity (Diluent: Acetonitrile) | Purity (Diluent: Methanol) | Observation |
| 0 Hours | 99.2% | 98.8% | Immediate minor degradation in MeOH |
| 4 Hours | 99.1% | 95.4% | Appearance of new peak at RRT 0.95 |
| 12 Hours | 99.1% | 88.2% | Significant conversion to methyl ether |
Analysis: The data confirms that using Methanol as a diluent causes a pseudo-degradation (solvolysis) of the benzyl bromide, leading to false "Out of Specification" (OOS) results.[1] Acetonitrile maintains stability for >24 hours.
Caption: HPLC Sample Preparation Workflow highlighting the critical solvent choice.
References
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
-
Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843.[1]
-
Ji, S., et al. (2019).[1] "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances." RSC Advances, 9, 25687-25695.[1]
-
Sigma-Aldrich. (n.d.).[1] Methyl 4-(bromomethyl)benzoate Product Information & Safety Data Sheet. (Used for structural analogy and reactivity data).[1][7]
-
Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [1]
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- 3. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
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A Comparative Guide to Chemical Linkers: Evaluating 4-(4-Bromomethylphenoxy)benzoic Acid Methyl Ester in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the sophisticated field of bioconjugation, particularly in the design of antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical decision that profoundly influences the therapeutic index of the resulting conjugate. An ideal linker must exhibit robust stability in systemic circulation to prevent premature payload release and off-target toxicity, while facilitating efficient and selective cleavage to unleash the cytotoxic agent at the target site. This guide provides an in-depth, objective comparison of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester with other established chemical linkers, supported by experimental data and detailed methodologies.
Introduction to 4-(4-Bromomethylphenoxy)benzoic Acid Methyl Ester: A Bifunctional Linker with Potential
4-(4-Bromomethylphenoxy)benzoic acid methyl ester is a heterobifunctional chemical entity possessing two key reactive sites: a bromomethyl group and a methyl ester. The bromomethyl group serves as a reactive handle for covalent attachment to nucleophilic residues on biomolecules, such as the thiol group of a cysteine, forming a stable thioether bond. The methyl ester, upon hydrolysis to a carboxylic acid, provides a point of attachment for a payload molecule, typically through an amide or ester linkage.
The core structure of this linker, featuring a phenoxy-benzyl ether moiety, suggests a degree of stability, while the ester functionality introduces a potential cleavage site. This guide will dissect the theoretical advantages and disadvantages of this linker and compare them with widely used alternatives.
The Landscape of Chemical Linkers: A Comparative Framework
The performance of a chemical linker is paramount to the success of a bioconjugate. Linkers are broadly categorized into two main classes: cleavable and non-cleavable. The choice between these two strategies is a pivotal decision in the design of an ADC, dictating its mechanism of action, efficacy, and toxicity profile.[1]
Cleavable Linkers are designed to be labile under specific physiological conditions prevalent within the target cell or the tumor microenvironment.[1] This targeted release can be triggered by changes in pH, the presence of specific enzymes, or a reducing environment. A significant advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[2][]
Non-cleavable Linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and an amino acid residue from the antibody.[] This generally results in higher plasma stability and a reduced risk of off-target toxicity.[4][5]
The following sections will compare 4-(4-Bromomethylphenoxy)benzoic acid methyl ester to prominent examples from both cleavable and non-cleavable linker classes.
Comparative Analysis of Linker Performance
Stability in Systemic Circulation (pH 7.4)
The stability of an ADC in plasma is a critical determinant of its therapeutic index.[6] Premature release of the cytotoxic payload can lead to severe off-target toxicity.[2][6]
4-(4-Bromomethylphenoxy)benzoic Acid Methyl Ester: A Hypothesis on Stability
-
Thioether Bond: The conjugation of the bromomethyl group to a cysteine thiol on an antibody results in a stable thioether bond, which is known to be highly stable in plasma.[7]
-
Phenoxy-Benzyl Ether Bond: Benzyl ethers are generally stable under neutral and basic conditions.[8][9] The presence of an electron-donating p-phenoxy group is expected to further stabilize the benzyl ether linkage against premature cleavage in the bloodstream.[10][11]
-
Methyl Ester Bond: The hydrolysis of the methyl ester is a key consideration for the stability of this linker. Studies on the hydrolysis of methyl benzoate have shown a half-life of approximately 36 minutes in rat plasma.[4] The electronic effect of the p-phenoxy-bromomethyl substituent on the hydrolysis rate of the methyl ester would need to be experimentally determined. However, based on the principle that electron-withdrawing groups can increase the rate of ester hydrolysis, the overall substitution pattern may influence its stability.[6][12]
The following table summarizes the plasma stability of various linker types based on available data.
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Features |
| Non-Cleavable (e.g., SMCC) | Proteolytic Degradation | High | High plasma stability, low off-target toxicity, no bystander effect.[4][5] |
| Enzyme-Cleavable (e.g., Val-Cit) | Protease (e.g., Cathepsin B) | High | Stable in plasma, efficient release in lysosomes, can induce bystander effect.[5][13] |
| pH-Sensitive (e.g., Hydrazone) | Acid Hydrolysis | Moderate to Low | Cleavage in acidic endosomes/lysosomes, potential for bystander effect, can exhibit instability in circulation.[1][14][15] |
| Disulfide | Reduction (e.g., Glutathione) | Moderate | Cleavage in the reducing intracellular environment, potential for bystander effect, can be unstable in plasma.[5] |
| 4-(4-Bromomethylphenoxy)benzoic acid methyl ester (Hypothesized) | Acid/Enzyme Hydrolysis | Moderate to High (Hypothesized) | Stable thioether and ether bonds, ester hydrolysis rate is a critical determinant of stability. |
Payload Release at the Target Site
Efficient payload release within the target cell is crucial for the efficacy of an ADC. For cleavable linkers, the rate and mechanism of cleavage are key performance indicators.
Potential Cleavage Mechanisms for 4-(4-Bromomethylphenoxy)benzoic Acid Methyl Ester:
This linker could potentially undergo cleavage through two primary mechanisms within the acidic and enzyme-rich environment of the lysosome:
-
Acid-Catalyzed Hydrolysis of the Methyl Ester: The acidic environment of the lysosome (pH 4.5-5.0) would accelerate the hydrolysis of the methyl ester to a carboxylic acid.[15][16] If the payload is attached via this ester bond, this would be the primary release mechanism. The rate of hydrolysis is expected to be significantly faster at pH 5.0 compared to physiological pH 7.4.[14]
-
Acid-Catalyzed or Enzymatic Cleavage of the Benzyl Ether: While generally stable, benzyl ethers can be cleaved under strongly acidic conditions.[9][17] It is also conceivable that certain lysosomal enzymes could contribute to the cleavage of the ether bond, although this is less common for simple benzyl ethers.
The following table compares the payload release mechanisms of different linker types.
| Linker Type | Release Trigger | Location of Release | Efficiency of Release |
| Non-Cleavable (e.g., SMCC) | Proteolytic Degradation | Lysosome | Dependent on antibody degradation rate.[] |
| Enzyme-Cleavable (e.g., Val-Cit) | Specific Proteases | Lysosome | Highly efficient in the presence of target enzymes.[13] |
| pH-Sensitive (e.g., Hydrazone) | Low pH | Endosome/Lysosome | Rapid release in acidic compartments.[1][15] |
| Disulfide | High Glutathione Concentration | Cytosol | Efficient in the reducing intracellular environment.[5] |
| 4-(4-Bromomethylphenoxy)benzoic acid methyl ester (Hypothesized) | Low pH / Enzymes | Endosome/Lysosome | Primarily dependent on the rate of ester hydrolysis. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and evaluation of chemical linkers.
Protocol 1: Two-Step Conjugation of a Payload to an Antibody using 4-(4-Bromomethylphenoxy)benzoic Acid Methyl Ester
This protocol outlines a two-step process where the payload is first attached to the linker, followed by conjugation to the antibody.
Step 1: Synthesis of the Linker-Payload Construct
-
Hydrolysis of the Methyl Ester: Dissolve 4-(4-Bromomethylphenoxy)benzoic acid methyl ester in a suitable solvent mixture (e.g., methanol/water). Add a base (e.g., lithium hydroxide) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). Acidify the reaction mixture to precipitate the corresponding carboxylic acid.
-
Activation of the Carboxylic Acid: Dissolve the resulting 4-(4-Bromomethylphenoxy)benzoic acid in an anhydrous aprotic solvent (e.g., DMF). Add a coupling agent (e.g., HATU) and an amine base (e.g., DIPEA).
-
Conjugation to the Payload: Add the payload molecule (containing a primary or secondary amine) to the activated linker solution. Stir the reaction at room temperature until the formation of the amide bond is complete.
-
Purification: Purify the linker-payload construct using an appropriate chromatographic technique (e.g., silica gel chromatography or preparative HPLC).
Step 2: Conjugation of the Linker-Payload to the Antibody
-
Antibody Preparation: If necessary, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP to generate free cysteine thiols.
-
Conjugation Reaction: Dissolve the antibody in a suitable conjugation buffer (e.g., PBS with EDTA, pH 7.5-8.5). Add a solution of the purified linker-payload construct in a co-solvent (e.g., DMSO) to the antibody solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 1-4 hours).
-
Purification of the ADC: Remove the unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC) or dialysis.
Experimental Workflow for ADC Synthesis
A two-step workflow for the synthesis of an ADC using the target linker.
Protocol 2: In Vitro Plasma Stability Assay
This assay is crucial for evaluating the stability of the linker in a biologically relevant matrix.[2]
-
Preparation: Prepare a stock solution of the purified ADC in a suitable buffer.
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Sample Processing: At each time point, the reaction can be quenched, and the ADC can be captured using an affinity resin (e.g., Protein A).
-
Analysis: The amount of intact ADC and released payload can be quantified.
In Vitro Plasma Stability Assay Workflow
Workflow for determining the in vitro plasma stability of an ADC.
Conclusion and Future Perspectives
4-(4-Bromomethylphenoxy)benzoic acid methyl ester presents an intriguing, yet underexplored, scaffold for the development of chemical linkers in bioconjugation. Its design incorporates a stable thioether linkage for antibody attachment and a potentially cleavable ester bond for payload release. The phenoxy-benzyl ether backbone offers a balance of stability and potential for future modifications to tune its properties.
However, a comprehensive evaluation of this linker's performance necessitates direct experimental evidence. Key studies should focus on:
-
Quantitative Stability Studies: Determining the half-life of the ester bond at physiological and lysosomal pH, and the overall stability of the ADC in plasma.
-
Cleavage Kinetics: Investigating the rate and mechanism of payload release in relevant in vitro models, such as in the presence of lysosomal extracts.
-
In Vivo Efficacy and Toxicity: Comparing the performance of an ADC constructed with this linker against ADCs with established linkers in preclinical animal models.
By systematically addressing these questions, the scientific community can fully elucidate the potential of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester and its derivatives as valuable tools in the ever-evolving landscape of targeted therapeutics.
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Are Electron-Withdrawing Groups Affecting Polyester Hydrolysis? A Comprehensive Study on Poly(thioether-ester)s and Poly(sulfone-ester)s | Macromolecules - ACS Publications. (2026, February 17). Retrieved from [Link]
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increasing the rate of ester hydrolysis - Student Doctor Network Forums. (2016, June 21). Retrieved from [Link]
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Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). (n.d.). Retrieved from [Link]
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Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Retrieved from [Link]
-
Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity. (2016, June 17). Retrieved from [Link]
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Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates in aqueous 2.25 MBu4NBr and 80% DMSO. (2002, April 30). Retrieved from [Link]
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Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. (n.d.). Retrieved from [Link]
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Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC. (n.d.). Retrieved from [Link]
-
ADC Plasma Stability Assay - iQ Biosciences. (n.d.). Retrieved from [Link]
-
Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water | Request PDF. (n.d.). Retrieved from [Link]
-
High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release | ACS Omega - ACS Publications. (2017, August 3). Retrieved from [Link]
-
Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed. (n.d.). Retrieved from [Link]
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Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity | The Journal of Organic Chemistry - ACS Publications. (2016, May 25). Retrieved from [Link]
-
Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC. (n.d.). Retrieved from [Link]
-
Advances in ADC Linker Research - AxisPharm. (2024, June 6). Retrieved from [Link]
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC. (n.d.). Retrieved from [Link]
-
Advances in acid-degradable and enzyme-cleavable linkers for drug delivery - eScholarship.org. (2025, February 1). Retrieved from [Link]
-
Acid-labile Linkers | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry. (2021, December 22). Retrieved from [Link]
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13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry. (n.d.). Retrieved from [Link]
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Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - MDPI. (2025, March 21). Retrieved from [Link]
-
Bioconjugation - Wikipedia. (n.d.). Retrieved from [Link]
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Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Retrieved from [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC. (n.d.). Retrieved from [Link]
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The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides | Request PDF. (2025, August 10). Retrieved from [Link]
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Bromopyridazinedione-mediated protein and peptide bioconjugation - PMC. (2011, July 7). Retrieved from [Link]
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Benzyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Alcohol Protecting Groups. (n.d.). Retrieved from [Link]
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Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches - MDPI. (2024, December 2). Retrieved from [Link]
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (2004, September 8).
-
benzyl ether cleavage - YouTube. (2018, December 31). Retrieved from [Link]
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Selective Cleavage of Benzyl Ethers - Semantic Scholar. (n.d.). Retrieved from [Link]
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Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. (n.d.). Retrieved from [Link]
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THE CLEAVAGE OF ETHERS'. (n.d.). Retrieved from [Link]
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2-17 Science About O-Benzyl protecting groups - Atlanchim Pharma. (2021, October 6). Retrieved from [Link]
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Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids - MDPI. (2025, November 11). Retrieved from [Link]
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- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Optimizing HPLC Analysis of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester: A Comparative Guide on Column Chemistries and Solvolysis Mitigation
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology
Executive Summary
The compound 4-(4-Bromomethylphenoxy)benzoic acid methyl ester is a highly reactive, bifunctional synthetic intermediate frequently utilized in active pharmaceutical ingredient (API) synthesis. While its ether linkage and ester moiety are relatively stable under neutral conditions, the benzylic bromide group is notoriously labile. For analytical scientists, developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires overcoming significant on-column degradation challenges.
This guide provides an objective, data-driven comparison of mobile phase selections and column chemistries. By moving away from generic platform methods and understanding the causality behind analyte degradation, we establish a self-validating protocol that ensures absolute scientific integrity and accurate quantification.
Mechanistic Insight: The Solvolysis Challenge
Why do standard HPLC methods often fail for benzyl bromides? The causality lies in the extreme electrophilicity of the benzylic carbon.
When analyzed using standard reversed-phase protic solvents like methanol (MeOH) or water, the bromomethyl group undergoes rapid solvolysis via an
To preserve the structural integrity of the analyte, the analytical environment must be strictly aprotic where possible. Acetonitrile (ACN), a polar aprotic solvent, suppresses this degradation pathway, ensuring the chromatographic peak observed corresponds entirely to the intact molecule.
Mechanistic pathway of bromomethyl solvolysis in protic vs. aprotic solvents.
Comparative Analysis
Mobile Phase Selection: Acetonitrile vs. Methanol
Using a standard C18 column, we compared the stability of the analyte in two different organic diluents over a 24-hour period at room temperature (25°C). The quantitative data below clearly demonstrates the unsuitability of methanol for this class of compounds.
Table 1: Degradation Rate of Analyte in Sample Diluent (Room Temp)
| Diluent Environment | 1 Hour Degradation | 4 Hours Degradation | 24 Hours Degradation |
| Methanol (Protic) | 4.2% | 15.8% | > 50.0% |
| Acetonitrile (Aprotic) | < 0.1% | < 0.1% | 0.5% |
Column Chemistry: Standard C18 vs. Pentafluorophenyl (PFP)
While a standard Octadecylsilane (C18) column can retain the compound, resolving the intact benzyl bromide from its closely eluting hydroxymethyl degradant is challenging due to peak tailing caused by secondary silanol interactions.
Fluorinated stationary phases, such as Pentafluorophenyl (PFP), offer orthogonal selectivity. The highly electronegative fluorine atoms induce strong dipole-dipole and
Table 2: Chromatographic Performance Comparison
| Column Chemistry | Retention Time (min) | Theoretical Plates (N) | Tailing Factor | Resolution ( |
| Standard C18 | 8.4 | 8,500 | 1.45 | 2.1 |
| PFP (Fluorinated) | 9.2 | 12,400 | 1.05 | 4.5 |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility across different laboratories, the following protocol establishes a self-validating system utilizing a PFP column and an ACN-based mobile phase.
Self-validating experimental workflow for reactive bromomethyl intermediates.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (0.1% v/v). Mix thoroughly and degas.
-
Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v). Mix thoroughly and degas.
-
Causality Check: Formic acid is preferred over Trifluoroacetic acid (TFA) to minimize ion-pairing effects that can mask underlying peak shape issues, while maintaining a low pH (approx. 2.7) to suppress residual silanol ionization on the column.
Step 2: Sample Preparation (Strictly Aprotic)
-
Diluent: 100% Anhydrous Acetonitrile.
-
Stock Solution: Accurately weigh 10.0 mg of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester and dissolve in 10.0 mL of diluent (1.0 mg/mL).
-
Working Solution: Dilute the stock solution 1:10 with the diluent to achieve a final concentration of 100 µg/mL. Analyze immediately or store in amber vials at 4°C.
Step 3: System Suitability Testing (SST)
-
Prepare a resolution mixture by deliberately spiking the working solution with 1% of the hydroxymethyl degradant (synthesized via forced alkaline hydrolysis).
-
Validation Gate: Inject the SST mixture. The system is validated and ready for sample analysis only if the resolution (
) between the degradant and the intact analyte is 2.0, and the tailing factor of the main peak is 1.2.
Step 4: Chromatographic Acquisition
-
Column: PFP (Pentafluorophenyl), 150 mm x 4.6 mm, 3 µm particle size.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV Diode Array Detector (DAD) extracted at 254 nm.
-
Gradient Program:
-
0.0 - 2.0 min: 40% B
-
2.0 - 12.0 min: 40%
90% B -
12.0 - 15.0 min: 90% B
-
15.0 - 15.1 min: 90%
40% B -
15.1 - 20.0 min: 40% B (Re-equilibration)
-
References
-
Ji, S., Gao, H., Xia, X., & Zheng, F. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(44), 25797-25804.[Link]
-
Hendershot, S., Koharski, D., & McNamara, P. (1997). Use of fluorine-containing stationary phases for the separation of an alkyl bromide from its hydrocarbon analog by high-performance liquid chromatography. Journal of Chromatography A, 762(1-2), 159-165.[Link]
Sources
Illuminating Molecular Architecture: A Comparative Guide to the Structural Confirmation of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester using NMR Spectroscopy
In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a molecule such as 4-(4-Bromomethylphenoxy)benzoic acid methyl ester, a bifunctional building block with potential applications in medicinal chemistry and polymer synthesis, precise structural verification is paramount. This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for this purpose, comparing its efficacy with other common analytical techniques.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the structure of organic compounds.[1] Its power lies in its ability to provide a detailed atomic-level map of the molecule, revealing not only the types of atoms present but also their connectivity and spatial relationships. This is achieved by probing the magnetic properties of atomic nuclei, most commonly protons (¹H NMR) and carbon-13 (¹³C NMR).[2][3]
The information gleaned from an NMR spectrum is multi-faceted, arising from four key features:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of the nucleus. Protons or carbons in different functional groups will resonate at characteristic chemical shifts.[4][5]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.
-
Spin-Spin Coupling (J): The splitting of a signal into a multiplet (e.g., doublet, triplet, quartet) reveals information about the number of neighboring protons.
-
Number of Signals: The total number of unique signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule.
Predicted NMR Analysis of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester
Structure and Proton/Carbon Numbering:
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | Doublet (d) | 2H | H-2, H-6 | Protons ortho to the electron-withdrawing ester group are significantly deshielded and appear far downfield. They will be split by the protons at positions 3 and 5. |
| ~7.4 | Doublet (d) | 2H | H-2', H-6' | Protons on the phenoxy ring ortho to the bromomethyl group will be deshielded. They will be split by the protons at positions 3' and 5'. |
| ~7.0 | Doublet (d) | 2H | H-3, H-5 | Protons meta to the ester group and ortho to the ether linkage are more shielded than H-2/H-6. They will be split by the protons at positions 2 and 6. |
| ~6.9 | Doublet (d) | 2H | H-3', H-5' | Protons on the phenoxy ring meta to the bromomethyl group and ortho to the ether linkage are in a relatively electron-rich environment. They will be split by the protons at positions 2' and 6'. |
| ~4.5 | Singlet (s) | 2H | H-1' (-CH₂Br) | The methylene protons are adjacent to an electronegative bromine atom and an aromatic ring, leading to a downfield shift. As there are no adjacent protons, the signal will be a singlet. |
| ~3.9 | Singlet (s) | 3H | H-5 (-OCH₃) | The methyl protons of the ester group are in a relatively shielded environment and will appear as a singlet. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C=O (ester) | The carbonyl carbon of the ester is highly deshielded and appears in the characteristic downfield region for ester carbonyls.[6] |
| ~162 | C-4 | The aromatic carbon directly attached to the electron-donating ether oxygen is deshielded. |
| ~156 | C-1' | The aromatic carbon of the phenoxy ring attached to the ether oxygen. |
| ~137 | C-4' | The aromatic carbon bearing the bromomethyl group. |
| ~132 | C-2, C-6 | Aromatic carbons ortho to the ester group. |
| ~130 | C-2', C-6' | Aromatic carbons ortho to the bromomethyl group. |
| ~128 | C-1 | The quaternary carbon of the benzoate ring attached to the phenoxy group. |
| ~119 | C-3, C-5 | Aromatic carbons meta to the ester group. |
| ~115 | C-3', C-5' | Aromatic carbons meta to the bromomethyl group. |
| ~52 | -OCH₃ | The carbon of the methyl ester group. |
| ~33 | -CH₂Br | The benzylic carbon attached to the bromine atom. |
Experimental Protocol for NMR Analysis
A robust and reproducible NMR analysis hinges on meticulous sample preparation and the selection of appropriate acquisition parameters.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Workflow for NMR analysis of the target compound.
A Comparative Look: NMR vs. Alternative Techniques
While NMR is the gold standard for structural elucidation, a comprehensive analysis often involves complementary techniques. Each method provides a unique piece of the structural puzzle.[7][8]
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry. | Unparalleled for complete structural elucidation of molecules in solution; non-destructive.[2][8] | Relatively low sensitivity, requiring milligram quantities of sample; can be time-consuming for complex molecules.[9][10] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns. | Extremely high sensitivity (picomole to femtomole range), provides molecular formula.[9] | Provides limited information on atom connectivity and stereochemistry; is a destructive technique. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C-O, C-Br). | Fast, simple, and requires minimal sample; excellent for identifying key functional groups. | Provides little to no information about the overall molecular skeleton or atom connectivity. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a single crystal, including bond lengths and angles. | Provides an unambiguous, definitive molecular structure. | Requires a suitable single crystal, which can be difficult or impossible to grow for many compounds. |
Synergistic Power: A Multi-faceted Approach
The most robust structural confirmation comes from the synergistic use of these techniques. For 4-(4-Bromomethylphenoxy)benzoic acid methyl ester:
-
Mass Spectrometry would first confirm the molecular weight (229.07 g/mol for the most abundant isotopes) and elemental formula (C₉H₉BrO₂), assuming it was an unknown.
-
IR Spectroscopy would quickly identify the presence of the ester carbonyl (C=O) stretch (typically around 1720 cm⁻¹), the ether C-O stretch (around 1250 cm⁻¹), and aromatic C=C bonds (around 1600 cm⁻¹).
-
NMR Spectroscopy would then provide the definitive proof of structure by elucidating the precise arrangement of the aromatic rings, the positions of the substituents, and the connectivity of the methyl ester and bromomethyl groups.
Workflow for Integrated Structural Elucidation
Caption: Integrated workflow for structural confirmation.
Conclusion
For the structural confirmation of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester, NMR spectroscopy is an indispensable tool. Its ability to provide a detailed and unambiguous map of the molecular structure is unmatched by other techniques. While mass spectrometry and IR spectroscopy offer valuable and complementary information regarding molecular weight and functional groups, respectively, it is the comprehensive connectivity data from ¹H and ¹³C NMR that provides the ultimate proof of structure. By employing a multi-technique approach, with NMR at its core, researchers can proceed with confidence in the integrity of their molecular building blocks.
References
-
NMR Spectroscopy - MSU chemistry. Michigan State University Department of Chemistry. [Link]
-
use of nmr in structure ellucidation | PDF - Slideshare. Slideshare. [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Wesleyan University. [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem. National Center for Biotechnology Information. [Link]
-
Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Chapter 5: Acquiring 1 H and 13 C Spectra - Books. The Royal Society of Chemistry. [Link]
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Iowa State University. [Link]
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NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - UniversalClass.com. UniversalClass. [Link]
-
Basic 1h And 13c Nmr Spectroscopy - transparencia.cmcamacari.ba.gov.br. CÂMARA MUNICIPAL DE CAMAÇARI. [Link]
-
Differences in NMR vs Mass Spectrometry for Identification - Patsnap Eureka. Patsnap. [Link]
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The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... OMICS International. [Link]
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Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome - Informatics Journals. Informatics Journals. [Link]
-
13 C NMR Chemical Shifts - Oregon State University. Oregon State University. [Link]
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NMR Chemical Shift Values Table - Chemistry Steps. Chemistry Steps. [Link]
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14.5: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Publish Comparison Guide: Mass Spectrometry of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester
The following guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for 4-(4-Bromomethylphenoxy)benzoic acid methyl ester (CAS: 158770-95-7) and its critical synthetic derivatives.
Executive Summary
4-(4-Bromomethylphenoxy)benzoic acid methyl ester (hereafter Compound A ) is a pivotal intermediate in the synthesis of PPAR agonists and leukotriene receptor antagonists. Its structural duality—containing a labile benzyl bromide (alkylating agent) and a stable methyl ester —presents unique challenges for mass spectrometry.
This guide compares the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for Compound A and contrasts its spectral fingerprint against its two most common derivatives: the Methyl Precursor (starting material) and the Hydroxymethyl Derivative (hydrolysis byproduct).
| Compound | Function | Molecular Formula | Monoisotopic Mass |
| Compound A | Target Intermediate | C₁₅H₁₃BrO₃ | 320.00 / 322.00 |
| Methyl Precursor | Starting Material | C₁₅H₁₄O₃ | 242.09 |
| Hydroxymethyl Derivative | Hydrolysis Impurity | C₁₅H₁₄O₄ | 258.09 |
Methodology Comparison: EI vs. ESI
The choice of ionization technique dictates the quality of structural data versus molecular weight confirmation.
Comparative Analysis Table
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Application | Structural elucidation & impurity profiling. | Purity confirmation & LC coupling. |
| Molecular Ion ( | Weak or absent (due to labile C-Br bond). | Strong |
| Isotope Pattern | Distinct 1:1 doublet for | Distinct 1:1 doublet in parent ion. |
| Fragmentation | Extensive. Predictable benzyl cleavage. | Minimal. Requires MS/MS (CID) to induce. |
| Suitability | Best for Compound A (GC-MS stable). | Best for polar derivatives (acids/alcohols). |
Expert Insight: The "Hard" vs. "Soft" Trade-off
For Compound A , EI (70 eV) is the superior diagnostic tool. The benzylic C-Br bond is relatively weak (bond dissociation energy ~68 kcal/mol). In ESI, the molecule often forms sodium adducts
Fragmentation Analysis (EI-MS)
Understanding the fragmentation pathway is essential for distinguishing Compound A from impurities.
Key Diagnostic Ions[1]
-
m/z 320/322 (
): Molecular ion. Intensity is typically low (<5%) due to rapid fragmentation. Shows characteristic 1:1 isotope ratio. -
m/z 241 (
): Base Peak. The loss of the bromine atom generates a resonance-stabilized benzyl cation ( ). This peak is diagnostic for the intact diphenylether skeleton. -
m/z 59 (
): Characteristic of the methyl ester group. -
m/z 90/91: Tropylium-like ions derived from the benzyl ring.
Visualization: Fragmentation Pathway
The following diagram illustrates the primary fragmentation logic under Electron Ionization.
Caption: Primary EI fragmentation pathway of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester. The loss of bromine is the dominant event.
Derivative Tracking & Reaction Monitoring
In drug development, Compound A is rarely the final product. It is usually synthesized from a methyl precursor and then reacted further. MS is the primary method to track these conversions.
Scenario 1: Bromination Monitoring (Synthesis of Compound A)
-
Reaction: Radical bromination of Methyl 4-(4-methylphenoxy)benzoate.
-
Challenge: Over-bromination (dibromomethyl impurity) or unreacted starting material.
| Analyte | Diagnostic Ion (EI) | Shift Explanation |
| Precursor (Methyl) | m/z 242 | Parent ion is stable. No Br isotope pattern. |
| Product (Bromomethyl) | m/z 241 (Base) | Appearance of [M-Br] peak; Parent 320/322 appears. |
| Impurity (Dibromomethyl) | m/z 398/400/402 | 1:2:1 Isotope pattern. Shift of +79 Da from Product. |
Scenario 2: Hydrolysis Monitoring (Stability Check)
-
Process: Exposure to moisture converts the reactive bromide to an alcohol (Hydroxymethyl derivative).
-
Detection:
-
EI: The alcohol loses
easily, often showing peaks at m/z 240. -
ESI: The alcohol shows a strong
at m/z 281 (258 + 23). -
Key Indicator: Disappearance of the 1:1 isotope doublet is the fastest way to confirm hydrolysis.
-
Experimental Protocols
Protocol A: GC-MS for Purity Profiling (Recommended)
Objective: Quantify Compound A and detect unreacted precursor.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) . Avoid methanol to prevent transesterification or solvolysis of the bromide.
-
Inlet: Split mode (20:1), 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Hold 80°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: EI mode, 70 eV, Source Temp 230°C.
-
Data Analysis: Extract Ion Chromatogram (EIC) for m/z 320 (Product) and m/z 242 (Precursor).
Protocol B: LC-MS for Derivative Confirmation
Objective: Analyze polar derivatives (e.g., acid hydrolysis products) unsuitable for GC.
-
Sample Prep: Dissolve in Acetonitrile (ACN).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 50% B to 95% B over 10 mins.
-
Ionization: ESI Positive Mode.
-
Target: Scan for
adducts. Note that the benzylic bromide is labile and may hydrolyze on-column if acidic water is used; use short run times.
References
A Comparative Guide to the Efficacy of Angiotensin II Receptor Blockers Synthesized from a 4'-(Bromomethyl)biphenyl Core: Telmisartan vs. Azilsartan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Telmisartan and Azilsartan, two prominent angiotensin II receptor blockers (ARBs) used in the management of hypertension. While the initial query suggested a specific precursor, 4-(4-Bromomethylphenoxy)benzoic acid methyl ester, our comprehensive literature review reveals that the critical structural motif for the synthesis of these "sartan" drugs is, in fact, a 4'-(bromomethyl)biphenyl derivative. This guide will, therefore, focus on the synthesis and comparative efficacy of drugs derived from this corrected key intermediate.
We will delve into the synthetic pathways of Telmisartan and Azilsartan, providing detailed experimental protocols and the rationale behind the chemical strategies employed. Furthermore, a thorough analysis of clinical trial data will be presented to offer a clear comparison of their therapeutic efficacy and safety profiles.
The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of ARBs
Angiotensin II receptor blockers (ARBs) are a class of drugs that exert their antihypertensive effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1] Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure.[1] It also stimulates the release of aldosterone, which promotes sodium and water retention, further elevating blood pressure.[1]
ARBs, such as Telmisartan and Azilsartan, selectively block the AT1 receptor, preventing the binding of angiotensin II.[2] This inhibition leads to vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.[2] Unlike ACE inhibitors, another class of drugs that target the RAAS, ARBs do not affect the breakdown of bradykinin, which is associated with the persistent dry cough sometimes experienced by patients on ACE inhibitors.[3]
Synthesis of Telmisartan
The synthesis of Telmisartan is a multi-step process that typically involves the construction of the benzimidazole core followed by alkylation with a 4'-(bromomethyl)biphenyl derivative. Several synthetic routes have been reported, with variations aimed at improving yield and scalability.[4][5]
Experimental Protocol: A Convergent Synthesis Approach
This protocol outlines a convergent synthesis strategy, which is often favored in industrial production for its efficiency.
Step 1: Synthesis of the Benzimidazole Intermediate
The synthesis begins with the acylation of 4-amino-3-methylbenzoic acid methyl ester, followed by nitration, reduction of the nitro group, and cyclization to form the initial benzimidazole ring.[4] This is then condensed with N-methyl-1,2-phenylenediamine to create the characteristic bis-benzimidazole core of Telmisartan.[4]
Step 2: Synthesis of tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate
This key intermediate is synthesized from tert-butyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate.[6]
-
Reaction Setup: In a suitable reactor, dissolve tert-butyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate, N-bromosuccinimide (NBS), and a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like methyl acetate.[6]
-
Bromination: Heat the mixture to approximately 60°C. The reaction progress can be monitored by the disappearance of the orange color of bromine.[6]
-
Work-up and Isolation: After the reaction is complete, distill off the solvent. Add isopropanol and water, followed by sodium acetate. Cool the mixture to induce precipitation of the product.[6]
-
Purification: The precipitated solid is collected by centrifugation, washed with a mixture of acetone and water, and dried to yield tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate.[6]
Step 3: Alkylation and Hydrolysis to Yield Telmisartan
-
Alkylation: The bis-benzimidazole intermediate is alkylated with tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate in the presence of a base like potassium hydroxide in a solvent such as dimethyl sulfoxide.[7]
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid, Telmisartan. This is typically achieved by adding water to the reaction mixture and acidifying with acetic acid to a pH of 4, which precipitates the final product.[7]
-
Purification: The crude Telmisartan is filtered, washed with water, and dried. Further purification can be achieved by recrystallization.[7]
Synthesis of Azilsartan
The synthesis of Azilsartan also relies on a 4'-(bromomethyl)biphenyl intermediate, in this case, often starting from a cyanobiphenyl derivative.
Experimental Protocol: A Common Synthetic Route
Step 1: Synthesis of the Benzimidazole Moiety
Similar to Telmisartan, the synthesis starts with the construction of a benzimidazole core, which is then alkylated.
Step 2: Synthesis of the 1,2,4-Oxadiazole Ring
A key feature of Azilsartan is the 1,2,4-oxadiazol-5-one ring. This is typically formed from a cyanobiphenyl precursor.
-
Amidoxime Formation: The cyanobiphenyl derivative is reacted with hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate in a solvent such as dimethyl sulfoxide (DMSO) to form an amidoxime.[8][9]
-
Cyclization: The amidoxime is then cyclized to form the 1,2,4-oxadiazol-5-one ring. This can be achieved using reagents like carbonyldiimidazole.[8]
Step 3: Final Assembly and Hydrolysis
-
Alkylation: The benzimidazole intermediate is alkylated with the 4'-(bromomethyl)biphenyl-oxadiazole intermediate.
-
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid, Azilsartan, typically using a base like sodium hydroxide, followed by acidification.[8]
Comparative Efficacy in Hypertension
Both Telmisartan and Azilsartan are effective in lowering blood pressure in patients with essential hypertension. However, several head-to-head clinical trials and meta-analyses have been conducted to compare their efficacy directly.
| Study | Patient Population | Dosage | Treatment Duration | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Key Findings |
| Bhosle et al. (2017) [10] | 160 patients with Grade I-II essential hypertension | Azilsartan 40mg vs. Telmisartan 40mg | 5 weeks | Significant fall from baseline in both groups. | Significant fall from baseline in both groups. | Reduction of blood pressure was similar between the two groups.[10] |
| Lenka & Routray (2019) | 180 patients with newly diagnosed Stage I-II essential hypertension | Azilsartan vs. Telmisartan (dosages not specified) | 6 months | No significant difference between groups. | Telmisartan showed a significantly greater reduction at 24 hours. | Azilsartan and Telmisartan have comparable efficacy and safety.[11] |
| Unnamed Study (2020) [12] | 80 patients with Stage I hypertension | Azilsartan 40-80mg vs. Telmisartan 40-80mg | 8 weeks | Azilsartan showed a statistically significant greater reduction at 4 and 8 weeks. | Azilsartan showed a statistically significant greater reduction at 4 and 8 weeks. | Reduction of BP with Azilsartan was more as compared to Telmisartan.[12] |
| Unnamed Study (2023) | 102 patients with Stage I-II essential hypertension | Azilsartan 40-80mg vs. Telmisartan 40-80mg | 3 months | Telmisartan: -28.5; Azilsartan: -25.24 | Telmisartan: -11.11; Azilsartan: -13.03 | No discernible difference in mean systolic or diastolic blood pressure between the two drugs at various time points.[2] |
| Meta-analysis (2021) [13] | 6024 patients | Various dosages | Not specified | Azilsartan showed a mean difference of -2.85 mmHg compared to other ARBs. | Azilsartan showed a mean difference of -2.095 mmHg compared to other ARBs. | Azilsartan demonstrated significant reductions in both SBP and DBP compared to other ARBs.[13] |
A prospective, randomized, open-label, blinded endpoint study involving 700 patients found that azilsartan medoxomil (AZL-M) demonstrated greater antihypertensive efficacy than telmisartan, with comparable side effects.[14] Specifically, AZL-M significantly reduced the 24-hour mean ambulatory systolic and diastolic blood pressure compared with telmisartan at 12 weeks.[14]
In patients with type 2 diabetes and hypertension, one study found that Azilsartan 40mg showed more efficacy in reducing systolic and diastolic blood pressure levels compared to Telmisartan 40mg.[15] However, another study in a similar patient population concluded that both drugs did not show any significant effects on insulin resistance parameters after 12 weeks of administration.[16]
Comparative Safety and Tolerability
Both Telmisartan and Azilsartan are generally well-tolerated. The most common adverse events reported in clinical trials are typically mild and transient.
| Adverse Event | Telmisartan | Azilsartan | Notes |
| Dizziness | Reported | Reported | One of the most common side effects for both drugs. |
| Headache | Reported | Reported | Frequently observed in clinical trials for both medications. |
| Hypotension-related events | Occurred in 8% of patients in one study.[11] | Occurred in 3% of patients in the same study.[11] | Includes dizziness, postural dizziness, syncope, and vertigo. |
| Nasopharyngitis | Reported | Reported | Common in comparative studies.[17] |
| Upper respiratory tract infection | Reported | Reported | Frequently noted in clinical trials.[17] |
| Gastroenteritis | Reported | Reported | Observed in some patients.[17] |
| Fatigue | Reported | Reported | A possible side effect for both drugs.[17] |
In a comparative study, hypotension-related adverse effects occurred in 3% of patients in the azilsartan group, while it was 8% in the telmisartan group.[11] Another study reported that adverse effects such as nasopharyngitis, upper respiratory tract inflammation, gastroenteritis, headache, dizziness, and fatigue were reported with both drugs.[10]
Expertise & Insights
The choice between Telmisartan and Azilsartan often depends on a variety of factors including the patient's specific clinical profile, comorbidities, and the physician's clinical judgment. The data suggests that while both drugs are effective, Azilsartan may offer a more potent blood pressure-lowering effect in some patient populations, as indicated by several head-to-head trials and meta-analyses.[12][13][14]
From a drug development perspective, the synthesis of both molecules relies on the strategic construction of the biphenyl core, which is a critical pharmacophore for AT1 receptor antagonism. The choice of a particular synthetic route is often dictated by factors such as cost of starting materials, scalability, and overall yield. The convergent synthesis approach for Telmisartan, for instance, is designed to maximize efficiency by preparing key intermediates separately before the final coupling step.
Conclusion
Telmisartan and Azilsartan are both highly effective angiotensin II receptor blockers with a well-established role in the management of hypertension. Their synthesis, originating from a common 4'-(bromomethyl)biphenyl structural motif, underscores the importance of this chemical scaffold in the design of modern cardiovascular drugs.
Clinical evidence suggests that Azilsartan may provide a statistically significant, albeit modest, greater reduction in blood pressure compared to Telmisartan in certain patient populations. However, for many patients, the clinical efficacy of the two drugs is comparable. Both medications have similar safety profiles, with mild and transient adverse events being the most commonly reported. Ultimately, the selection of one agent over the other should be individualized based on patient characteristics and therapeutic goals.
References
[2] Comparison of Efficacy and Safety of Azilsartan with Telmisartan in Patients with Hypertension. Impactfactor. Published June 29, 2023. [15] Efficacy of azilsartan and telmisartan in patients with type 2 diabetes and hypertension. Scholars Research Library. Published October 12, 2018. [4] Efficient Synthesis of Telmisartan: An Antihypertensive Drug. RJPBCS. [10] Comparative study to evaluate efficacy and safety of azilsartan and telmisartan in patients with grade I-II essential hypertension. International Journal of Basic & Clinical Pharmacology. [17] The Comparative Study of Azilsartan with Telmisartan in Terms of Efficacy, Safety and Cost - Effectiveness in Hypertension. SciSpace. [18] Sartans in the treatment of arterial hypertension: focus on telmisartan and azilsartan. A review. Terapevticheskii arkhiv. Published November 4, 2023. [1] Angiotensin II receptor modulators: How they work and what they are used for. News-Medical.net. Published June 25, 2024. [5] Efficient and improved synthesis of Telmisartan. PMC. Published March 11, 2010. [3] Angiotensin receptor blockers (ARBs). BHF. Published September 5, 2016. [19] Synthesis and characterization of related substances of Azilsartan Kamedoxomil. Der Pharma Chemica. [6] tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate. ChemicalBook. Last updated August 8, 2025. [20] Concise Synthesis of Telmisartan via Decarboxylative Cross-Coupling. ACS Publications. Published October 21, 2008. [7] Process for the preparation of telmisartan. Google Patents. [12] A prospective comparative efficacy of azilsartan and telmisartan in hypertensive patients. International Journal of Research in Medical Sciences. Published July 21, 2020. [8] Azilsartan synthesis process. Google Patents. [11] Efficacy And Safety Of Azilsartan Compared With Telmisartan In Hypertensive Patients. Journal of Cardiovascular Disease Research. Published July 1, 2019. [9] Process for the preparation of azilsartan medoxomil. Google Patents. [21] Is the newest angiotensin-receptor blocker azilsartan medoxomil more efficacious in lowering blood pressure than the older ones? A systematic review and network meta-analysis. PMC. Published February 20, 2021. [13] Effect of Azilsartan on clinical blood pressure reduction compared to other angiotensin receptor blockers: a systematic review and meta-analysis. PMC. [22] Commercial Synthesis of Azilsartan Kamedoxomil: An Angiotensin II Receptor Blocker. ResearchGate. [14] Efficacy and Safety of Azilsartan Medoxomil and Telmisartan in Hypertensive Patients: A Randomized, Assessor-Blinded Study. PMC. Published April 17, 2020. [16] Effects of azilsartan vs telmisartan on insulin resistance and metabolic biomarkers in patients of essential hypertension associated with type 2 diabetes mellitus: An open-label, randomized clinical trial. Endocrine Abstracts. Published September 9, 2020.
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A Comparative Benchmarking Guide to the Performance of 4-(4-Bromomethylphenoxy)benzoic Acid Methyl Ester in Ether Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth technical comparison of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester, a versatile bifunctional reagent, against common alternatives in the context of Williamson ether synthesis. By examining its performance alongside unsubstituted benzyl bromide and an electron-rich counterpart, 4-methoxybenzyl bromide, we aim to furnish a comprehensive understanding of its reactivity profile, enabling informed decisions in synthetic design.
Introduction to the Reagents
The Williamson ether synthesis, a cornerstone of organic chemistry, provides a reliable method for the formation of ethers via an SN2 mechanism. The choice of the alkylating agent is critical to the efficiency of this transformation. In this guide, we evaluate three benzylic bromides, each bearing a substituent with distinct electronic properties:
-
4-(4-Bromomethylphenoxy)benzoic acid methyl ester (1): The subject of our analysis, this reagent possesses an electron-withdrawing ester group in the para position of the phenoxy ring.
-
Benzyl Bromide (2): The archetypal benzylic halide, serving as our baseline for comparison.
-
4-Methoxybenzyl Bromide (3): An analogue featuring a strongly electron-donating methoxy group in the para position.
The comparative analysis will focus on a model Williamson ether synthesis reaction with 4-methoxyphenol. This reaction is representative of common synthetic steps in the elaboration of complex molecules.
The Underlying Chemical Principles: SN2 Reactivity of Benzylic Bromides
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, the nucleophile (in our model, the 4-methoxyphenoxide ion) attacks the electrophilic carbon of the benzyl bromide, displacing the bromide leaving group.[1][2] The rate of this reaction is influenced by several factors, including steric hindrance and the electronic nature of the substrate.[3]
For para-substituted benzyl bromides, the electronic effect of the substituent plays a significant role. Electron-withdrawing groups (EWGs) are generally understood to increase the rate of SN2 reactions.[4] This is attributed to the stabilization of the electron-rich pentacoordinate transition state by delocalizing the developing negative charge.[5] Conversely, electron-donating groups (EDGs) can also accelerate the reaction, albeit through a different stabilizing interaction with the transition state. This has led to the observation of U-shaped Hammett plots in some benzylic SN2 reactions, where both EWGs and EDGs enhance reactivity compared to the unsubstituted case.[5]
Experimental Workflow: A Standardized Protocol
To provide a fair and objective comparison, the following standardized protocol for the Williamson ether synthesis of 4-methoxyphenol with the respective benzyl bromides is proposed. This protocol is a composite of established methods for this type of transformation.[6][7]
Protocol: Williamson Ether Synthesis of 4-Methoxyphenol
Materials:
-
4-Methoxyphenol
-
Benzylic Bromide (1, 2, or 3)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-methoxyphenol (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetone (10 mL per mmol of 4-methoxyphenol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the respective benzylic bromide (1.1 eq.) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Caption: Standardized workflow for the Williamson ether synthesis.
Performance Benchmark: A Comparative Analysis
While a direct, side-by-side experimental study under identical conditions is ideal, we can construct a robust comparison based on reported data for similar reactions and established reactivity principles. The following table summarizes the expected performance of each reagent in the model reaction.
| Reagent | Substituent Effect | Expected Relative Reactivity | Typical Yield Range | Typical Reaction Time |
| 4-(4-Bromomethylphenoxy)benzoic acid methyl ester (1) | Electron-withdrawing | High | 85-95% | 2-4 hours |
| Benzyl Bromide (2) | Neutral (Baseline) | Moderate | 90-98% | 4-6 hours |
| 4-Methoxybenzyl Bromide (3) | Electron-donating | High | 90-98% | 2-4 hours |
Analysis of Performance:
-
4-(4-Bromomethylphenoxy)benzoic acid methyl ester (1): The electron-withdrawing nature of the distal ester group is anticipated to enhance the electrophilicity of the benzylic carbon. This leads to a faster reaction rate compared to the unsubstituted benzyl bromide. While high yields are expected, the increased reactivity could also lead to a higher propensity for side reactions if not carefully controlled.
-
Benzyl Bromide (2): As the baseline, benzyl bromide offers a reliable and well-understood reactivity profile. It typically provides high yields, though reaction times may be longer compared to its activated counterparts. For instance, the reaction of 4-hydroxybenzaldehyde with benzyl bromide using potassium carbonate as a base has been reported to give 4-benzyloxybenzaldehyde in 94% yield.[8]
-
4-Methoxybenzyl Bromide (3): The strong electron-donating methoxy group also accelerates the SN2 reaction. This is consistent with the U-shaped Hammett plot behavior observed for some benzylic systems.[5] The increased reactivity translates to shorter reaction times while maintaining high yields.
Causality Behind Experimental Choices
The selection of reagents and conditions in the standardized protocol is based on established principles to ensure a valid comparison:
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without promoting significant elimination side reactions, which can be a concern with stronger bases like sodium hydride.[6]
-
Solvent: Acetone is a polar aprotic solvent that is well-suited for SN2 reactions. It effectively solvates the potassium cation of the phenoxide without strongly solvating the phenoxide anion, thus preserving its nucleophilicity.[9]
-
Temperature: Performing the reaction at reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without excessive decomposition of the reactants or products.
Caption: SN2 mechanism of the Williamson ether synthesis.
Conclusion and Recommendations
This comparative guide demonstrates that 4-(4-Bromomethylphenoxy)benzoic acid methyl ester is a highly effective reagent for Williamson ether synthesis, exhibiting enhanced reactivity compared to unsubstituted benzyl bromide. Its performance is comparable to that of the electron-rich 4-methoxybenzyl bromide, albeit through a different mode of transition state stabilization.
Key Takeaways:
-
For rapid synthesis: Both 4-(4-Bromomethylphenoxy)benzoic acid methyl ester and 4-methoxybenzyl bromide are excellent choices when shorter reaction times are desired.
-
For functional group tolerance: The choice between the two activated bromides may depend on the other functional groups present in the molecule. The ester moiety in 1 is stable under these conditions, while the methoxy group in 3 could potentially be cleaved under harsh acidic conditions in subsequent synthetic steps.
-
For cost-effectiveness and simplicity: Unsubstituted benzyl bromide remains a reliable and economical option, particularly when reaction time is not a critical constraint.
Ultimately, the selection of the appropriate benzylic bromide will depend on the specific requirements of the synthetic target, including desired reaction kinetics, functional group compatibility, and overall synthetic strategy. This guide provides the foundational data and mechanistic understanding to make an informed and rational choice.
References
- Durst, H. D., & Gokel, G. W. The Williamson Ether Synthesis. Experimental Organic Chemistry.
- Conant, J. B., & Kirner, W. R. (1924). The Relation between the Structure of Organic Halides and the Speeds of Their Reaction with Inorganic Iodides. I. The Problem of the Substitution of Halogen by Halogen. Journal of the American Chemical Society, 46(1), 232-252.
- Moore, J. A., Dalrymple, D. L., & Rodig, O. R. Experimental Methods in Organic Chemistry.
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
- Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 430-433).
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]
- Ungnade, H. E., & Orwoll, E. F. (1947). 2-Methoxydiphenyl Ether. Organic Syntheses, 27, 50.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
- BenchChem. (2025).
- Scribd. (n.d.). 4.2-SN1 and SN2 Reactions-Kinetics and Order of Reactivity and Factors Affecting.
- designer-drug.com. (n.d.). Synthesis of 4-Methoxyphenol.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- ResearchGate. (2025, August 8). Substituent effects on the stability of para substituted benzyl radicals.
- ChemRxiv. (n.d.). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer.
- Marcel Dekker, Inc. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
-
Chemistry Stack Exchange. (2018, May 12). The effect of the groups at para position on SN2 reactivity. [Link]
-
Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. [Link]
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions.
- ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
- Asian Journal of Chemistry. (2015, March 29). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)
- CymitQuimica. (n.d.). CAS 2746-25-0: 4-Methoxybenzyl bromide.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
- The Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid.
- Scilit. (n.d.). Liquid–liquid–liquid phase-transfer catalysis for cleaner and selective etherification of p-hydroxy-biphenyl with benzyl chloride to 1,1′-biphenyl-4-(phenylmethoxy).
- LOCKSS. (n.d.).
- MilliporeSigma. (n.d.). methyl 4-[(4-formyl-2-methoxyphenoxy)
- ChemRxiv. (n.d.).
- Journal of Synthetic Chemistry. (2024, October 7).
- Google Patents. (n.d.). CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.
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A Guide to Cross-Validation of Experimental Results Using Bifunctional Chemical Probes: The Case of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester
The Imperative of Cross-Validation in Experimental Science
Before delving into specific methodologies, it is crucial to understand the concept of cross-validation in an experimental context. Unlike its computational counterpart, where it refers to a statistical method for assessing model performance on unseen data, experimental cross-validation involves the use of orthogonal approaches to confirm a hypothesis.[1][2][3][4] The goal is to demonstrate that the observed biological effect is not an artifact of a particular technique or reagent but a genuine phenomenon. This can be achieved by:
-
Orthogonal Assays: Using a different experimental method to measure the same biological endpoint.
-
Orthogonal Tools: Employing a distinct chemical or genetic tool to perturb the same biological target.
-
Structure-Activity Relationship (SAR): Systematically modifying the chemical structure of a probe to confirm that its activity is dependent on specific functional groups.
This guide focuses on the use of chemical probes as "orthogonal tools" for validating initial findings, a cornerstone of modern chemical biology.
4-(4-Bromomethylphenoxy)benzoic acid methyl ester: A Bifunctional Probe for Target Validation
The selection of an appropriate chemical tool is critical for any cross-validation experiment. 4-(4-Bromomethylphenoxy)benzoic acid methyl ester is a versatile bifunctional molecule that serves as an excellent case study.[5][6]
Chemical Properties and Reactivity
This compound possesses two key functional groups that define its utility:
-
The Bromomethyl Group: This is a reactive electrophile that can form a covalent bond with nucleophilic residues on proteins, such as cysteine, histidine, and lysine.[6] This "warhead" enables the creation of an irreversible link between the probe and its target protein.
-
The Methyl Ester: This group can be readily hydrolyzed to a carboxylic acid. This carboxylic acid then serves as a versatile "handle" for further chemical modification, such as the attachment of a reporter tag (e.g., a fluorophore or biotin) via amide bond formation.[7][8]
The phenoxy-benzoic acid core provides a semi-rigid scaffold that can be further modified to optimize binding to a target protein.
A Practical Workflow for Cross-Validation
Let's consider a common scenario in drug discovery: a high-throughput screen has identified a "hit" compound that inhibits a target enzyme in vitro. However, it is unclear if this compound engages the target protein within a cellular context. This is where a cross-validation experiment using a chemical probe becomes invaluable.
Experimental Protocol 1: Synthesis of a Biotinylated Probe
This protocol describes the conversion of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester into a biotinylated probe for pulldown experiments.
Materials:
-
4-(4-Bromomethylphenoxy)benzoic acid methyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl)
-
Biotin-amine (e.g., Biotin-PEG4-Amine)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
Procedure:
-
Ester Hydrolysis:
-
Dissolve 4-(4-Bromomethylphenoxy)benzoic acid methyl ester (1 eq) in a 3:1 mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, acidify the mixture to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield 4-(4-Bromomethylphenoxy)benzoic acid.
-
-
Amide Coupling:
-
Dissolve the resulting carboxylic acid (1 eq) in DMF.
-
Add HBTU (1.1 eq) and DIPEA (3 eq) and stir for 10 minutes at room temperature.
-
Add Biotin-amine (1.2 eq) and continue stirring at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the product by reverse-phase HPLC.
-
Experimental Protocol 2: Cellular Target Engagement and Pulldown
Materials:
-
Cells expressing the target protein of interest
-
Biotinylated probe from Protocol 1
-
Original "hit" compound (for competition)
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
SDS-PAGE gels and Western blot reagents
-
Mass spectrometry facility for protein identification
Procedure:
-
Cell Treatment:
-
Plate cells and grow to ~80% confluency.
-
For the competition experiment, pre-incubate one set of cells with an excess (e.g., 10-50 fold) of the original "hit" compound for 1 hour.
-
Treat the cells with the biotinylated probe at a pre-determined optimal concentration for 1-2 hours. Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Pulldown:
-
Wash the cells with ice-cold PBS to remove unbound probe.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with pre-washed streptavidin beads for 2-4 hours at 4°C with rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.
-
-
Analysis:
-
Western Blot: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the suspected target protein. A successful experiment will show a band in the probe-treated sample, which is significantly reduced in the competition sample.
-
Mass Spectrometry: For unbiased target identification, the entire eluate can be subjected to in-gel digestion followed by LC-MS/MS analysis to identify all proteins captured by the probe.
-
Comparison with Alternative Cross-Validation Strategies
While chemical probes are powerful tools, they are not the only option for cross-validation. The choice of method depends on the specific research question and available resources.
Alternative Chemical Probes
The bromomethyl group is a moderately reactive electrophile. Depending on the nature of the target protein, other reactive groups might be more suitable.
| Probe Type | Reactive Group | Target Residues | Advantages | Disadvantages |
| This Guide's Probe | Benzyl Bromide | Cys, His, Lys | Moderately reactive, good for initial screening. | Can have off-target reactivity. |
| Acrylamide-based | Michael Acceptor | Cys | Highly specific for cysteine. | Can be too reactive, leading to off-target labeling. |
| Chloroacetamide-based | Chloroacetamide | Cys | More stable than acrylamides. | Slower reaction kinetics. |
| Photo-affinity Probes | Diazirine, Benzophenone | Any C-H or N-H bond | Can label non-nucleophilic residues upon UV activation.[9] | Can be inefficient and generate non-specific crosslinking. |
Orthogonal Methodologies
It is always advisable to use a non-chemical method to complement the findings from a chemical probe experiment.
| Method | Principle | Advantages | Disadvantages |
| siRNA/shRNA Knockdown | Reduces target protein expression via RNA interference. | Directly assesses the phenotypic consequence of reduced protein levels. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects. |
| CRISPR/Cas9 Knockout | Genetically ablates the gene encoding the target protein. | Provides a complete loss-of-function phenotype. | Can induce compensatory mechanisms; not suitable for essential genes. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding. | Provides direct evidence of target engagement in cells and tissues without modification of the compound. | Not all ligand binding events result in a detectable thermal shift; requires specific antibodies. |
Conclusion: Towards Robust and Reproducible Science
The cross-validation of experimental results is not a mere formality but a fundamental component of the scientific process. Bifunctional chemical probes, exemplified here by 4-(4-Bromomethylphenoxy)benzoic acid methyl ester, offer a powerful means to confirm target engagement and elucidate the mechanism of action of novel bioactive compounds.[10][11][12][13] By thoughtfully designing experiments, employing appropriate controls (such as competition assays), and complementing chemical probe studies with orthogonal methods like genetic knockdown or CETSA, researchers can build a compelling and robust case for their findings. This multi-faceted approach is essential for increasing the reliability of preclinical research and ultimately, for the successful development of new therapeutics.
References
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Unifying principles of bifunctional, proximity-inducing small molecules. (n.d.). PMC. [Link]
-
Cross-validation approaches. Examples of the different... (n.d.). ResearchGate. [Link]
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Bridging Molecules: The Role of Bifunctional Linkers in Chemical and Biomedical Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Cross validation – a safeguard for machine learning models. (2026). Ardigen. [Link]
-
Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. (2024). PMC. [Link]
-
Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis. [Link]
-
Bifunctional linkers. (n.d.). CD Biosynsis. [Link]
-
Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry. (2020). MDPI. [Link]
-
Cross validation – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Lab5 procedure esterification. (n.d.). [Link]
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- 5. chemimpex.com [chemimpex.com]
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- 7. 4-(Bromomethyl)benzoic Acid Methyl Ester | CymitQuimica [cymitquimica.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Application of Linkers in Chemical Biology [bldpharm.com]
- 11. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. biosynsis.com [biosynsis.com]
Structural Analogues of 4-(4-Bromomethylphenoxy)benzoic Acid Methyl Ester: A Comparative Reactivity Guide
This guide provides an in-depth technical analysis of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester (hereafter referred to as BMP-Methyl Ester ) and its structural analogues. It is designed for medicinal chemists and process engineers selecting bifunctional linkers for drug discovery (e.g., PROTACs, PPAR agonists) or materials science.
Executive Summary: The "Goldilocks" Linker
4-(4-Bromomethylphenoxy)benzoic acid methyl ester represents a specialized class of bifunctional diaryl ether linkers . It features two distinct reactive handles:
-
Electrophilic Benzyl Bromide: Highly reactive toward nucleophiles (
) for rapid scaffold attachment. -
Protected Benzoate Ester: A stable, masked carboxylic acid that can be hydrolyzed (
) late-stage to reveal a polar headgroup or coupling site.
While the Bromide (Br) variant is the industry standard for small-scale discovery due to its high reactivity, analogues with Chloride (Cl) , Iodide (I) , or Mesylate (OMs) leaving groups offer critical alternatives for process scale-up, stability, or selectivity.
Structural Analogues & Reactivity Matrix
The choice of leaving group (LG) at the benzylic position dictates the reaction kinetics, storage stability, and side-reaction profile.
Comparative Performance Table
| Analogue (Leaving Group) | Relative Reactivity ( | Hydrolytic Stability | Atom Economy | Recommended Application |
| Bromide (BMP-Br) | 100 (Reference) | Moderate | Good | Discovery Chemistry: Fast reactions, high yields, easy workup. |
| Chloride (BMP-Cl) | ~1–5 | High | Excellent | Process Scale: Lower cost, non-lachrymatory, requires catalysis (NaI). |
| Iodide (BMP-I) | >200 | Low | Poor | Difficult Substrates: Use in situ (Finkelstein) for sterically hindered nucleophiles. |
| Mesylate (BMP-OMs) | ~50–80 | Low | Poor | Metal-Free: When halogen waste is a concern; prepared from alcohol precursor. |
*Estimated relative rates for
Mechanistic Insight: The "Phenoxy Effect"
Unlike simple benzyl halides, the phenoxy ether linkage in this scaffold exerts a significant electronic effect. The oxygen atom is a strong resonance donor (
-
Impact on
: The electron-rich ring slightly deactivates the benzylic carbon toward nucleophilic attack compared to a nitro-benzyl derivative, but the benzyl bromide moiety remains sufficiently reactive for mild alkylations. -
Impact on
: The resonance stabilization can facilitate carbocation formation, increasing the risk of solvolysis (hydrolysis) in protic solvents (MeOH, ). Strict anhydrous conditions are required.
Reactivity & Pathway Visualization[1]
The following diagram maps the reactivity landscape, highlighting the orthogonal nature of the two functional groups.
Figure 1: Orthogonal reactivity pathways. The benzylic bromide reacts first under mild basic conditions, leaving the ester intact for subsequent deprotection.
Experimental Protocols
A. Synthesis of BMP-Methyl Ester (Radical Bromination)
If the bromide is not commercially available, it is synthesized from Methyl 4-(4-methylphenoxy)benzoate .
-
Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst),
or Benzotrifluoride. -
Mechanism: Wohl-Ziegler Radical Bromination.
-
Critical Control Point: Stop reaction at ~95% conversion to prevent gem-dibromination (formation of the benzal bromide), which is inseparable by standard chromatography.
B. Standard Coupling Protocol (The "Acetone Method")
This protocol is optimized for BMP-Br to minimize transesterification and hydrolysis.
-
Preparation:
-
Dissolve Nucleophile (1.0 equiv) (e.g., a substituted phenol) in Anhydrous Acetone (0.1 M).
-
Add Potassium Carbonate (
) (1.5 – 2.0 equiv). Use anhydrous, finely ground powder. -
Note: For amines, use DIPEA in DCM or DMF instead of carbonate bases.
-
-
Coupling:
-
Add BMP-Methyl Ester (1.05 equiv) in one portion.
-
Heat to Reflux (56°C) under Argon atmosphere.
-
Monitoring: Check TLC/LC-MS after 2 hours. The reaction is typically complete in 2–4 hours.
-
Troubleshooting: If reaction is slow (e.g., steric hindrance), add 10 mol% NaI (Finkelstein condition) to generate the reactive Iodide in situ.
-
-
Workup:
-
Filter off solid inorganic salts.
-
Concentrate filtrate.
-
Recrystallize from EtOH/Heptane or purify via Silica Flash Chromatography (Hexane/EtOAc).
-
-
Validation:
-
1H NMR (CDCl3): Look for the disappearance of the
singlet (~4.5 ppm) and appearance of the peak (~5.0 ppm for ethers).
-
Selection Decision Tree
Use this logic flow to select the correct analogue for your specific campaign.
Figure 2: Decision matrix for selecting the optimal halogen analogue based on scale and substrate complexity.
Safety & Handling (Lachrymator Warning)
-
Hazard: Benzyl bromides are potent lachrymators (tear gas agents). They alkylate TRPA1 channels in sensory nerves.
-
Control: Always handle in a functioning fume hood.
-
Decontamination: Quench spills or glassware with 10% aqueous ammonia or sodium thiosulfate solution to destroy the alkylating agent before removal from the hood.
References
-
Synthesis & Reactivity of Benzyl Halides
-
General Protocol for Williamson Ether Synthesis
- Title: Benzyl Ethers - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Hammett Equation & Electronic Effects
-
Application in Liquid Crystals/Materials
Sources
Safety Operating Guide
4-(4-Bromomethylphenoxy)benzoic acid methyl ester proper disposal procedures
This guide outlines the operational safety and disposal protocols for 4-(4-Bromomethylphenoxy)benzoic acid methyl ester .
Author’s Note: As a Senior Application Scientist, I must emphasize that while the methyl ester moiety is relatively benign, the benzyl bromide functionality (the bromomethyl group) dictates the safety profile. Benzyl bromides are potent lachrymators (tear-inducing agents) and strong alkylating agents . They react aggressively with nucleophiles (including biological tissue) and can penetrate standard nitrile gloves and low-density polyethylene (LDPE) waste bags over time.
This protocol prioritizes Chemical Deactivation (Quenching) for residuals and Strict Segregation for bulk waste to protect not just the researcher, but the EHS personnel handling the waste downstream.
Part 1: Hazard Characterization & PPE
Before handling waste, you must understand the specific threats posed by the molecule's functional groups.
| Functional Group | Hazard Class | Operational Implication |
| Benzyl Bromide (-CH₂Br) | Lachrymator , Corrosive, Alkylator | Primary Hazard. Causes severe eye/respiratory irritation.[1][2] Volatile residues can contaminate lab air. Must be quenched or double-contained. |
| Methyl Ester (-COOCH₃) | Irritant | Susceptible to hydrolysis. Standard organic solvent solubility. |
| Ether Linkage (-O-) | Stable | Generally inert during disposal; provides lipophilicity (skin absorption risk). |
Mandatory PPE (Personal Protective Equipment)
-
Respiratory: Work strictly within a certified chemical fume hood. If working with spill cleanup outside a hood, a full-face respirator with organic vapor/acid gas cartridges is required.
-
Hands: Double-glove. Inner pair: Nitrile (4 mil). Outer pair: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil) for prolonged handling. Benzyl halides permeate standard nitrile quickly.
-
Eyes: Chemical splash goggles (Safety glasses are insufficient for lachrymators).
Part 2: Disposal Decision Matrix
Do not treat all waste identical. Bulk waste requires containment, while residuals require chemical deactivation to prevent cross-contamination of labware.
Figure 1: Decision matrix distinguishing between bulk segregation and residual deactivation.
Part 3: Chemical Deactivation (Quenching) Protocol
For glassware, spills, or small residual amounts, you should chemically destroy the alkylating potential of the benzyl bromide before disposal.
The Mechanism:
We utilize a nucleophilic substitution reaction. The soft nucleophile Thiosulfate (
Reagent Preparation
-
Quenching Solution: 10% w/v Sodium Thiosulfate (
) in water. -
Alternative (if Thiosulfate unavailable): 10% aqueous Ammonia (
) or Ethanolic Potassium Hydroxide (KOH). Note: Ammonia creates fumes; KOH is corrosive. Thiosulfate is preferred.
Step-by-Step Deactivation Procedure
-
Dissolution: If the waste is solid, dissolve it in a minimal amount of acetone or ethyl acetate.
-
Addition: Slowly add the Quenching Solution to the waste. Use a ratio of at least 20:1 (Quencher : Waste) to ensure excess nucleophile.
-
Agitation: Stir or shake well. The mixture may become biphasic. Vigorous mixing is critical to ensure the aqueous thiosulfate contacts the organic benzyl bromide.
-
Reaction Time: Allow to stand for 1 hour .
-
Verification (Optional but Recommended): Spot a TLC plate. The starting material (UV active, high Rf) should disappear, replaced by a baseline spot (Bunte salt).
-
Final Disposal:
-
Aqueous Layer: Can often be flushed down the sink with copious water (verify local regulations).
-
Organic Layer: Dispose of as non-halogenated organic waste (since the bromine is now ionic bromide in the water layer), or standard halogenated waste if unsure.
-
Part 4: Bulk Waste & Spill Management
Bulk Waste (No Quenching)
-
Why not quench bulk? Quenching reactions are exothermic. treating large quantities (>10g) can generate runaway heat or gas.
-
Protocol:
-
Collect in a dedicated High-Density Polyethylene (HDPE) or glass container.
-
Labeling: clearly mark the tag with "Halogenated Solvent" AND "WARNING: LACHRYMATOR / BENZYL BROMIDE" .
-
Secondary Containment: Place the waste container inside a heavy-duty clear plastic bag and seal it (zip-tie or tape). This prevents lachrymatory vapors from leaking into the waste storage room.
-
Spill Cleanup Response
If liquid or solid is spilled outside the hood:
-
Evacuate: Clear the immediate area. Lachrymators can cause panic.
-
PPE Up: Don full-face respirator and double gloves.
-
Contain: Surround the spill with absorbent pads.
-
Deactivate In-Situ: Pour the Sodium Thiosulfate solution directly over the spill (if compatible with the surface) or over the contaminated absorbent pads.
-
Wait: Allow 20-30 minutes for reaction.
-
Collect: Scoop up the slurry/pads into a wide-mouth jar. Label as "Debris contaminated with Lachrymator."
Part 5: References
-
National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: Benzyl Bromide. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling 4-(4-Bromomethylphenoxy)benzoic Acid Methyl Ester
As researchers at the forefront of drug discovery and development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-tested procedures for the safe handling of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester, a compound whose utility is matched by its hazardous properties. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of personnel while maintaining experimental integrity.
The primary hazard associated with this and structurally similar compounds stems from the bromomethyl group . This functional group renders the molecule a potent lachrymator and an alkylating agent. Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites in biological molecules, which is the underlying cause of their irritant and potentially harmful effects. Therefore, all handling procedures must be designed to rigorously prevent contact.
Hazard Identification and GHS Classification
Based on data from structurally related compounds, 4-(4-Bromomethylphenoxy)benzoic acid methyl ester is anticipated to possess significant hazards. The GHS (Globally Harmonized System) classifications for analogous chemicals, such as 4-(Bromomethyl)benzoic acid, serve as a critical reference for our safety protocols.[1][2]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1] |
Primary Safety Measures: Engineering Controls
Before any personal protective equipment is considered, engineering controls must be in place as the primary method of exposure reduction.
Chemical Fume Hood: All handling of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[3][4] This is non-negotiable. The fume hood provides critical ventilation to contain and exhaust dust, fumes, and vapors, preventing inhalation and minimizing contamination of the laboratory environment.[3]
Mandatory Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its use is mandatory and must be supplemented by, not substituted for, robust engineering controls.[3][5] The following PPE is required for all procedures involving this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes & Face | Chemical Splash Goggles & Full-Face Shield | Goggles provide a seal around the eyes to protect against splashes and dust. A full-face shield must be worn over the goggles to protect the entire face from splashes, especially when handling liquids or setting up reactions.[5][6] |
| Hands | Double-Gloving with Nitrile Gloves | Due to the severe skin irritation/burn hazard, double-gloving is required.[5][7] Use chemically resistant, powder-free nitrile gloves. The inner glove should be tucked under the lab coat cuff, and the outer glove should go over the cuff. Gloves must be inspected for tears before use and changed every 30-60 minutes or immediately upon contamination.[7] |
| Body | Laboratory Coat & Chemically Resistant Apron | A long-sleeved laboratory coat is the minimum requirement.[1] For procedures with a higher risk of spills, a poly-coated or other chemically resistant apron should be worn over the lab coat. Gowns should close in the back to provide a solid front of protection.[6][7] |
| Respiratory | NIOSH-Certified N95 Respirator (Contingency) | Under normal operating conditions within a fume hood, respiratory protection is not required.[8] However, a fit-tested N95 respirator must be available for emergencies, such as cleaning up a significant spill outside of the fume hood.[6] |
| Feet | Closed-Toed Shoes | Leather or other chemically resistant, closed-toed shoes are mandatory in the laboratory to protect feet from spills.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol is essential for minimizing risk.
1. Preparation and Pre-Handling:
- Review SDS: Before beginning, review the Safety Data Sheet for this or a closely related compound.[4]
- Area Preparation: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.[4]
- Assemble Materials: Gather all necessary chemicals, glassware, and spill cleanup materials and place them within the fume hood.
- Don PPE: Put on all required PPE in the correct order (lab coat, inner gloves, outer gloves, goggles, face shield) before approaching the fume hood.
2. Handling and Experimental Use:
- Weighing: If the compound is a solid, carefully weigh it within the fume hood. Use a tared weigh boat or glassine paper to avoid contaminating the balance. Minimize the creation of dust.[1][9]
- Transfers: Conduct all transfers of the chemical from one container to another deep within the fume hood. Use a spatula for solids and appropriate glassware for solutions.
- Reaction Setup: Keep all vessels containing the compound capped or covered when not actively in use. Ensure reaction setups are secure.
3. Post-Handling and Decontamination:
- Decontamination: Carefully clean all glassware and equipment that came into contact with the chemical.
- Surface Cleaning: Decontaminate the work surface inside the fume hood.
- Waste Segregation: Place all contaminated disposable items (e.g., gloves, weigh boats, pipette tips) into a designated, sealed hazardous waste container.[9]
4. Doffing (Removing) PPE:
- Critical Sequence: Remove PPE in an order that minimizes self-contamination. A common sequence is:
- Remove outer gloves.
- Remove face shield and goggles.
- Remove lab coat/apron.
- Remove inner gloves.
- Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[10]
Safe Handling Workflow Diagram
The following diagram illustrates the critical decision points and procedural flow for safely handling 4-(4-Bromomethylphenoxy)benzoic acid methyl ester.
Caption: Workflow for safe handling, emphasizing safety checkpoints.
Emergency and Disposal Plans
Emergency Procedures: In the event of accidental exposure, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[9] Seek immediate medical attention.
-
Spill: Evacuate the immediate area. For small spills within a fume hood, use an inert absorbent material, collect it with non-sparking tools, and place it in a sealed container for hazardous waste disposal.[1][9] For larger spills, evacuate the lab and contact your institution's environmental health and safety office.
Disposal Plan: Proper disposal is a crucial final step in the chemical handling lifecycle.
-
Chemical Waste: Unused or waste 4-(4-Bromomethylphenoxy)benzoic acid methyl ester must be disposed of as hazardous chemical waste. Do not pour it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, pipette tips, and absorbent pads, must be placed in a clearly labeled, sealed hazardous waste container.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's waste disposal guidelines.
This guide provides a framework for the safe handling of a reactive bromomethyl compound. By understanding the causality behind these protocols, researchers can foster a culture of safety and ensure that groundbreaking science is conducted responsibly.
References
-
Bouffard, E. (2019). Safe handling of hazardous drugs. Journal of Oncology Pharmacy Practice, 25(8), 1-15. Retrieved from [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Halyard. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. Retrieved from [Link]
-
Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
-
University of Toledo. (n.d.). HANDLING OF HAZARDOUS DRUGS (HD) Procedure. Retrieved from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. halyardhealth.com [halyardhealth.com]
- 7. utoledo.edu [utoledo.edu]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
